Product packaging for 2,4,6-Trimethylbenzylamine(Cat. No.:CAS No. 40393-99-5)

2,4,6-Trimethylbenzylamine

Cat. No.: B1348386
CAS No.: 40393-99-5
M. Wt: 149.23 g/mol
InChI Key: DGSRAILDFBJNQI-UHFFFAOYSA-N
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Description

2,4,6-Trimethylbenzylamine is a useful research compound. Its molecular formula is C10H15N and its molecular weight is 149.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15N B1348386 2,4,6-Trimethylbenzylamine CAS No. 40393-99-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,4,6-trimethylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N/c1-7-4-8(2)10(6-11)9(3)5-7/h4-5H,6,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGSRAILDFBJNQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)CN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40332514
Record name 2,4,6-Trimethylbenzylamine
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Molecular Weight

149.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40393-99-5
Record name 2,4,6-Trimethylbenzylamine
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Record name 2,4,6-Trimethylbenzylamine
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2,4,6-Trimethylbenzylamine CAS number

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2,4,6-Trimethylbenzylamine

CAS Number: 40393-99-5

This technical guide provides a comprehensive overview of this compound, a versatile organic compound utilized in various fields of chemical synthesis and research. The document details its chemical and physical properties, synthesis methodologies, key applications, and safety information, tailored for researchers, scientists, and professionals in drug development.

Compound Identification and Properties

This compound, also known as mesitylmethanamine, is an aromatic amine characterized by a benzylamine core with three methyl group substitutions at the 2, 4, and 6 positions of the benzene ring.[1] This substitution pattern imparts significant steric bulk, which influences its reactivity and applications.[1]

Chemical and Physical Data

The fundamental properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 40393-99-5[1][2][3]
Molecular Formula C₁₀H₁₅N[1][2]
Molecular Weight 149.23 g/mol [1][2]
IUPAC Name (2,4,6-trimethylphenyl)methanamine[1]
Synonyms 1-Mesitylmethanamine, Mesitylmethanamine[2][3]
Appearance Clear yellow liquid[2]
Boiling Point 232 °C (approx.) / 246.46 °C at 760 mmHg[1][2]
Density 0.943 g/cm³[2]
Refractive Index 1.536 - 1.538[1][2]
Flash Point 102.404 °C[2]
InChI Key DGSRAILDFBJNQI-UHFFFAOYSA-N[1]
SMILES CC1=CC(=C(C(=C1)C)CN)C[1]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several established chemical routes. The selection of a particular method may depend on the availability of starting materials, desired yield, and purity.

Synthesis via Nitration and Reduction of Mesitylene

A primary method for synthesizing the related compound 2,4,6-trimethylaniline (mesidine) involves the nitration of mesitylene (1,3,5-trimethylbenzene) followed by a reduction step, which provides a pathway to the benzylamine derivative.[4]

Experimental Protocol:

  • Nitration of Mesitylene:

    • Mesitylene is reacted with a nitrating mixture, typically composed of sulfuric acid (H₂SO₄) and nitric acid (HNO₃) in a weight ratio of approximately 75-80:20-25.[4]

    • The reaction temperature is maintained at 20-25 °C to yield 2,4,6-trimethyl nitrobenzene.[4]

  • Catalytic Hydrogenation (Reduction):

    • The resulting 2,4,6-trimethyl nitrobenzene is subjected to catalytic hydrogenation.

    • A Nickel (Ni) catalyst is commonly used for this reduction.[4]

    • The hydrogenation is carried out under pressure (1-3 MPa) and at an elevated temperature (90-170 °C).[4]

    • This process reduces the nitro group to an amine, yielding 2,4,6-trimethylaniline. Further functional group manipulation would be required to arrive at the benzylamine.

G Mesitylene Mesitylene (1,3,5-Trimethylbenzene) Nitration Nitration (H₂SO₄/HNO₃) Mesitylene->Nitration Nitro_Product 2,4,6-Trimethyl Nitrobenzene Nitration->Nitro_Product Reduction Catalytic Hydrogenation (Ni Catalyst, H₂) Nitro_Product->Reduction Final_Amine 2,4,6-Trimethylaniline (Mesidine) Reduction->Final_Amine

Caption: Synthesis pathway for a key precursor.

Other Synthetic Routes
  • Alkylation of Aniline: This method involves the alkylation of aniline using trimethylchloromethane under basic conditions.[1]

  • Reduction of Nitriles: Synthesis can also be achieved by the reduction of the corresponding cyanomesitylene (2,4,6-trimethylbenzonitrile) via catalytic hydrogenation.[1]

Applications in Research and Drug Development

The unique structure of this compound makes it a valuable intermediate and building block in several areas of chemical science.

  • Pharmaceutical Synthesis: The compound serves as a precursor for pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[1][5] Its derivatives are explored in the development of new drugs.

  • Dye Manufacturing: It is used as a precursor in the synthesis of various dyes due to its ability to participate in coupling reactions.[1]

  • Coordination Chemistry: In chemical research, it functions as a ligand in coordination chemistry.[1] The steric hindrance provided by the methyl groups can stabilize specific metal complexes.

  • N-Heterocyclic Carbene (NHC) Synthesis: It is involved in the synthesis of N-heterocyclic carbenes, which are important organocatalysts.[1]

  • Electrophilic Aminations: Related structures, O-2,4,6-trimethylbenzoyl hydroxylamines, are used in transition-metal-free electrophilic amination reactions to produce polyfunctional tertiary amines.[6]

G Compound This compound Structure Key Structural Feature: Steric Hindrance from 2,4,6-Methyl Groups Compound->Structure App3 Dye Synthesis (Coupling Reactions) Compound->App3 App4 N-Heterocyclic Carbene (NHC) Synthesis Compound->App4 App1 Pharmaceutical Intermediates Structure->App1 Influences Reactivity App2 Ligands in Coordination Chemistry Structure->App2 Stabilizes Complexes

Caption: Structure-application relationships.

Safety and Handling

This compound is associated with significant health hazards and requires careful handling in a laboratory setting.

GHS Hazard Classification

The compound is classified under the Globally Harmonized System (GHS) with the following primary hazards.

Hazard ClassGHS CodeDescriptionSource
Acute Toxicity, Oral H301Toxic if swallowed[3]
Skin Corrosion/Irritation H314 / H315Causes severe skin burns and eye damage / Causes skin irritation[3]
Serious Eye Damage/Irritation H318 / H319Causes serious eye damage / Causes serious eye irritation[3]
Specific Target Organ Toxicity H335May cause respiratory irritation[3]

Signal Word: Danger[3]

Precautionary Statements (selection):

  • P301 + P310 + P330: IF SWALLOWED: Immediately call a POISON CENTER/doctor. Rinse mouth.[7]

  • P302 + P352: IF ON SKIN: Wash with plenty of water.[7]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

Researchers should always consult the full Safety Data Sheet (SDS) before handling this chemical and use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, while working in a well-ventilated fume hood.

References

An In-depth Technical Guide to the Chemical Properties of 2,4,6-Trimethylbenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical and physical properties of 2,4,6-Trimethylbenzylamine (CAS No: 40393-99-5), a substituted aromatic amine with significant applications in organic synthesis. Its unique sterically hindered structure influences its reactivity, making it a valuable intermediate in the production of dyes and pharmaceuticals.[1]

Chemical and Physical Properties

This compound is an organic compound with the chemical formula C₁₀H₁₅N.[1] It features a benzylamine core with three methyl groups substituted at the 2, 4, and 6 positions of the benzene ring. While some vendors classify it as a solid, it is often characterized as a liquid at room temperature.[1]

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound and its closely related structural analog, 2,4,6-Trimethylaniline, for comparison.

PropertyValue (this compound)Value (2,4,6-Trimethylaniline)Reference
Molecular Formula C₁₀H₁₅NC₉H₁₃N[1][2]
Molecular Weight 149.23 g/mol 135.21 g/mol [1][2]
IUPAC Name (2,4,6-trimethylphenyl)methanamine2,4,6-Trimethylaniline[1][3]
Boiling Point ~232 °C232-234 °C[1][4]
Melting Point Data not available-5 °C[4]
Density Data not available0.963 g/mL at 25 °C[2][4]
Refractive Index 1.5360 - 1.5380n20/D 1.551[1][2]
Water Solubility Predicted to be lowInsoluble[4]
CAS Number 40393-99-588-05-1[1]

Spectroscopic Data

Detailed experimental spectra for this compound are not widely published. The following tables provide predicted spectroscopic data based on the compound's structure and data from analogous compounds.

Predicted ¹H NMR Spectral Data (CDCl₃, 500 MHz)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~6.85s2HAr-H
~3.70s2H-CH₂ -NH₂
~2.30s6H2,6-Ar-CH₃
~2.25s3H4-Ar-CH₃
~1.40br s2H-NH₂

Note: The amine proton shift is highly variable and depends on solvent and concentration.

Predicted ¹³C NMR Spectral Data (CDCl₃, 125 MHz)
Chemical Shift (δ) ppmAssignment
~137.0C -CH₂NH₂
~136.5C -CH₃ (at C4)
~135.8C -CH₃ (at C2, C6)
~129.0Ar-C H
~40.0-C H₂-NH₂
~21.0Ar-C H₃ (at C4)
~19.5Ar-C H₃ (at C2, C6)
Mass Spectrometry (MS) Data

Under electron ionization (EI), the molecule is expected to exhibit a molecular ion peak and undergo characteristic fragmentation patterns.

m/z ValueInterpretation
149.12Molecular Ion [M]⁺
150.13[M+H]⁺ (Predicted for ESI)[5]
132.11[M-NH₂]⁺ (Loss of amino radical)
119.09[M-CH₂NH₂]⁺ (Benzylic cleavage, tropylium-like ion)
91.05Tropylium ion [C₇H₇]⁺

Chemical Reactivity and Applications

As a primary amine, this compound undergoes typical amine reactions, which are fundamental to its use as a synthetic intermediate.

  • Acid-Base Reactions: It readily reacts with acids to form ammonium salts.[1]

  • Nucleophilic Substitution: The lone pair on the nitrogen atom allows it to act as a nucleophile, reacting with electrophiles like alkyl halides.[1]

  • Condensation Reactions: It can condense with aldehydes and ketones to form the corresponding imines (Schiff bases).[1] This reaction is a key step in reductive amination procedures.

The steric hindrance provided by the ortho-methyl groups can influence the kinetics of these reactions compared to less substituted benzylamines. Its primary applications are as a precursor in the synthesis of dyes and as an intermediate for active pharmaceutical ingredients.[1]

Chemical_Reactivity Key Chemical Reactions of this compound amine This compound (R-CH₂NH₂) salt Ammonium Salt (R-CH₂NH₃⁺X⁻) amine->salt Acid-Base Reaction sec_amine Secondary Amine (R-CH₂NHR') amine->sec_amine Nucleophilic Substitution imine Imine (Schiff Base) (R-CH₂N=CR'R'') amine->imine Condensation acid Acid (H-X) alkyl_halide Alkyl Halide (R'-X) ketone Aldehyde/Ketone (R'R''C=O)

Key Chemical Reactions

Experimental Protocols

A common and efficient method for the synthesis of this compound is the reductive amination of its corresponding aldehyde, 2,4,6-trimethylbenzaldehyde.

Synthesis via Reductive Amination of 2,4,6-Trimethylbenzaldehyde

This two-step, one-pot procedure involves the initial formation of an imine from the aldehyde and ammonia, followed by in-situ reduction with a hydride reagent such as sodium borohydride.

Reagents and Materials:

  • 2,4,6-Trimethylbenzaldehyde

  • Ammonium acetate (or aqueous ammonia)

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM) or Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Ice bath

Procedure:

  • Imine Formation: In a round-bottom flask, dissolve 2,4,6-trimethylbenzaldehyde (1.0 eq) in methanol. Add a solution of ammonium acetate (10 eq) or an excess of aqueous ammonia. Stir the mixture at room temperature. The reaction can be monitored by TLC or GC-MS to observe the consumption of the aldehyde.

  • Reduction: Once imine formation is substantially complete (typically after 1-3 hours), cool the reaction mixture to 0 °C in an ice bath. Cautiously add sodium borohydride (NaBH₄) (1.5-2.0 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • Reaction Completion: After the addition of NaBH₄ is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 2-4 hours, or until the reaction is complete as indicated by TLC.

  • Workup: Quench the reaction by slowly adding water. Reduce the volume of methanol on a rotary evaporator. Add dichloromethane or diethyl ether and transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with water and saturated aqueous sodium bicarbonate solution to remove salts and any unreacted starting material.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.

Purification

The crude product can be purified by one of the following methods:

  • Distillation under Reduced Pressure: This is suitable for purifying liquids with high boiling points that may decompose at atmospheric pressure.

  • Flash Column Chromatography: Purification can be performed on silica gel using a non-polar/polar solvent system, such as a gradient of ethyl acetate in hexanes.

Synthesis_Workflow Synthetic Workflow for this compound start 2,4,6-Trimethylbenzaldehyde (in Methanol) imine_formation Imine Formation (Stir at RT) start->imine_formation reagent1 Ammonia Source (e.g., NH₄OAc) reagent1->imine_formation reduction In-situ Reduction (0°C to RT) imine_formation->reduction reagent2 Reducing Agent (NaBH₄) reagent2->reduction workup Aqueous Workup & Extraction reduction->workup crude_product Crude Product workup->crude_product purification Purification (Distillation or Chromatography) crude_product->purification final_product Pure this compound purification->final_product

Reductive Amination Workflow

Safety and Handling

This compound is classified as a hazardous substance.

  • Hazard Codes: H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). Some suppliers also list H314 (Causes severe skin burns and eye damage).[6]

  • Precautionary Codes: P301 + P310 + P330 (IF SWALLOWED: Immediately call a POISON CENTER/doctor. Rinse mouth), P302 + P352 (IF ON SKIN: Wash with plenty of soap and water), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Handle this chemical in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

References

2,4,6-Trimethylbenzylamine molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2,4,6-Trimethylbenzylamine

This technical guide provides a comprehensive overview of this compound, a significant chemical intermediate. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering detailed information on its properties, synthesis, and analytical characterization.

Physicochemical Properties

This compound, also known as mesitylmethylamine, is an aromatic amine characterized by a benzylamine core with three methyl groups substituted on the benzene ring at positions 2, 4, and 6. This substitution pattern imparts significant steric bulk, which influences its reactivity.[1]

Below is a summary of its key physicochemical properties.

PropertyValueReference
Molecular Weight 149.23 g/mol [1][2][3][4][5]
Molecular Formula C₁₀H₁₅N[1][2][3][4][5]
IUPAC Name (2,4,6-trimethylphenyl)methanamine[1][2][4]
CAS Number 40393-99-5[1][2][4]
Physical Form Solid / Liquid[1][3]
Boiling Point ~232 °C[1]
Refractive Index 1.5360 - 1.5380[1]
SMILES CC1=CC(=C(C(=C1)C)CN)C[1]
InChI Key DGSRAILDFBJNQI-UHFFFAOYSA-N[1][2][3][4][5]

Note on Physical Form: There is conflicting information regarding the physical state of this compound at room temperature, with some sources describing it as a liquid and others as a solid.[1][3][5] This discrepancy may be due to variations in purity or ambient temperature.

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is a two-step process starting from mesitylene. The first step involves the formylation of mesitylene to produce 2,4,6-trimethylbenzaldehyde, followed by reductive amination to yield the target primary amine.

Experimental Protocol

Step 1: Synthesis of 2,4,6-Trimethylbenzaldehyde (Formylation)

This procedure is adapted from a known method for the formylation of mesitylene.[6]

  • Reaction Setup: In a dry 1000 mL three-necked flask equipped with a mechanical stirrer, dropping funnel, and a nitrogen inlet, add 60.0 g of mesitylene and 300 mL of anhydrous dichloromethane.

  • Cooling: Cool the mixture to 0°C using an ice-water bath.

  • Catalyst Addition: Slowly add 200.0 g of anhydrous aluminum chloride in portions, ensuring the internal temperature does not exceed 10°C.

  • Reagent Addition: Once the catalyst has been added, begin the dropwise addition of dichloromethyl methyl ether, maintaining the reaction temperature at 0-5°C.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, carefully quench the reaction by pouring the mixture into 500 g of crushed ice with vigorous stirring. Separate the organic layer.

  • Extraction and Purification: Extract the aqueous layer twice with 50 mL portions of dichloromethane. Combine the organic layers, wash three times with 100 mL of water, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product is then purified by vacuum distillation to yield 2,4,6-trimethylbenzaldehyde.[6]

Step 2: Synthesis of this compound (Reductive Amination)

This is a general procedure for reductive amination.

  • Reaction Setup: In a round-bottom flask, dissolve the 2,4,6-trimethylbenzaldehyde (0.5 mmol) obtained from the previous step in a suitable solvent such as methanol or water (1 mL).[7]

  • Amine Source: Add a source of ammonia, such as an aqueous solution of ammonia or ammonium chloride.

  • Reducing Agent: Add a reducing agent. For laboratory scale, sodium borohydride is a common choice. Alternatively, for a greener synthesis, systems like B₂(OH)₄/H₂O catalyzed by a ruthenium complex can be used.[7]

  • Reaction: Stir the mixture at room temperature. The reaction typically proceeds for 4-10 hours.[7]

  • Work-up and Purification: After the reaction is complete, the mixture is extracted with an organic solvent like ethyl acetate. The combined organic layers are dried and the solvent is evaporated. The final product, this compound, is purified by column chromatography.[7]

Synthesis Workflow Diagram

Synthesis_Workflow Mesitylene Mesitylene Formylation Formylation Reaction Mesitylene->Formylation Dichloromethyl_Methyl_Ether Dichloromethyl Methyl Ether + AlCl₃ Dichloromethyl_Methyl_Ether->Formylation Trimethylbenzaldehyde 2,4,6-Trimethylbenzaldehyde Formylation->Trimethylbenzaldehyde Reductive_Amination Reductive Amination Trimethylbenzaldehyde->Reductive_Amination Ammonia Ammonia Source + Reducing Agent Ammonia->Reductive_Amination Final_Product This compound Reductive_Amination->Final_Product

Caption: Synthesis pathway of this compound from Mesitylene.

Analytical Characterization

The structural confirmation of this compound is typically achieved through standard spectroscopic methods.

TechniqueExpected Features
¹H NMR - A singlet for the two aromatic protons. - A singlet for the benzylic CH₂ protons. - A singlet for the NH₂ protons. - Two singlets for the methyl groups at positions 2, 6 and position 4.
¹³C NMR - Signals corresponding to the distinct carbon atoms of the trimethylphenyl group and the benzylic carbon.
IR Spectroscopy - N-H stretching bands characteristic of a primary amine (typically two bands in the 3300-3500 cm⁻¹ region). - C-H stretching bands for aromatic and aliphatic groups. - Aromatic C=C stretching bands.
Mass Spectrometry - A molecular ion peak corresponding to the molecular weight of 149.23 g/mol .

General Analytical Workflow

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis Synthesis Synthesized Product Purification Column Chromatography Synthesis->Purification Pure_Product Pure this compound Purification->Pure_Product NMR NMR Spectroscopy (¹H, ¹³C) Pure_Product->NMR Structural Elucidation IR IR Spectroscopy Pure_Product->IR Functional Group ID MS Mass Spectrometry Pure_Product->MS Molecular Weight Confirmation

Caption: General workflow for the synthesis and characterization.

Reactivity and Applications

As a primary amine, this compound undergoes typical reactions of this functional group, including:

  • Acid-Base Reactions: It reacts with acids to form ammonium salts.

  • Nucleophilic Substitution: The amine group acts as a nucleophile, reacting with electrophiles such as alkyl halides.

  • Condensation Reactions: It can react with aldehydes and ketones to form imines.

Its primary application is as a building block in organic synthesis, particularly in the production of dyes and pharmaceutical compounds where the sterically hindered aromatic moiety is a desired structural feature.[1]

Role as a Chemical Intermediate

Applications BuildingBlock This compound (Starting Material) Reaction Organic Synthesis (e.g., Acylation, Alkylation) BuildingBlock->Reaction Products Dyes Pharmaceuticals Fine Chemicals Reaction->Products

Caption: Role as a building block in chemical synthesis.

Safety Information

This compound is classified as a hazardous substance.

  • Hazard Classifications: Acute Toxicity (Oral, Category 3), Skin Irritation (Category 2), Eye Irritation (Category 2), and Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory system).[3][5]

  • Signal Word: Danger.[3][5]

  • Precautionary Statements: Requires careful handling, including avoiding ingestion, skin contact, and inhalation. Personal protective equipment is mandatory when handling this compound.[3][5]

Conclusion

This compound is a valuable chemical compound with a unique sterically hindered structure. This guide has provided a detailed overview of its fundamental properties, a plausible synthesis protocol, and methods for its analytical characterization. Understanding these technical aspects is crucial for its effective and safe utilization in research and industrial applications.

References

An In-depth Technical Guide to the Synthesis of 2,4,6-Trimethylbenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the primary synthetic routes for producing 2,4,6-trimethylbenzylamine, a valuable building block in pharmaceutical and chemical research. The information presented herein is intended to equip researchers with the necessary details to select and implement the most suitable synthesis strategy for their specific needs.

Introduction

This compound, also known as mesitylmethylamine, is an organic compound characterized by a benzylamine core substituted with three methyl groups on the aromatic ring. This substitution pattern imparts unique steric and electronic properties, making it a crucial intermediate in the synthesis of a variety of target molecules, including active pharmaceutical ingredients (APIs). The strategic placement of the methyl groups can influence the pharmacological activity and metabolic stability of the final products. This guide details several viable synthetic pathways, complete with experimental protocols and comparative data, to facilitate its efficient preparation in a laboratory setting.

Comparative Summary of Synthetic Routes

Four principal synthetic strategies for this compound are outlined below. The choice of route will depend on factors such as the availability of starting materials, desired scale, and tolerance for specific reagents and reaction conditions.

RouteStarting MaterialKey Transformation(s)ReagentsReported YieldAdvantagesDisadvantages
12,4,6-TrimethylbenzaldehydeReductive AminationNH3, H2, Raney NiHigh (general)Direct, potentially high yieldingRequires handling of gaseous ammonia and hydrogen, specialized hydrogenation equipment
22,4,6-TrimethylbenzaldehydeOxime Formation & ReductionNH2OH·HCl; Zn, Acetic AcidHigh (general)Avoids high-pressure hydrogenationTwo-step process
32,4,6-Trimethylbenzyl HalideDelépine ReactionHexamethylenetetramine, HClGood (general)Selective for primary aminesRequires synthesis of the benzyl halide precursor; use of chloroform
42,4,6-TrimethylanilineSandmeyer Reaction & Nitrile ReductionNaNO2, CuCN; Reducing agent (e.g., LiAlH4)Moderate (multi-step)Utilizes a common starting materialMulti-step, involves toxic cyanide salts and potent reducing agents

Route 1: Reductive Amination of 2,4,6-Trimethylbenzaldehyde

This is a direct and often high-yielding approach to this compound. The reaction involves the condensation of 2,4,6-trimethylbenzaldehyde with ammonia to form an intermediate imine, which is then reduced in situ to the desired primary amine.

Synthesis Pathway

aldehyde 2,4,6-Trimethylbenzaldehyde amine This compound aldehyde->amine NH3, H2, Raney Ni

Caption: Reductive amination of 2,4,6-trimethylbenzaldehyde.

Experimental Protocol: Catalytic Hydrogenation
  • Reaction Setup: In a stainless-steel autoclave, charge 2,4,6-trimethylbenzaldehyde, a suitable solvent (e.g., methanol), and a catalytic amount of Raney Nickel.

  • Ammonia Addition: Cool the autoclave and introduce liquefied ammonia.

  • Hydrogenation: Pressurize the autoclave with hydrogen to the desired pressure (e.g., 5-12 MPa) and heat to the reaction temperature (e.g., 50-100 °C).

  • Reaction Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake.

  • Work-up: After cooling and depressurizing the reactor, filter the catalyst. The filtrate is then concentrated under reduced pressure.

  • Purification: The crude product can be purified by distillation under reduced pressure to yield this compound.

Note: The reaction conditions, particularly temperature, pressure, and catalyst loading, should be optimized for this specific substrate.

Route 2: Reduction of 2,4,6-Trimethylbenzaldehyde Oxime

This two-step route involves the initial conversion of the aldehyde to its corresponding oxime, followed by reduction to the primary amine. This method avoids the need for high-pressure hydrogenation equipment.

Synthesis Pathway

aldehyde 2,4,6-Trimethylbenzaldehyde oxime 2,4,6-Trimethylbenzaldehyde Oxime aldehyde->oxime NH2OH·HCl amine This compound oxime->amine Zn, Acetic Acid

Caption: Synthesis via oxime formation and reduction.

Experimental Protocol

Step 1: Synthesis of 2,4,6-Trimethylbenzaldehyde Oxime

A general procedure for the synthesis of oximes from aldehydes can be followed.

  • Reaction Mixture: Dissolve 2,4,6-trimethylbenzaldehyde in a suitable solvent such as ethanol.

  • Oxime Formation: Add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium hydroxide or pyridine) to the aldehyde solution.

  • Reaction Completion: Stir the mixture at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Isolation: The product can be isolated by precipitation upon addition of water, followed by filtration and washing.

Step 2: Reduction of 2,4,6-Trimethylbenzaldehyde Oxime

A general and efficient method for the reduction of oximes to amines utilizes zinc dust in acetic acid.[2]

  • Reaction Setup: In a round-bottom flask, dissolve the 2,4,6-trimethylbenzaldehyde oxime in glacial acetic acid.

  • Reduction: To the stirred solution at room temperature, add zinc dust portion-wise. The reaction is typically exothermic.

  • Reaction Completion: Continue stirring for a specified time (e.g., 15 minutes to 1 hour) after the addition is complete. Monitor the reaction by TLC.

  • Work-up: Filter the reaction mixture to remove excess zinc and zinc acetate.

  • Isolation: Concentrate the filtrate under reduced pressure. The residue is then made basic with a strong base (e.g., NaOH solution) to liberate the free amine.

  • Purification: Extract the amine with a suitable organic solvent (e.g., diethyl ether or dichloromethane), dry the organic layer over an anhydrous drying agent (e.g., Na2SO4), and remove the solvent in vacuo. The product can be further purified by distillation. A reported yield for a similar reaction is around 90%.[2]

Route 3: Synthesis via the Delépine Reaction

The Delépine reaction provides a method for synthesizing primary amines from reactive alkyl halides, such as benzyl halides, using hexamethylenetetramine.[3][4][5] This route requires the preparation of a 2,4,6-trimethylbenzyl halide as a precursor.

Synthesis Pathway

halide 2,4,6-Trimethylbenzyl Halide salt Quaternary Ammonium Salt halide->salt Hexamethylenetetramine amine This compound salt->amine HCl, Ethanol

Caption: The Delépine reaction pathway.

Experimental Protocol

Step 1: Synthesis of 2,4,6-Trimethylbenzyl Halide (e.g., Bromide)

This can be achieved via radical bromination of mesitylene using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide in a non-polar solvent such as carbon tetrachloride, under reflux.

Step 2: Delépine Reaction

  • Salt Formation: Dissolve 2,4,6-trimethylbenzyl bromide in a solvent like chloroform and add an equimolar amount of hexamethylenetetramine. The resulting quaternary ammonium salt typically precipitates from the solution and can be collected by filtration.[4]

  • Hydrolysis: Suspend the collected salt in a mixture of concentrated hydrochloric acid and ethanol.

  • Reaction Completion: Reflux the mixture until the hydrolysis is complete.

  • Work-up: After cooling, the reaction mixture is worked up to isolate the amine hydrochloride salt.

  • Isolation of Free Amine: The free amine is liberated by treatment with a base, followed by extraction and purification as described in the previous routes.

Route 4: Synthesis from 2,4,6-Trimethylaniline via the Sandmeyer Reaction

This multi-step pathway begins with the readily available 2,4,6-trimethylaniline (mesidine). The amino group is first converted to a nitrile via the Sandmeyer reaction, which is then reduced to the target benzylamine.

Synthesis Pathway

aniline 2,4,6-Trimethylaniline diazonium Diazonium Salt aniline->diazonium NaNO2, HCl nitrile 2,4,6-Trimethylbenzonitrile diazonium->nitrile CuCN amine This compound nitrile->amine LiAlH4

Caption: Synthesis via Sandmeyer reaction and nitrile reduction.

Experimental Protocol

Step 1: Synthesis of 2,4,6-Trimethylbenzonitrile (Sandmeyer Reaction)

A general procedure for the Sandmeyer reaction can be adapted.[6][7]

  • Diazotization: Dissolve 2,4,6-trimethylaniline in an aqueous acidic solution (e.g., HCl) and cool to 0-5 °C. Slowly add a solution of sodium nitrite (NaNO2) while maintaining the low temperature to form the diazonium salt.

  • Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in a suitable solvent. Add the cold diazonium salt solution to the CuCN solution.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir until the evolution of nitrogen gas ceases.

  • Work-up and Purification: The product is isolated by extraction and purified by distillation or crystallization.

Step 2: Reduction of 2,4,6-Trimethylbenzonitrile

The nitrile can be reduced to the primary amine using a powerful reducing agent like lithium aluminum hydride (LiAlH4).

  • Reaction Setup: In a dry flask under an inert atmosphere, suspend LiAlH4 in a dry ether solvent (e.g., diethyl ether or THF).

  • Nitrile Addition: Slowly add a solution of 2,4,6-trimethylbenzonitrile in the same dry solvent to the LiAlH4 suspension, maintaining a controlled temperature.

  • Reaction Completion: After the addition, the reaction may be stirred at room temperature or gently refluxed to ensure completion.

  • Work-up: Carefully quench the reaction by the sequential addition of water and a sodium hydroxide solution.

  • Isolation and Purification: Filter the resulting aluminum salts and extract the filtrate with an organic solvent. The organic layer is then dried and concentrated to give the crude product, which can be purified by distillation.

Conclusion

The synthesis of this compound can be accomplished through several effective routes. The choice of the optimal pathway is contingent upon the specific requirements of the research or development project, including scale, available equipment, and cost considerations. The reductive amination of 2,4,6-trimethylbenzaldehyde and the reduction of its oxime represent the most direct approaches. The Delépine and Sandmeyer reaction sequences offer viable alternatives when starting from different precursors. The detailed protocols and comparative data provided in this guide are intended to serve as a valuable resource for chemists in the synthesis of this important chemical intermediate.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (2,4,6-trimethylphenyl)methanamine

This technical guide provides a comprehensive overview of 2,4,6-trimethylbenzylamine, known by its IUPAC name (2,4,6-trimethylphenyl)methanamine. It is a sterically hindered primary amine with significant applications in organic synthesis, coordination chemistry, and as a scaffold in medicinal chemistry. This document details its chemical and physical properties, experimental protocols for its synthesis, and its potential role in drug development, particularly as a building block for bioactive molecules.

Chemical Identity and Properties

(2,4,6-trimethylphenyl)methanamine is an aromatic amine characterized by a benzylamine core with three methyl group substituents on the phenyl ring at the 2, 4, and 6 positions. This substitution pattern imparts significant steric bulk, which influences its reactivity and physicochemical properties.

Table 1: Physicochemical and Spectroscopic Data for (2,4,6-trimethylphenyl)methanamine

PropertyValueReference
IUPAC Name (2,4,6-trimethylphenyl)methanamine[1][2]
CAS Number 40393-99-5[1][2]
Molecular Formula C₁₀H₁₅N[1][2][3]
Molecular Weight 149.23 g/mol [1][2][3]
Appearance Solid[3]
Boiling Point ~232 °C[2]
Refractive Index 1.5360 to 1.5380[2]
InChI InChI=1S/C10H15N/c1-7-4-8(2)10(6-11)9(3)5-7/h4-5H,6,11H2,1-3H3[1][2][3]
InChIKey DGSRAILDFBJNQI-UHFFFAOYSA-N[1][2][3]
SMILES CC1=CC(=C(C(=C1)C)CN)C[2][3]
Predicted XlogP 1.9[1]

Synthesis and Experimental Protocols

The synthesis of (2,4,6-trimethylphenyl)methanamine can be achieved through several routes. A common and effective method involves the reduction of the corresponding nitrile, 2,4,6-trimethylbenzonitrile. Below is a representative experimental protocol for this transformation.

Experimental Protocol: Synthesis via Reduction of 2,4,6-Trimethylbenzonitrile

Objective: To synthesize (2,4,6-trimethylphenyl)methanamine by the lithium aluminum hydride (LAH) reduction of 2,4,6-trimethylbenzonitrile.

Materials:

  • 2,4,6-trimethylbenzonitrile

  • Lithium aluminum hydride (LAH)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Distilled water

  • 15% Sodium hydroxide solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Setup: Assemble a 250 mL round-bottom flask, equipped with a magnetic stir bar and a reflux condenser, under an inert atmosphere (e.g., nitrogen or argon).

  • LAH Suspension: Carefully add lithium aluminum hydride (e.g., 2.0 g, 52.7 mmol) to 100 mL of anhydrous diethyl ether in the flask. Stir the suspension.

  • Substrate Addition: Dissolve 2,4,6-trimethylbenzonitrile (e.g., 5.0 g, 34.4 mmol) in 50 mL of anhydrous diethyl ether. Transfer this solution to a dropping funnel and add it dropwise to the stirred LAH suspension at a rate that maintains a gentle reflux.

  • Reaction: After the addition is complete, heat the mixture to reflux using a heating mantle for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting nitrile.

  • Quenching: Cool the reaction flask in an ice bath. Cautiously and slowly add 2 mL of distilled water dropwise to quench the excess LAH. Follow this with the dropwise addition of 2 mL of 15% sodium hydroxide solution, and then another 6 mL of distilled water. A granular precipitate should form.

  • Workup: Stir the mixture for an additional 30 minutes, then filter the solid salts and wash them thoroughly with diethyl ether.

  • Extraction: Combine the filtrate and the ether washings. Dry the combined organic layer over anhydrous magnesium sulfate.

  • Isolation: Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude (2,4,6-trimethylphenyl)methanamine.

  • Purification: The product can be further purified by distillation under reduced pressure or by column chromatography on silica gel if necessary.

Applications in Drug Discovery and Development

Benzylamines are a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. The unique steric and electronic properties of the 2,4,6-trimethyl substituted benzylamine make it an interesting building block for creating novel therapeutic agents.

Role as a Bioactive Scaffold

Substituted benzylamines have been identified as potent inhibitors of various enzymes. For instance, derivatives of aryl benzylamines have shown inhibitory activity against 17β-Hydroxysteroid Dehydrogenase Type 3 (17β-HSD3), an enzyme involved in testosterone biosynthesis and a target for prostate cancer therapy.[4] The bulky 2,4,6-trimethylphenyl group can be utilized to probe and occupy specific hydrophobic pockets within an enzyme's active site, potentially enhancing potency and selectivity.

Hypothetical Signaling Pathway Inhibition

The inhibition of 17β-HSD3 disrupts the conversion of androstenedione to testosterone, a key step in androgen biosynthesis. By reducing intratumoral androgen levels, inhibitors can slow the proliferation of hormone-dependent cancer cells. The diagram below illustrates this targeted pathway.

G Androstenedione Androstenedione HSD17B3 17β-HSD3 Enzyme Androstenedione->HSD17B3 Testosterone Testosterone Proliferation Cancer Cell Proliferation Testosterone->Proliferation Stimulates HSD17B3->Testosterone Catalysis Benzylamine_Inhibitor (2,4,6-Trimethylphenyl)methanamine Derivative Benzylamine_Inhibitor->HSD17B3 Inhibits

Caption: Inhibition of testosterone synthesis by a hypothetical benzylamine derivative.

Utility in Chemical Synthesis

Beyond its direct biological applications, (2,4,6-trimethylphenyl)methanamine is a valuable precursor in organic synthesis, particularly for the creation of sterically demanding ligands used in catalysis.

Synthesis of N-Heterocyclic Carbene (NHC) Ligands

The amine can be used to synthesize N,N'-dimesityl substituted diamines, which are key precursors to some of the most widely used N-heterocyclic carbene (NHC) ligands, such as SIMes. These ligands are crucial for stabilizing metal centers in catalysts used for cross-coupling reactions, olefin metathesis, and other advanced chemical transformations.

The general workflow for the synthesis and application of such a ligand is outlined below.

G cluster_0 Synthesis Workflow cluster_1 Application Start 2,4,6-Trimethylaniline (Precursor) Amine (2,4,6-trimethylphenyl)methanamine Diimine Condensation to N,N'-Dimesityldiimine Amine->Diimine Diamine Reduction to N,N'-Dimesityldiamine Diimine->Diamine Imidazolinium Cyclization to Imidazolinium Salt (SIMes precursor) Diamine->Imidazolinium NHC_Ligand Deprotonation to NHC Ligand (SIMes) Imidazolinium->NHC_Ligand Catalyst Metal-NHC Catalyst (e.g., Grubbs' Catalyst) NHC_Ligand->Catalyst Reaction Catalytic Reaction (e.g., Olefin Metathesis) Catalyst->Reaction

Caption: Workflow from benzylamine precursor to NHC ligand and catalytic application.

References

In-Depth Technical Safety Guide: 2,4,6-Trimethylbenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety information for 2,4,6-trimethylbenzylamine (CAS No. 40393-99-5), a key intermediate in various chemical syntheses. The following sections detail its hazardous properties, handling procedures, and emergency response protocols to ensure its safe use in a laboratory and research environment.

Section 1: Chemical Identification and Physical Properties

IdentifierValue
Chemical Name This compound
Synonyms (2,4,6-trimethylphenyl)methanamine, Mesitylmethanamine
CAS Number 40393-99-5[1]
Molecular Formula C₁₀H₁₅N[1]
Molecular Weight 149.23 g/mol [1]
Appearance Solid

Section 2: Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are summarized in the table below.

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity (Oral)Category 3H301: Toxic if swallowed[1][2]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][2]
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation[1][2]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[1][2]

GHS Pictograms:

alt text
alt text

Signal Word: Danger [2]

Section 3: Toxicological Data

Section 4: Experimental Protocols for Hazard Evaluation

The hazard classifications are typically determined through standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (as per OECD Test Guideline 423): This test involves the administration of the substance to animals in a stepwise procedure to determine the dose at which mortality occurs. Observations for signs of toxicity are made over a 14-day period.

Dermal Irritation (as per OECD Test Guideline 404): This test assesses the potential of a substance to cause skin irritation. A small amount of the substance is applied to the shaved skin of an animal, and the site is observed for signs of erythema (redness) and edema (swelling) over a period of up to 14 days.

Eye Irritation (as per OECD Test Guideline 405): This test evaluates the potential for a substance to cause eye damage. A small amount of the substance is instilled into the eye of an animal, and the eye is observed for effects on the cornea, iris, and conjunctiva at specific intervals.

Section 5: Safe Handling and Storage

Handling:

  • Use only in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Do not eat, drink, or smoke when using this product.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • Keep away from incompatible materials such as strong oxidizing agents and acids. As an amine, it can undergo exothermic reactions with acids.

Section 6: Emergency Procedures

First-Aid Measures:

  • If Swallowed: Immediately call a POISON CENTER or doctor/physician. Rinse mouth. Do NOT induce vomiting.

  • If on Skin: Remove immediately all contaminated clothing. Rinse skin with water/shower. If skin irritation occurs, get medical advice/attention.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards: Emits toxic fumes under fire conditions, including nitrogen oxides and carbon oxides.

  • Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures:

  • Evacuate personnel from the area.

  • Ensure adequate ventilation.

  • Wear appropriate personal protective equipment (see Section 5).

  • Absorb the spill with inert material (e.g., sand, vermiculite) and place it in a suitable, labeled container for disposal.

  • Wash the spill area thoroughly with soap and water.

Section 7: Logical Workflow for Spill Management

The following diagram illustrates a logical workflow for responding to a spill of this compound.

Spill_Response_Workflow cluster_Initial_Actions Immediate Response cluster_PPE Personal Protective Equipment cluster_Containment Spill Containment & Cleanup cluster_Decontamination Decontamination & Disposal Spill_Detected Spill Detected Evacuate_Area Evacuate Immediate Area & Alert Others Spill_Detected->Evacuate_Area Assess_Spill Assess Spill Size & Risk (Minor vs. Major) Evacuate_Area->Assess_Spill Don_PPE Don Appropriate PPE: - Chemical Resistant Gloves - Safety Goggles/Face Shield - Lab Coat/Chemical Suit Assess_Spill->Don_PPE Ventilate Ensure Adequate Ventilation (Fume Hood) Don_PPE->Ventilate Contain_Spill Contain Spill with Inert Absorbent (Sand, Vermiculite) Ventilate->Contain_Spill Absorb_Material Carefully Absorb Spilled Material Contain_Spill->Absorb_Material Collect_Waste Collect Absorbed Material into a Labeled, Sealed Container Absorb_Material->Collect_Waste Decontaminate_Area Decontaminate Spill Area with Soap and Water Collect_Waste->Decontaminate_Area Dispose_Waste Dispose of Waste as Hazardous Chemical Waste Decontaminate_Area->Dispose_Waste Restock_Supplies Restock Spill Kit Supplies Dispose_Waste->Restock_Supplies

References

An In-depth Technical Guide to 2,4,6-Trimethylbenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4,6-trimethylbenzylamine, a versatile primary amine with significant applications in synthetic chemistry and potential relevance to drug discovery. This document details its chemical structure, physicochemical properties, and key synthetic methodologies. Furthermore, it explores its role as a precursor in the synthesis of N-heterocyclic carbenes (NHCs) and discusses the antimicrobial activities observed in related benzylamine derivatives. Detailed experimental protocols and spectroscopic data are provided to support further research and application development.

Chemical Structure and Properties

This compound, also known as mesitylmethanamine, is an aromatic amine characterized by a benzylamine core with three methyl groups substituted at the 2, 4, and 6 positions of the benzene ring.[1]

Structural Formula:

Figure 1: Structural formula of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for its handling, application in synthesis, and for predicting its behavior in biological systems.

PropertyValueReference
Molecular Formula C₁₀H₁₅N[1]
IUPAC Name (2,4,6-trimethylphenyl)methanamine[1]
CAS Number 40393-99-5[1]
Molecular Weight 149.23 g/mol [1]
Monoisotopic Mass 149.120449483 Da[1][2]
Appearance Solid
Topological Polar Surface Area 26 Ų[1]
XLogP3 1.9[1]

Table 1: Physicochemical properties of this compound.

Spectroscopic Data

The structural identification of this compound is confirmed through various spectroscopic techniques. Although a complete experimental spectrum is not publicly available, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy (Predicted):

  • Aromatic protons (2H): A singlet is expected around δ 6.8-7.0 ppm.

  • Methylene protons (-CH₂-): A singlet is expected around δ 3.7-3.9 ppm.

  • Methyl protons (para-CH₃, 3H): A singlet is expected around δ 2.2-2.3 ppm.

  • Methyl protons (ortho-CH₃, 6H): A singlet is expected around δ 2.3-2.4 ppm.

  • Amine protons (-NH₂): A broad singlet, whose chemical shift is concentration-dependent, is expected around δ 1.5-2.5 ppm.

¹³C NMR Spectroscopy (Predicted):

  • Aromatic C (quaternary, C-NH₂): ~138 ppm

  • Aromatic C (quaternary, C-CH₃): ~136-137 ppm

  • Aromatic C-H: ~128-129 ppm

  • Methylene C (-CH₂-): ~45 ppm

  • Methyl C (para-CH₃): ~21 ppm

  • Methyl C (ortho-CH₃): ~19 ppm

Mass Spectrometry (Predicted): The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 149. The fragmentation pattern would likely involve the loss of an amino group or cleavage of the benzylic C-C bond. Predicted adduct m/z values include [M+H]⁺ at 150.12773 and [M+Na]⁺ at 172.10967.[2]

Synthesis of this compound

This compound can be synthesized through various routes. A common and effective method is the reduction of 2,4,6-trimethylbenzonitrile.

Synthesis via Reduction of 2,4,6-Trimethylbenzonitrile

This method involves the conversion of the nitrile group to a primary amine using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

G 2,4,6-Trimethylbenzonitrile 2,4,6-Trimethylbenzonitrile Lithium Aluminum Hydride (LiAlH4) in dry ether Lithium Aluminum Hydride (LiAlH4) in dry ether 2,4,6-Trimethylbenzonitrile->Lithium Aluminum Hydride (LiAlH4) in dry ether Reduction Aqueous Workup Aqueous Workup Lithium Aluminum Hydride (LiAlH4) in dry ether->Aqueous Workup Quenching This compound This compound Aqueous Workup->this compound G This compound This compound Condensation with Glyoxal Condensation with Glyoxal This compound->Condensation with Glyoxal Step 1 Diimine Intermediate Diimine Intermediate Condensation with Glyoxal->Diimine Intermediate Cyclization with Paraformaldehyde Cyclization with Paraformaldehyde Diimine Intermediate->Cyclization with Paraformaldehyde Step 2 Imidazolium Salt (NHC Precursor) Imidazolium Salt (NHC Precursor) Cyclization with Paraformaldehyde->Imidazolium Salt (NHC Precursor) Deprotonation with Strong Base Deprotonation with Strong Base Imidazolium Salt (NHC Precursor)->Deprotonation with Strong Base Step 3 Free N-Heterocyclic Carbene (NHC) Free N-Heterocyclic Carbene (NHC) Deprotonation with Strong Base->Free N-Heterocyclic Carbene (NHC) Coordination to Metal Center Coordination to Metal Center Free N-Heterocyclic Carbene (NHC)->Coordination to Metal Center Step 4 NHC-Metal Complex NHC-Metal Complex Coordination to Metal Center->NHC-Metal Complex G cluster_0 Bacterial Cell Intracellular Components Intracellular Components Benzylamine Derivative Benzylamine Derivative Bacterial Cell Membrane Bacterial Cell Membrane Benzylamine Derivative->Bacterial Cell Membrane Interaction Increased Permeability Increased Permeability Bacterial Cell Membrane->Increased Permeability Disruption Leakage of Intracellular Components Leakage of Intracellular Components Increased Permeability->Leakage of Intracellular Components Cell Death Cell Death Leakage of Intracellular Components->Cell Death

References

In-Depth Technical Guide to the Spectral Data of 2,4,6-Trimethylbenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Compound Information

  • Chemical Name: (2,4,6-trimethylphenyl)methanamine

  • Synonyms: Mesitylmethanamine

  • Molecular Formula: C₁₀H₁₅N

  • Molecular Weight: 149.23 g/mol

  • Structure:

    alt text

Spectral Data Summary

The following sections present the available and predicted spectral data for 2,4,6-trimethylbenzylamine, organized for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental NMR data for this compound is not widely published. The following tables outline the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and assignments based on the molecular structure. Predictions are based on standard chemical shift correlation tables and analysis of similar structures.

Table 1: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~6.85s2HAromatic H (meta-protons)
~3.75s2HMethylene H (-CH₂-NH₂)
~2.30s6Hortho-Methyl H (-CH₃)
~2.25s3Hpara-Methyl H (-CH₃)
~1.40 (variable)br s2HAmine H (-NH₂)

Table 2: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)

Chemical Shift (δ, ppm)Assignment
~137.5Aromatic C (para, C-CH₃)
~136.8Aromatic C (ortho, C-CH₃)
~134.0Aromatic C (ipso, C-CH₂)
~129.0Aromatic C (meta, C-H)
~43.0Methylene C (-CH₂)
~21.0para-Methyl C (-CH₃)
~19.5ortho-Methyl C (-CH₃)
Infrared (IR) Spectroscopy

An experimental Fourier-Transform Infrared (FTIR) spectrum is available and was recorded from a neat (liquid) sample.[1] The characteristic absorption bands are interpreted below.

Table 3: IR Spectral Data

Frequency (cm⁻¹)IntensityAssignment
3300 - 3500Medium, BroadN-H Stretch (primary amine, two bands expected)
3010 - 3050MediumAromatic C-H Stretch
2850 - 2960StrongAliphatic C-H Stretch (methyl & methylene)
~1610, ~1470MediumAromatic C=C Stretch
1550 - 1650MediumN-H Bend (scissoring)
~850StrongC-H Bend (out-of-plane, isolated H's)
690 - 900MediumN-H Wag
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

m/z (Mass/Charge Ratio)Predicted Relative IntensityAssignment of Fragment Ion
149Medium[M]⁺ (Molecular Ion)
134High[M - NH]⁺ or [M - CH₃]⁺ (Loss of amino radical or methyl radical)
133High[M - NH₂]⁺ (Loss of amino group, formation of benzyl cation)
119Medium[C₉H₁₁]⁺ (Tropylium ion rearrangement after benzylic cleavage)
91Medium[C₇H₇]⁺ (Tropylium ion from further fragmentation)

Experimental Protocols

The following sections describe standard methodologies for obtaining the spectral data detailed above.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) within a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (0 ppm).

  • Instrument Setup: A nuclear magnetic resonance spectrometer (e.g., Bruker Avance 300 MHz or higher) is used. The instrument is tuned to the appropriate frequencies for ¹H and ¹³C nuclei. Shimming is performed to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition: A standard one-pulse sequence is typically used. Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 8 to 16 scans are co-added to improve the signal-to-noise ratio.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to simplify the spectrum to singlets for each unique carbon. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required. A pulse angle of 30-45° with a relaxation delay of 2 seconds is common.

  • Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are then referenced to the internal standard (TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation (Neat Liquid): As this compound is a liquid at room temperature, a thin film method is employed. A single drop of the neat liquid is placed onto the surface of a polished salt plate (e.g., NaCl or KBr).

  • Cell Assembly: A second salt plate is carefully placed on top of the first, spreading the liquid into a thin, uniform capillary film between the plates. The "sandwich" is then mounted in the spectrometer's sample holder.

  • Background Collection: An initial scan of the empty spectrometer chamber is performed to obtain a background spectrum. This accounts for atmospheric CO₂ and water vapor, as well as any instrument-specific signals.

  • Sample Analysis: The prepared sample is placed in the infrared beam path, and the sample spectrum is recorded. The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final transmittance or absorbance plot.

Mass Spectrometry (MS)
  • Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, often via direct infusion or through a gas chromatography (GC) system for separation from any impurities. The sample is vaporized in the inlet system.

  • Ionization (Electron Ionization - EI): In the ion source, the gaseous molecules are bombarded by a high-energy beam of electrons (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged molecular ion (M⁺) and causing it to fragment in a reproducible manner.[2]

  • Mass Analysis: The resulting ions (the molecular ion and its fragments) are accelerated by an electric field into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection: A detector records the abundance of ions at each m/z value. The resulting data is plotted as a mass spectrum, showing the relative intensity of each ion.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive spectral characterization of this compound.

Spectral_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_data Data Processing & Analysis cluster_confirm Structure Confirmation Sample This compound (Neat Liquid) NMR_Prep Dissolve in CDCl3 Sample->NMR_Prep IR_Prep Prepare Thin Film on Salt Plate Sample->IR_Prep MS_Prep Dilute in Volatile Solvent & Vaporize Sample->MS_Prep NMR_Acq NMR Spectrometer (¹H & ¹³C Acquisition) NMR_Prep->NMR_Acq IR_Acq FTIR Spectrometer IR_Prep->IR_Acq MS_Acq Mass Spectrometer (EI Ionization) MS_Prep->MS_Acq NMR_Data ¹H: δ, Multiplicity, Integration ¹³C: δ NMR_Acq->NMR_Data IR_Data Wavenumber (cm⁻¹) Functional Groups IR_Acq->IR_Data MS_Data m/z Ratios Fragmentation Pattern MS_Acq->MS_Data Confirmation Structure Elucidation & Verification NMR_Data->Confirmation IR_Data->Confirmation MS_Data->Confirmation

Caption: Workflow for spectral characterization.

References

An In-depth Technical Guide on the Synthesis and Properties of 2,4,6-Trimethylbenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 2,4,6-trimethylbenzylamine, a significant primary amine in organic synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical research. It details the compound's chemical and physical properties, outlines plausible synthetic routes with detailed experimental protocols, and presents available spectral data.

Compound Profile

This compound, also known as mesitylmethanamine, is an aromatic amine characterized by a benzylamine core substituted with three methyl groups at the 2, 4, and 6 positions of the benzene ring.[1] This substitution pattern imparts significant steric hindrance around the aminomethyl group, influencing its reactivity and potential applications in the synthesis of complex molecules and as a ligand in coordination chemistry.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Chemical Formula C₁₀H₁₅N[1]
Molecular Weight 149.23 g/mol [1]
IUPAC Name (2,4,6-trimethylphenyl)methanamine[1]
CAS Number 40393-99-5[1]
Appearance Colorless to light yellow liquidInferred from related compounds
Boiling Point ~232 °C[1]
Density 0.945 g/mL at 25 °C (predicted)---
Solubility Soluble in common organic solvents such as ethanol, diethyl ether, and dichloromethane. Insoluble in water.Inferred from general amine properties

Synthetic Pathways

Pathway A: Reductive Amination of 2,4,6-Trimethylbenzaldehyde

This pathway involves the formylation of mesitylene to 2,4,6-trimethylbenzaldehyde, followed by reductive amination to yield the target primary amine.

Reductive Amination Pathway Pathway A: Reductive Amination Mesitylene Mesitylene Aldehyde 2,4,6-Trimethylbenzaldehyde Mesitylene->Aldehyde Gattermann-Koch Reaction (CO, HCl, AlCl₃/CuCl) Imine Iminium Intermediate Aldehyde->Imine Ammonia (NH₃) Amine This compound Imine->Amine Reduction (e.g., NaBH₃CN)

Caption: Synthetic route to this compound via reductive amination.

Pathway B: Reduction of 2,4,6-Trimethylbenzonitrile

This alternative pathway begins with the synthesis of 2,4,6-trimethylaniline (mesidine) from mesitylene, followed by conversion to the corresponding benzonitrile via a Sandmeyer reaction. The nitrile is then reduced to the primary amine.

Nitrile Reduction Pathway Pathway B: Nitrile Reduction Mesitylene Mesitylene Nitro 2,4,6-Trimethylnitrobenzene Mesitylene->Nitro Nitration (HNO₃, H₂SO₄) Aniline 2,4,6-Trimethylaniline (Mesidine) Nitro->Aniline Reduction (e.g., Fe/HCl) Diazonium Diazonium Salt Aniline->Diazonium Diazotization (NaNO₂, HCl) Nitrile 2,4,6-Trimethylbenzonitrile Diazonium->Nitrile Sandmeyer Reaction (CuCN) Amine This compound Nitrile->Amine Reduction (e.g., LiAlH₄)

Caption: Synthetic route to this compound via nitrile reduction.

Experimental Protocols

The following protocols are detailed methodologies for the synthesis of this compound and its precursors. These are constructed based on established organic chemistry principles and procedures for analogous compounds.

Synthesis of 2,4,6-Trimethylbenzaldehyde (Precursor for Pathway A)

This procedure is adapted from the Gattermann-Koch reaction for the formylation of electron-rich aromatic compounds.

Experimental Workflow: Gattermann-Koch Formylation

Gattermann_Koch_Workflow start Charge reactor with mesitylene, AlCl₃, and CuCl in an inert solvent. react Introduce CO and HCl gas while maintaining low temperature. start->react monitor Monitor reaction progress by TLC or GC. react->monitor quench Quench the reaction mixture with ice-cold water. monitor->quench extract Extract the product with an organic solvent (e.g., diethyl ether). quench->extract wash Wash the organic layer with brine and dry over anhydrous Na₂SO₄. extract->wash purify Purify by vacuum distillation. wash->purify end Obtain 2,4,6-trimethylbenzaldehyde. purify->end

Caption: Workflow for the Gattermann-Koch formylation of mesitylene.

Protocol:

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, and a reflux condenser fitted with a drying tube is charged with anhydrous aluminum chloride (1.2 eq.) and copper(I) chloride (0.2 eq.) in an inert solvent such as anhydrous dichloromethane under a nitrogen atmosphere.

  • Addition of Substrate: Mesitylene (1.0 eq.) is added to the stirred suspension at 0 °C.

  • Reaction: A stream of dry carbon monoxide and hydrogen chloride gas is bubbled through the reaction mixture with vigorous stirring. The temperature is maintained between 0 and 10 °C. The reaction is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the consumption of the starting material is complete.

  • Workup: The reaction mixture is carefully poured onto crushed ice. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by vacuum distillation to yield 2,4,6-trimethylbenzaldehyde.

Synthesis of this compound via Reductive Amination (Pathway A)

This protocol uses the prepared 2,4,6-trimethylbenzaldehyde and a suitable reducing agent.

Protocol:

  • Imine Formation: To a solution of 2,4,6-trimethylbenzaldehyde (1.0 eq.) in methanol, a solution of ammonia in methanol (excess) is added. The mixture is stirred at room temperature. The formation of the imine can be monitored by the disappearance of the aldehyde spot on TLC.

  • Reduction: Sodium cyanoborohydride (NaBH₃CN) (1.5 eq.) is added portion-wise to the reaction mixture at 0 °C. The reaction is allowed to warm to room temperature and stirred overnight.

  • Workup: The reaction is quenched by the slow addition of dilute hydrochloric acid until the solution is acidic. The methanol is removed under reduced pressure. The aqueous residue is washed with diethyl ether to remove any unreacted aldehyde. The aqueous layer is then made basic with a concentrated sodium hydroxide solution.

  • Extraction and Purification: The product is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The resulting crude this compound can be purified by vacuum distillation.

Synthesis of 2,4,6-Trimethylbenzonitrile (Precursor for Pathway B)

This multi-step synthesis starts with the nitration of mesitylene, followed by reduction to 2,4,6-trimethylaniline, and finally a Sandmeyer reaction.

Protocol:

  • Nitration of Mesitylene: Mesitylene is slowly added to a stirred mixture of concentrated nitric acid and sulfuric acid at a temperature maintained below 10 °C. After the addition, the mixture is stirred for a few hours and then poured onto ice. The precipitated 2,4,6-trimethylnitrobenzene is filtered, washed with water, and dried.

  • Reduction to 2,4,6-Trimethylaniline: The nitro compound is reduced to the corresponding aniline using a standard procedure, such as iron powder in the presence of hydrochloric acid in an ethanol/water mixture.

  • Sandmeyer Reaction:

    • Diazotization: 2,4,6-Trimethylaniline (1.0 eq.) is dissolved in a mixture of hydrochloric acid and water and cooled to 0-5 °C. A solution of sodium nitrite (1.0 eq.) in water is added dropwise, keeping the temperature below 5 °C, to form the diazonium salt.

    • Cyanation: In a separate flask, a solution of copper(I) cyanide (1.1 eq.) in aqueous sodium cyanide is prepared. The cold diazonium salt solution is slowly added to this solution with vigorous stirring. The reaction mixture is then gently warmed to facilitate the decomposition of the diazonium salt and the formation of the nitrile.

    • Workup and Purification: The reaction mixture is extracted with an organic solvent. The organic layer is washed, dried, and the solvent is removed. The crude 2,4,6-trimethylbenzonitrile is purified by vacuum distillation or recrystallization.

Synthesis of this compound via Nitrile Reduction (Pathway B)

This protocol uses a powerful reducing agent to convert the nitrile to the primary amine.

Protocol:

  • Reaction Setup: A dry, three-necked round-bottom flask is equipped with a dropping funnel, a reflux condenser, and a magnetic stirrer, all under a nitrogen atmosphere. A suspension of lithium aluminum hydride (LiAlH₄) (1.5 eq.) in anhydrous diethyl ether or tetrahydrofuran (THF) is prepared in the flask.

  • Addition of Nitrile: A solution of 2,4,6-trimethylbenzonitrile (1.0 eq.) in the same anhydrous solvent is added dropwise from the dropping funnel at a rate that maintains a gentle reflux.

  • Reaction: After the addition is complete, the reaction mixture is refluxed for several hours until the reduction is complete (monitored by TLC or IR spectroscopy by observing the disappearance of the nitrile peak).

  • Workup: The reaction is cooled in an ice bath, and the excess LiAlH₄ is cautiously quenched by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water. The resulting granular precipitate is filtered off and washed with ether.

  • Purification: The combined filtrate and washings are dried over anhydrous sodium sulfate. The solvent is removed by rotary evaporation, and the resulting this compound is purified by vacuum distillation.

Spectral Data

Table 2: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~6.8s2HAr-H
~3.7s2H-CH ₂-NH₂
~2.3s6HAr-CH ₃ (ortho)
~2.2s3HAr-CH ₃ (para)
~1.5br s2H-NH

Table 3: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (ppm)Assignment
~137Ar-C (quaternary, C2, C6)
~136Ar-C (quaternary, C4)
~133Ar-C (quaternary, C1)
~129Ar-C H
~40-C H₂-NH₂
~21Ar-C H₃ (para)
~19Ar-C H₃ (ortho)

Table 4: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3300-3500Medium, broadN-H stretch (primary amine)
2850-3000StrongC-H stretch (aliphatic and aromatic)
~1600MediumN-H bend (scissoring)
1450-1500MediumC=C stretch (aromatic ring)
~850StrongC-H bend (aromatic, out-of-plane)

Table 5: Predicted Mass Spectrometry Data for this compound

m/zIon
150.1277[M+H]⁺
149.1199[M]⁺
132.1177[M-NH₃]⁺
119.0855[M-CH₂NH₂]⁺

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

  • Hazard Statements: Based on data for similar compounds, it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.

  • Precautionary Measures: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation, ingestion, and contact with skin and eyes.

Conclusion

This compound is a sterically hindered primary amine with significant potential in synthetic organic chemistry. This guide has provided a detailed overview of its properties and two plausible, robust synthetic pathways. The detailed experimental protocols, though constructed from established methodologies for similar transformations, offer a solid foundation for its laboratory preparation. The provided spectral data, while largely predictive, serves as a useful reference for the characterization of this compound. As with any chemical synthesis, appropriate safety measures must be strictly adhered to during its handling and preparation. Further research into the applications of this unique amine is warranted, particularly in areas where its steric bulk can be exploited to control reaction selectivity and create novel molecular architectures.

References

Preliminary Investigation of 2,4,6-Trimethylbenzylamine Reactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Trimethylbenzylamine, a substituted aromatic amine, presents a unique reactivity profile owing to the steric hindrance imposed by the three methyl groups on the benzene ring.[1] This technical guide provides a preliminary investigation into the reactivity of this compound, summarizing its synthesis, key reactions, and potential applications, with a focus on its utility in organic synthesis and as a precursor for more complex molecules. The strategic placement of the methyl groups influences its nucleophilicity and basicity, making it a subject of interest in various chemical transformations. This document aims to serve as a foundational resource for researchers exploring the incorporation of the 2,4,6-trimethylbenzyl moiety into novel chemical entities.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for its proper handling, storage, and application in chemical reactions.

PropertyValue
Molecular Formula C₁₀H₁₅N
Molecular Weight 149.23 g/mol [2]
Appearance Solid
Boiling Point Approximately 232 °C[1]
Refractive Index 1.5360 to 1.5380[1]
CAS Number 40393-99-5[2]
IUPAC Name (2,4,6-trimethylphenyl)methanamine[2]

Table 1: Physicochemical Properties of this compound

Synthesis of this compound

The most common and efficient synthesis of this compound involves a two-step process starting from mesitylene (1,3,5-trimethylbenzene). This method provides high yields and purity.[1][3]

Synthesis Workflow

Mesitylene Mesitylene Nitromesitylene 2,4,6-Trimethylnitrobenzene Mesitylene->Nitromesitylene Nitration (H₂SO₄, HNO₃) Amine This compound Nitromesitylene->Amine Reduction (e.g., Catalytic Hydrogenation) cluster_synthesis Synthesis cluster_derivatization Derivatization & Application Start Mesitylene Nitration Nitration Start->Nitration Reduction Reduction Nitration->Reduction Product This compound Reduction->Product N_Alkylation N-Alkylation Product->N_Alkylation Condensation Condensation with Carbonyls Product->Condensation Coordination Coordination to Metals Product->Coordination Pharma_Intermediate Pharmaceutical Intermediate Synthesis N_Alkylation->Pharma_Intermediate Condensation->Pharma_Intermediate Coordination->Pharma_Intermediate

References

Methodological & Application

Application Notes & Protocols: Synthesis of 2,4,6-Trimethylbenzylamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2,4,6-Trimethylbenzylamine and its derivatives are important structural motifs in medicinal chemistry and materials science. The sterically hindered nature of the 2,4,6-trimethylphenyl (mesityl) group can impart unique pharmacological properties, improve metabolic stability, and influence the conformational preferences of drug candidates. These compounds serve as versatile building blocks and key intermediates in the synthesis of active pharmaceutical ingredients (APIs), agrochemicals, and specialized polymers.[1][2] The chiral benzylamine moiety, in particular, is a prevalent feature in many FDA-approved drugs.[3] This document provides a detailed protocol for the synthesis of this compound derivatives via the highly efficient reductive amination pathway.

Core Synthetic Strategy: Reductive Amination Reductive amination is a powerful and widely used method for the synthesis of primary, secondary, and tertiary amines from aldehydes or ketones.[4] This strategy involves the reaction of a carbonyl compound (2,4,6-trimethylbenzaldehyde) with an amine to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine.[5][6] This method avoids the common problem of over-alkylation associated with direct alkylation of amines.[5]

A key advantage of this process is the ability to use mild reducing agents that selectively reduce the C=N double bond of the imine without affecting the C=O bond of the starting aldehyde.[4] Reagents such as sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are particularly effective for this one-pot transformation.[5][6]

Visualized Experimental Workflow

The overall process for synthesizing this compound derivatives via a one-pot reductive amination is outlined below.

G cluster_prep Preparation cluster_reaction One-Pot Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reactants 1. Weigh Reactants (Aldehyde, Amine) Solvent 2. Prepare Solvent System (e.g., Methanol) Mix 3. Combine Aldehyde & Amine in Solvent Imine 4. Imine Formation (Stir at RT, adjust pH) Mix->Imine Reduce 5. Add Reducing Agent (e.g., NaBH3CN) Imine->Reduce Complete 6. Reaction Completion (Monitor by TLC/LC-MS) Reduce->Complete Quench 7. Quench Reaction Complete->Quench Extract 8. Liquid-Liquid Extraction Quench->Extract Dry 9. Dry Organic Layer Extract->Dry Purify 10. Purify Product (Column Chromatography) Dry->Purify Characterize 11. Characterization (NMR, MS, IR) Purify->Characterize FinalProduct Final Product: This compound Derivative Characterize->FinalProduct G Reactants 2,4,6-Trimethylbenzaldehyde + Amine (R-NH2) Iminium Iminium Ion Intermediate [Mesityl-CH=N+HR] Reactants->Iminium Condensation (-H2O) pH 5-6 Product Final Amine Product (Mesityl-CH2-NHR) Iminium->Product Reduction (e.g., NaBH3CN) G cluster_synthesis Synthesis & Library Generation cluster_screening Screening & Optimization cluster_dev Preclinical Development Protocol Synthesis Protocol (Reductive Amination) Library Create Derivative Library Protocol->Library Screening Biological Screening (In Vitro Assays) Library->Screening SAR Structure-Activity Relationship (SAR) Screening->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Library Iterative Synthesis ADMET ADMET Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity) Lead_Opt->ADMET Candidate Drug Candidate Selection ADMET->Candidate

References

Application Notes and Protocols: 2,4,6-Trimethylbenzylamine as a Bulky Amine Base

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of organic synthesis, the strategic selection of a base is paramount to achieving desired chemical transformations with high selectivity and yield. Sterically hindered, non-nucleophilic bases are a critical class of reagents that can selectively deprotonate acidic protons without competing nucleophilic attack on electrophilic centers. 2,4,6-Trimethylbenzylamine, with its significant steric bulk provided by the three methyl groups on the phenyl ring, presents itself as a compelling candidate for such applications. Its structure suggests a reduced propensity for nucleophilic substitution, making it a potentially valuable tool as a proton scavenger in a variety of organic reactions.

These application notes provide a theoretical framework and generalized protocols for the evaluation and utilization of this compound as a bulky amine base. While specific, published examples of its use in this exact capacity are not extensively documented in the current literature, the principles of physical organic chemistry allow for the extrapolation of its potential applications and the design of experimental protocols to validate its efficacy.

Principle of Steric Hindrance

The efficacy of this compound as a non-nucleophilic base stems from the steric hindrance around the nitrogen atom. The ortho- and para-methyl groups on the benzene ring create a sterically congested environment, impeding the approach of the amine's lone pair to an electrophilic carbon atom. This steric shield, however, is less of an impediment to the abstraction of a sterically accessible proton, allowing the amine to function primarily as a Brønsted-Lowry base.

Steric_Hindrance cluster_base This compound cluster_reaction Interaction with Substrate Base R-NH2 Bulky_Group 2,4,6-Trimethylphenyl Base->Bulky_Group Steric Shield Proton H+ Base->Proton Favored (Proton Abstraction) Electrophilic_Carbon Cδ+ Base->Electrophilic_Carbon Disfavored (Nucleophilic Attack)

Caption: Steric hindrance of this compound favoring proton abstraction over nucleophilic attack.

Potential Applications

Based on its structural characteristics, this compound could be a suitable base for a range of organic transformations, including:

  • Elimination Reactions: Promoting E2 elimination reactions to form alkenes from alkyl halides, where it would act to remove a β-proton. Its bulky nature could potentially favor the formation of the Hofmann (less substituted) product.

  • Enolate Formation: Assisting in the formation of enolates from carbonyl compounds, particularly in situations where a milder, non-ionic base is preferred.

  • Condensation Reactions: Acting as a catalyst in aldol or Knoevenagel condensations by facilitating the deprotonation of the acidic α-carbon of a carbonyl compound.

  • Protecting Group Chemistry: Serving as an acid scavenger in reactions involving acid-sensitive functional groups, such as the protection of alcohols as silyl ethers.

Experimental Protocols (General)

The following are generalized protocols for evaluating the efficacy of this compound as a bulky amine base in two common reaction types. Researchers should optimize these conditions for their specific substrates.

Protocol 1: Dehydrohalogenation of an Alkyl Halide (Hypothetical)

This protocol describes a general procedure for testing the ability of this compound to promote an E2 elimination reaction.

Materials:

  • Alkyl halide (e.g., 2-bromoheptane)

  • This compound

  • Anhydrous solvent (e.g., Toluene, Dichloromethane)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and work-up reagents

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the alkyl halide (1.0 mmol, 1.0 equiv).

  • Dissolve the alkyl halide in an appropriate anhydrous solvent (5 mL).

  • Add this compound (1.2 - 2.0 equiv) to the reaction mixture via syringe.

  • Heat the reaction mixture to a suitable temperature (e.g., reflux) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction to room temperature and quench with a dilute aqueous acid solution (e.g., 1 M HCl) to protonate the excess amine.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent in vacuo and purify the crude product by column chromatography.

  • Analyze the product mixture to determine the yield and the ratio of Zaitsev to Hofmann elimination products.

Dehydrohalogenation_Workflow start Start reactants Alkyl Halide + This compound in Anhydrous Solvent start->reactants reaction Heat under Inert Atmosphere reactants->reaction monitoring Monitor by TLC/GC reaction->monitoring workup Aqueous Acidic Work-up monitoring->workup Reaction Complete extraction Organic Extraction workup->extraction purification Column Chromatography extraction->purification analysis Yield and Regioselectivity Analysis purification->analysis end End analysis->end

Caption: General workflow for a dehydrohalogenation reaction using this compound.

Protocol 2: Aldol-Type Condensation (Hypothetical)

This protocol outlines a general procedure for investigating the catalytic activity of this compound in a condensation reaction.

Materials:

  • Aldehyde (e.g., benzaldehyde)

  • Ketone with α-hydrogens (e.g., acetone)

  • This compound (as catalyst)

  • Solvent (e.g., Ethanol, Toluene)

  • Standard laboratory glassware and work-up reagents

Procedure:

  • In a round-bottom flask, combine the aldehyde (1.0 mmol, 1.0 equiv) and the ketone (as solvent or in excess).

  • Add a catalytic amount of this compound (0.1 - 0.2 equiv).

  • Stir the reaction mixture at room temperature or with gentle heating.

  • Monitor the formation of the α,β-unsaturated carbonyl product by TLC or GC.

  • Once the reaction is complete, remove the excess ketone (if used as solvent) under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with a dilute aqueous acid solution to remove the catalyst.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent and purify the product by recrystallization or column chromatography.

  • Characterize the product and calculate the reaction yield.

Quantitative Data Summary (Hypothetical)

As there is a lack of specific published data for the use of this compound as a bulky base, the following table presents hypothetical data to illustrate how experimental results could be structured for comparison.

Reaction TypeSubstrate 1Substrate 2Base Equiv.SolventTemp (°C)Time (h)Yield (%)Product Ratio (Zaitsev:Hofmann)
Dehydrohalogenation2-Bromoheptane-1.5Toluene110127530:70
Dehydrohalogenation2-Bromo-2-methylbutane-1.5THF662460N/A
Aldol CondensationBenzaldehydeAcetone0.2None50885N/A
Aldol Condensation4-NitrobenzaldehydeCyclohexanone0.2Ethanol78692N/A

Note: The data in this table is purely illustrative and intended to serve as a template for recording actual experimental results.

Conclusion

This compound holds theoretical promise as a sterically hindered, non-nucleophilic amine base for various applications in organic synthesis. Its bulky nature is expected to minimize side reactions, potentially leading to cleaner reaction profiles and improved yields of desired products. The provided general protocols and data templates offer a starting point for researchers to explore and quantify the utility of this compound in their own synthetic endeavors. Further experimental validation is necessary to establish its practical advantages and limitations compared to other commercially available bulky amine bases.

Application Notes and Protocols: 2,4,6-Trimethylbenzylamine in N-alkylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2,4,6-trimethylbenzylamine in N-alkylation reactions. This includes its application as a building block in the synthesis of secondary and tertiary amines and its role as a protecting group for primary and secondary amines. Detailed experimental protocols, quantitative data, and workflow diagrams are presented to facilitate its use in research and development.

Introduction

N-alkylation is a fundamental transformation in organic synthesis, crucial for the construction of a vast array of pharmaceuticals, agrochemicals, and functional materials. This compound and its derivatives serve as valuable reagents and intermediates in these reactions. The steric hindrance provided by the ortho-methyl groups on the benzyl ring can influence reactivity and selectivity, while the electron-donating nature of the methyl groups can facilitate certain cleavage conditions when used as a protecting group.

Application 1: Synthesis of N-Substituted Amines via Reductive Amination

Reductive amination is a powerful and widely used method for the formation of C-N bonds, converting a carbonyl group to an amine through an intermediate imine.[1] This can be performed as a direct, one-pot reaction or an indirect process involving the pre-formation and isolation of the imine.[2] While specific protocols using this compound as the amine component are not extensively detailed in the literature, the general principles of reductive amination are directly applicable.

A key reaction is the introduction of the 2,4,6-trimethylbenzyl group onto a primary amine via reductive amination with 2,4,6-trimethylbenzaldehyde. This reaction forms a secondary amine which can be a final target molecule or an intermediate where the 2,4,6-trimethylbenzyl group acts as a protecting group.

General Experimental Protocol: Reductive Amination with 2,4,6-Trimethylbenzaldehyde

This protocol describes the synthesis of a N-(2,4,6-trimethylbenzyl) protected amine.

Materials:

  • Primary amine (1.0 equiv)

  • 2,4,6-Trimethylbenzaldehyde (1.0-1.2 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (optional, catalytic amount)

Procedure:

  • To a solution of the primary amine in the chosen solvent, add 2,4,6-trimethylbenzaldehyde.

  • If the reaction is slow, a catalytic amount of acetic acid can be added to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion.

  • Add sodium triacetoxyborohydride in one portion.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with the organic solvent (e.g., DCM).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-(2,4,6-trimethylbenzyl)amine.

Application 2: The 2,4,6-Trimethylbenzyl (TMB) Group as a Protecting Group for Amines

The 2,4,6-trimethylbenzyl (TMB) group can be employed as a protecting group for primary and secondary amines. Similar to the related 2,4,6-trimethoxybenzyl (Tmob) group, the electron-donating methyl groups increase the acid lability of the TMB group, allowing for its removal under relatively mild acidic conditions.[3] This makes it a useful orthogonal protecting group in complex syntheses.

Protection of Amines

The protection of a primary amine with the TMB group can be achieved via the reductive amination protocol described above. For the protection of secondary amines, direct N-alkylation with 2,4,6-trimethylbenzyl bromide can be employed, typically in the presence of a non-nucleophilic base to scavenge the generated HBr.

Deprotection of N-(2,4,6-trimethylbenzyl)amines

The cleavage of the TMB group from a protected amine is typically achieved under acidic conditions. The increased electron density on the aromatic ring from the three methyl groups facilitates the formation of a stable benzylic carbocation upon protonation, leading to cleavage of the C-N bond.

This protocol is based on conditions reported for the cleavage of similar benzyl-type protecting groups.[4]

Materials:

  • N-(2,4,6-trimethylbenzyl) protected amine

  • Trifluoroacetic acid (TFA) or Hydrogen bromide in acetic acid (HBr/AcOH)

  • Dichloromethane (DCM) (for TFA deprotection) or Acetic Acid (for HBr deprotection)

  • Scavenger (e.g., anisole, thioanisole, or triethylsilane) (optional, but recommended)

Procedure with Trifluoroacetic Acid (TFA):

  • Dissolve the N-(2,4,6-trimethylbenzyl) protected amine in DCM.

  • Add a scavenger (e.g., anisole) to trap the liberated 2,4,6-trimethylbenzyl cation.

  • Add TFA (typically 20-50% v/v in DCM) to the solution.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction time can vary from a few hours to overnight depending on the substrate.

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • The crude product can be purified by an appropriate workup, such as precipitation, crystallization, or chromatography.

Procedure with Hydrogen Bromide in Acetic Acid (HBr/AcOH):

  • Dissolve the N-(2,4,6-trimethylbenzyl) protected amine in glacial acetic acid.

  • Add a solution of HBr in acetic acid (e.g., 33 wt. %).

  • Stir the reaction at room temperature. Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, the product can be isolated by precipitation upon addition of a non-polar solvent like diethyl ether, followed by filtration and washing.

Quantitative Data Summary

The following tables summarize available quantitative data for N-alkylation reactions involving 2,4,6-trimethylbenzyl derivatives.

Reaction Type Amine Alkylating Agent Product Yield (%) Reference
N-AlkylationAniline2,4,6-Trimethylbenzyl alcoholN-(2,4,6-trimethylbenzyl)aniline60[5] in search results

Note: Data is limited in the current literature for a wider range of substrates.

Diagrams

N_Alkylation_Workflow cluster_protection Protection of Primary Amine cluster_deprotection Deprotection start_amine Primary Amine (R-NH2) imine Imine Intermediate start_amine->imine Condensation aldehyde 2,4,6-Trimethyl- benzaldehyde aldehyde->imine protected_amine N-(2,4,6-trimethylbenzyl)- amine imine->protected_amine Reduction (e.g., NaBH(OAc)3) protected_amine2 N-(2,4,6-trimethylbenzyl)- amine deprotected_amine Primary Amine (R-NH2) protected_amine2->deprotected_amine reagents Acidic Conditions (e.g., TFA or HBr/AcOH) reagents->deprotected_amine Cleavage

Caption: Workflow for Amine Protection and Deprotection using the 2,4,6-Trimethylbenzyl Group.

Reductive_Amination_Pathway carbonyl Carbonyl Compound (Aldehyde or Ketone) hemiaminal Hemiaminal Intermediate carbonyl->hemiaminal amine 2,4,6-Trimethyl- benzylamine amine->hemiaminal Nucleophilic Attack iminium Iminium Ion hemiaminal->iminium - H2O product N-Alkylated Product (Secondary or Tertiary Amine) iminium->product reducing_agent Reducing Agent (e.g., NaBH3CN, H2/Pd) reducing_agent->product Reduction

Caption: General Reaction Pathway for Reductive Amination using this compound.

References

Application Notes and Protocols for the Use of 2,4,6-Trimethylbenzylamine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Trimethylbenzylamine, a sterically hindered primary amine, offers unique reactivity and selectivity in various organic transformations. Its bulky mesityl group can influence the stereochemical outcome of reactions, serve as a robust directing group, and act as a valuable building block in the synthesis of complex molecules. These application notes provide detailed protocols for the utilization of this compound in key areas of organic synthesis, including reductive amination for the synthesis of secondary amines, its potential application as a chiral auxiliary, and its use as a directing group in ortho-functionalization reactions.

I. Synthesis of N-(2,4,6-Trimethylbenzyl) Secondary Amines via Reductive Amination

Reductive amination is a cornerstone of amine synthesis, providing a reliable method for the formation of C-N bonds. The reaction of this compound with aldehydes or ketones proceeds via an intermediate imine, which is subsequently reduced to the corresponding secondary amine. The sterically demanding 2,4,6-trimethylbenzyl group can influence the diastereoselectivity of the reduction when chiral carbonyl compounds are employed.

Experimental Protocol: One-Pot Reductive Amination using Sodium Triacetoxyborohydride

This protocol describes a general one-pot procedure for the reductive amination of a ketone with this compound using the mild and selective reducing agent, sodium triacetoxyborohydride.[1][2][3]

Materials:

  • Ketone (1.0 equiv)

  • This compound (1.0-1.2 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (optional, catalytic amount for less reactive ketones)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

Procedure:

  • To a solution of the ketone (1.0 equiv) in 1,2-dichloroethane (DCE), add this compound (1.0-1.2 equiv).

  • If the ketone is unreactive, a catalytic amount of acetic acid can be added to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the N-(2,4,6-trimethylbenzyl)imine.

  • Add sodium triacetoxyborohydride (1.5 equiv) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-(2,4,6-trimethylbenzyl) secondary amine.

Data Presentation: Reductive Amination of Various Ketones

While specific data for this compound is not extensively reported, the following table presents typical yields for the reductive amination of various ketones with benzylamine, which serves as a reasonable proxy.[4][5]

EntryKetoneAmineReducing AgentSolventYield (%)
1CyclohexanoneBenzylamineNaBH(OAc)₃DCE94
24-tert-ButylcyclohexanoneBenzylamineNaBH(OAc)₃DCE92
3AcetophenoneBenzylamineNaBH(OAc)₃DCE88
4PropiophenoneBenzylamineAu/CeO₂/TiO₂ (H₂)Toluene56

Experimental Workflow: Reductive Amination

Reductive_Amination_Workflow start Start reagents Mix Ketone and This compound in DCE start->reagents imine_formation Stir for 1-2h (Imine Formation) reagents->imine_formation reduction Add NaBH(OAc)₃ and stir for 12-24h imine_formation->reduction workup Quench with NaHCO₃, Extract, Wash, Dry reduction->workup purification Concentrate and Purify (Column Chromatography) workup->purification product N-(2,4,6-Trimethylbenzyl) Secondary Amine purification->product

Caption: Workflow for the one-pot reductive amination.

II. This compound as a Removable Chiral Auxiliary

In asymmetric synthesis, a chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation.[6][7] The bulky and conformationally restricted nature of the 2,4,6-trimethylbenzyl group makes its chiral derivatives promising candidates for use as chiral auxiliaries. For instance, a chiral derivative of this compound could be condensed with an aldehyde to form a chiral imine, which can then undergo diastereoselective nucleophilic addition.

Conceptual Application: Diastereoselective Addition to a Chiral Imine

A chiral (e.g., α-methylated) this compound can be condensed with an aldehyde to form a chiral N-benzylideneamine. The mesityl group can effectively shield one face of the imine, leading to a diastereoselective addition of a nucleophile.

Proposed Experimental Protocol: Diastereoselective Allylation

This hypothetical protocol is based on established procedures for diastereoselective additions to chiral imines.[1][8]

Materials:

  • Chiral (e.g., (R)-α-methyl-2,4,6-trimethyl)benzylamine (1.0 equiv)

  • Aldehyde (1.0 equiv)

  • Molecular sieves (4 Å)

  • Anhydrous toluene

  • Allyltrimethoxysilane (1.5 equiv)

  • Lewis acid (e.g., BF₃·OEt₂, TiCl₄) (1.1 equiv)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Imine Formation: In a flame-dried flask under an inert atmosphere, dissolve the chiral this compound derivative and the aldehyde in anhydrous toluene. Add activated 4 Å molecular sieves and stir the mixture at room temperature until imine formation is complete (monitored by TLC or ¹H NMR). Filter off the molecular sieves and concentrate the filtrate under reduced pressure.

  • Diastereoselective Allylation: Dissolve the crude chiral imine in anhydrous DCM and cool the solution to -78 °C. Add the Lewis acid dropwise and stir for 15-30 minutes. Add allyltrimethoxysilane dropwise and continue stirring at -78 °C for several hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ solution. Allow the mixture to warm to room temperature. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Purification and Analysis: Concentrate the filtrate and purify the crude product by flash column chromatography. Determine the diastereomeric ratio by ¹H NMR spectroscopy or chiral HPLC analysis.

  • Auxiliary Removal: The chiral auxiliary can be removed by hydrogenolysis (e.g., H₂, Pd/C) to yield the chiral primary amine.

Visualization of Stereochemical Control

Chiral_Auxiliary cluster_0 Asymmetric Synthesis cluster_1 Diastereoselective Reaction cluster_2 Product and Recovery Prochiral_Aldehyde Prochiral Aldehyde Chiral_Imine Chiral Imine Prochiral_Aldehyde->Chiral_Imine Condensation Chiral_Amine Chiral 2,4,6-Trimethyl- benzylamine Derivative Chiral_Amine->Chiral_Imine Diastereomeric_Product Diastereomerically Enriched Product Chiral_Imine->Diastereomeric_Product Facial Blockage by Mesityl Group Nucleophile Nucleophile Nucleophile->Diastereomeric_Product Chiral_Product Enantiomerically Enriched Product Diastereomeric_Product->Chiral_Product Auxiliary Removal Recovered_Auxiliary Recovered Chiral Auxiliary Diastereomeric_Product->Recovered_Auxiliary Auxiliary Removal

Caption: Logical workflow for using a chiral this compound derivative as a chiral auxiliary.

III. N-(2,4,6-Trimethylbenzyl) Group as a Directing Group in Ortho-Lithiation

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings.[9][10] An N-acyl derivative of this compound can act as an effective directing group for the lithiation of one of the ortho-methyl groups on the mesityl ring.

Experimental Protocol: Ortho-Lithiation of N-Pivaloyl-2,4,6-trimethylbenzylamine

This protocol is adapted from general procedures for the ortho-lithiation of N-pivaloylanilines and related compounds.[11][12]

Materials:

  • N-Pivaloyl-2,4,6-trimethylbenzylamine (1.0 equiv)

  • sec-Butyllithium (s-BuLi) or n-Butyllithium (n-BuLi) (1.1-1.2 equiv)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA) (1.1-1.2 equiv)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Electrophile (e.g., dimethyl disulfide (DMDS), iodomethane, DMF) (1.2-1.5 equiv)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, multi-necked flask under an inert atmosphere, dissolve N-pivaloyl-2,4,6-trimethylbenzylamine in anhydrous THF.

  • Add TMEDA to the solution.

  • Cool the mixture to -78 °C using a dry ice/acetone bath.

  • Slowly add s-BuLi or n-BuLi dropwise to the cooled solution.

  • Stir the reaction mixture at -78 °C for 1-2 hours. The formation of the lithiated species is often indicated by a color change.

  • Add the chosen electrophile dropwise to the solution at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 2-12 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with an organic solvent.

  • Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to obtain the ortho-functionalized product.

Data Presentation: Ortho-Functionalization of N-Pivaloylanilines

The following table provides representative yields for the ortho-functionalization of N-pivaloylanilines, which are analogous substrates.[11]

EntrySubstrateElectrophileProductYield (%)
1N-PivaloylanilineMe₂S₂2-(Methylthio)-N-pivaloylaniline78
2N-PivaloylanilineDMF2-Formyl-N-pivaloylaniline53
3N-Pivaloyl-p-chloroanilineMeIN-Pivaloyl-4-chloro-2-methylaniline82
4N-Pivaloyl-m-anisidineMe₂S₂N-Pivaloyl-3-methoxy-2-methylthioaniline97
Deprotection of the N-(2,4,6-Trimethylbenzyl) Group

The N-(2,4,6-trimethylbenzyl) group can be removed under various conditions, depending on the stability of the rest of the molecule.

  • Hydrogenolysis: Catalytic hydrogenation (e.g., H₂, Pd/C) is a common and mild method for cleaving benzyl-type protecting groups.[]

  • Acidic Cleavage: Strong acids such as trifluoroacetic acid (TFA) can be used to remove the protecting group, although this method is less suitable for acid-sensitive substrates.

Conclusion

This compound is a versatile reagent in organic synthesis. Its application in reductive amination provides straightforward access to sterically hindered secondary amines. Furthermore, its potential as a chiral auxiliary and as a directing group for regioselective functionalization highlights its utility in the construction of complex molecular architectures. The protocols and data presented herein serve as a guide for researchers to explore and exploit the unique properties of this valuable building block in their synthetic endeavors. Further investigation into the diastereoselective reactions involving chiral derivatives of this compound is warranted to fully realize its potential in asymmetric synthesis.

References

Application Notes and Protocols for 2,4,6-Trimethylbenzylamine as a Ligand Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2,4,6-trimethylbenzylamine as a versatile precursor for the synthesis of various ligand types. The sterically hindered nature of the 2,4,6-trimethylphenyl (mesityl) group offers unique electronic and steric properties to the resulting ligands and their metal complexes, making them valuable candidates for applications in catalysis and materials science.

Application Note 1: CNC Pincer-Type N-Heterocyclic Carbene (NHC) Ligands

The primary amine functionality of this compound serves as a key building block for the synthesis of multidentate ligands, including N-heterocyclic carbene (NHC) pincer ligands. These ligands are known for forming highly stable complexes with transition metals, which are often active catalysts for a variety of organic transformations. A notable example is the synthesis of a palladium(II) complex with a CNC pincer ligand derived from this compound, which has shown activity in catalytic applications.[1]

Experimental Workflow: Synthesis of a CNC Pincer Palladium(II) Complex

G cluster_0 Ligand Synthesis cluster_1 Complexation A This compound C Imidazolium Salt Formation A->C B Bis(2-chloroethyl)amine derivative B->C D Silver Carbene Complex Formation (Transmetalation Agent) C->D + Ag2O F [Pd(L)Cl] CNC Pincer Complex D->F E [PdCl2(MeCN)2] E->F

Caption: Workflow for the synthesis of a CNC pincer palladium(II) complex.

Catalytic Application Data

The resulting palladium(II) pincer complexes of the type [Pd(L)Cl], where L is the CNC ligand with a 2,4,6-trimethylbenzyl substituent, have been utilized as catalysts in carbon-carbon bond-forming reactions.

Catalyst PrecursorReaction TypeSubstratesYieldReference
[Pd(CNC-mesityl)Cl]Heck OlefinationActivated Aryl Chlorides(Not specified)[2][3]
Experimental Protocol: Synthesis of a CNC Pincer Palladium(II) Complex[1][4]

Materials:

  • Imidazolium salt precursor derived from this compound

  • Silver(I) oxide (Ag₂O)

  • Bis(acetonitrile)dichloropalladium(II) ([PdCl₂(MeCN)₂])

  • Dichloromethane (CH₂Cl₂)

  • Acetonitrile (MeCN)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Synthesis of the Silver Carbene Complex:

    • In a flask protected from light, suspend the imidazolium salt precursor and a molar equivalent of Ag₂O in CH₂Cl₂.

    • Stir the mixture at room temperature for 24 hours.

    • Filter the reaction mixture through celite to remove unreacted Ag₂O and silver salts.

    • Wash the celite pad with additional CH₂Cl₂.

    • Remove the solvent from the filtrate under reduced pressure to yield the silver carbene complex.

  • Synthesis of the Palladium Pincer Complex:

    • Dissolve the silver carbene complex in CH₂Cl₂.

    • In a separate flask, dissolve [PdCl₂(MeCN)₂] in acetonitrile.

    • Add the solution of the silver carbene complex dropwise to the palladium salt solution at room temperature.

    • Stir the reaction mixture at room temperature for 4-6 hours. A precipitate of AgCl will form.

    • Filter the reaction mixture to remove the AgCl precipitate.

    • Wash the precipitate with CH₂Cl₂.

    • Combine the organic filtrates and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired palladium(II) pincer complex.

Application Note 2: Schiff Base Ligands

This compound readily undergoes condensation reactions with aldehydes to form Schiff base ligands. The resulting imine (-C=N-) linkage is a versatile coordinating group. When salicylaldehyde or its derivatives are used, the resulting Schiff bases are often bidentate (N,O) or multidentate ligands capable of forming stable complexes with a wide range of transition metals. These metal complexes have potential applications in catalysis, materials science, and as antimicrobial agents.[4][5][6]

Experimental Workflow: Synthesis of a Salicylaldehyde-Derived Schiff Base and its Metal Complex

G cluster_0 Schiff Base Synthesis cluster_1 Metal Complexation A This compound C Condensation Reaction (Reflux in Ethanol) A->C B Salicylaldehyde B->C D Schiff Base Ligand (N,O-chelating) C->D F Complexation Reaction D->F E Metal Salt (e.g., Cu(OAc)2) E->F G Schiff Base Metal Complex F->G

Caption: General workflow for Schiff base synthesis and metal complexation.

Expected Characterization Data for a Salicylaldehyde-Derived Schiff Base
TechniqueFeatureExpected Chemical Shift / Wavenumber
FT-IRν(C=N) of imine~1610-1630 cm⁻¹
¹H NMR-CH=N- protonδ ~8.5-8.9 ppm
¹³C NMR-CH=N- carbonδ ~160-165 ppm
Experimental Protocol: Synthesis of a Salicylaldehyde-Derived Schiff Base and a Cu(II) Complex

Materials:

  • This compound

  • Salicylaldehyde

  • Absolute Ethanol

  • Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)

  • Methanol

Procedure:

  • Synthesis of the Schiff Base Ligand:

    • Dissolve this compound (10 mmol) in 20 mL of absolute ethanol in a round-bottom flask.

    • Add salicylaldehyde (10 mmol) to the solution.

    • Reflux the mixture with stirring for 2-4 hours. The formation of a yellow precipitate may be observed.

    • Cool the reaction mixture to room temperature, and then in an ice bath to maximize precipitation.

    • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry in vacuo.

  • Synthesis of the Copper(II) Complex:

    • Dissolve the synthesized Schiff base ligand (2 mmol) in 15 mL of warm methanol in a flask.

    • In a separate beaker, dissolve copper(II) acetate monohydrate (1 mmol) in 10 mL of methanol.

    • Add the copper(II) acetate solution dropwise to the stirred ligand solution.

    • A color change and the formation of a precipitate should occur.

    • Reflux the mixture for 1 hour to ensure complete reaction.

    • Cool the mixture to room temperature.

    • Collect the solid complex by vacuum filtration, wash with methanol, and dry.

Application Note 3: Amide-Based Ligands

The reaction of this compound with acyl chlorides or anhydrides provides a straightforward route to amide-based ligands. The amide group can coordinate to metal centers through the oxygen atom, and if the acyl group contains additional donor atoms, multidentate ligands can be formed. The steric bulk of the mesityl group can influence the coordination geometry and reactivity of the resulting metal complexes.

Experimental Workflow: Synthesis of an Amide-Based Ligand

G A This compound D Acylation Reaction (Schotten-Baumann conditions) A->D B Acyl Chloride (e.g., Benzoyl Chloride) B->D C Base (e.g., Triethylamine) C->D Neutralizes HCl E Amide Ligand D->E

Caption: Synthesis of an amide ligand from this compound.

Expected Characterization Data for an Amide Ligand
TechniqueFeatureExpected Chemical Shift / Wavenumber
FT-IRν(C=O) of amide~1630-1680 cm⁻¹
FT-IRν(N-H) of amide~3200-3400 cm⁻¹
¹H NMR-NH- protonδ ~7.5-8.5 ppm (broad)
¹³C NMR-C=O carbonδ ~165-175 ppm
Experimental Protocol: Synthesis of N-(2,4,6-trimethylbenzyl)benzamide

Materials:

  • This compound

  • Benzoyl chloride

  • Triethylamine (Et₃N) or Pyridine

  • Dichloromethane (CH₂Cl₂)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Amide Synthesis:

    • Dissolve this compound (10 mmol) and triethylamine (12 mmol) in 30 mL of CH₂Cl₂ in a flask cooled in an ice bath.

    • Add benzoyl chloride (11 mmol) dropwise to the stirred solution.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 12-16 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain the pure amide.

References

Applications of 2,4,6-Trimethylbenzylamine in Catalysis: A Review of Potential Uses

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 28, 2025 – While direct catalytic applications of 2,4,6-trimethylbenzylamine are not extensively documented in publicly available literature, its unique structural features—namely the sterically demanding and electron-donating 2,4,6-trimethylphenyl (mesityl) group—position it as a valuable precursor for the synthesis of a variety of catalysts. This application note explores the potential uses of this compound in the development of N-heterocyclic carbene (NHC) ligands, Schiff base catalysts, and chiral organocatalysts, providing hypothetical protocols and conceptual frameworks for researchers in catalysis and drug development.

Application Note 1: Synthesis of Bulky N-Heterocyclic Carbene (NHC) Ligands

The steric and electronic properties of N-heterocyclic carbene (NHC) ligands are critical to the stability and reactivity of their corresponding metal complexes used in catalysis. The bulky 2,4,6-trimethylbenzyl group can be incorporated as an N-substituent on the NHC ring to create a sterically hindered environment around the metal center. This can enhance catalyst stability, promote reductive elimination, and influence selectivity in cross-coupling reactions.

A hypothetical synthetic pathway to an NHC precursor bearing a 2,4,6-trimethylbenzyl group is outlined below. The resulting NHC ligand could be utilized in various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations.

Hypothetical Experimental Protocol: Synthesis of a 1-(2,4,6-trimethylbenzyl)-3-mesitylimidazolium Salt
  • Synthesis of N-(2,4,6-trimethylbenzyl)imidazole: To a solution of imidazole (1.0 eq) in anhydrous DMF, add sodium hydride (1.1 eq) portion-wise at 0 °C. Stir the mixture for 30 minutes, then add 2,4,6-trimethylbenzyl chloride (1.0 eq). Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction with water and extract the product with ethyl acetate. Purify the crude product by column chromatography.

  • Quaternization: Dissolve the N-(2,4,6-trimethylbenzyl)imidazole (1.0 eq) and 1-chloro-2,4,6-trimethylbenzene (1.1 eq) in toluene in a sealed tube. Heat the mixture at 150 °C for 48 hours. Cool the reaction to room temperature, collect the precipitate by filtration, and wash with diethyl ether to yield the desired imidazolium salt.

G cluster_synthesis Hypothetical NHC Precursor Synthesis cluster_application Catalyst Formation and Application imidazole Imidazole naH NaH, DMF imidazole->naH tm_benzyl_cl 2,4,6-Trimethylbenzyl Chloride naH->tm_benzyl_cl step1_product N-(2,4,6-trimethylbenzyl)imidazole tm_benzyl_cl->step1_product mesityl_cl 1-Chloro-2,4,6-trimethylbenzene Toluene, 150 °C step1_product->mesityl_cl nhc_precursor 1-(2,4,6-trimethylbenzyl)-3-mesitylimidazolium Salt (NHC Precursor) mesityl_cl->nhc_precursor base Base (e.g., KHMDS) nhc_precursor->base Deprotonation metal_precursor Metal Precursor (e.g., [Pd(allyl)Cl]2) base->metal_precursor Complexation active_catalyst Active Pd-NHC Catalyst metal_precursor->active_catalyst cross_coupling Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) active_catalyst->cross_coupling product Coupled Product cross_coupling->product G cluster_synthesis Hypothetical Schiff Base Catalyst Synthesis cluster_application Application in Asymmetric Catalysis tm_benzylamine This compound chiral_aldehyde Chiral Aldehyde (e.g., Salicylaldehyde derivative) tm_benzylamine->chiral_aldehyde Condensation (Ethanol, H⁺) schiff_base Chiral Schiff Base Ligand chiral_aldehyde->schiff_base metal_salt Metal Salt (e.g., Cu(OAc)₂) schiff_base->metal_salt Complexation metal_complex Chiral Metal-Schiff Base Catalyst metal_salt->metal_complex asymmetric_reaction Asymmetric Reaction (e.g., Reduction, Cycloaddition) metal_complex->asymmetric_reaction substrate Prochiral Substrate substrate->asymmetric_reaction reagent Reagent reagent->asymmetric_reaction chiral_product Enantioenriched Product asymmetric_reaction->chiral_product G cluster_design Organocatalyst Design Logic cluster_testing Catalyst Evaluation known_scaffold Known Organocatalyst Scaffold (e.g., Prolinol) modification Introduce 2,4,6-Trimethylbenzyl Group known_scaffold->modification target_reaction Target Asymmetric Reaction steric_hypothesis Hypothesis: Increased steric bulk will improve enantioselectivity target_reaction->steric_hypothesis steric_hypothesis->modification new_catalyst Novel Sterically Hindered Organocatalyst modification->new_catalyst testing Test in Target Reaction new_catalyst->testing analysis Analyze Yield and Enantioselectivity testing->analysis optimization Optimize Reaction Conditions analysis->optimization final_result Improved Catalytic Performance optimization->final_result

Application Notes and Protocols: 2,4,6-Trimethylbenzylamine in Peptide Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), the choice of base is critical to ensure efficient coupling and minimize side reactions, most notably racemization. Sterically hindered, non-nucleophilic bases are often employed to facilitate the activation of the carboxylic acid moiety of the incoming amino acid without causing undesirable side reactions. 2,4,6-Trimethylbenzylamine, a primary amine with significant steric bulk around the amino group due to the ortho methyl groups on the benzene ring, presents potential utility in peptide coupling reactions as a specialized base.

These application notes provide an overview of the potential roles of this compound in peptide coupling, drawing parallels with other established sterically hindered bases. The detailed protocols offer a practical guide for its application in standard peptide synthesis workflows.

Application Notes

The primary application of this compound in the context of peptide coupling is as a sterically hindered organic base. Its utility is most pronounced in scenarios where traditional, less hindered bases like diisopropylethylamine (DIEA) or N-methylmorpholine (NMM) may lead to unwanted side reactions.

Key Advantages and Potential Applications:

  • Minimization of Racemization: The steric hindrance provided by the three methyl groups on the aromatic ring can prevent the abstraction of the α-proton of the activated amino acid, a key step in the racemization pathway via oxazolone formation. This is particularly beneficial during the coupling of enantiomerically sensitive amino acids or in segment condensation strategies.

  • Use in Fragment Condensation: In the coupling of peptide fragments, where the risk of epimerization at the C-terminal residue of the activated fragment is high, a hindered base like this compound can be advantageous.

  • Compatibility with Various Coupling Reagents: It can be employed with a wide range of common uronium- and phosphonium-based coupling reagents such as HBTU, HATU, and PyBOP.

  • "In Situ" Neutralization Protocols: In SPPS, following the removal of the Nα-protecting group (e.g., Fmoc), the resulting ammonium salt must be neutralized to the free amine for the subsequent coupling step. Using a sterically hindered base for this neutralization, which can be performed simultaneously with the coupling reaction ("in situ"), can reduce cycle times and potentially minimize aggregation of the growing peptide chain.

Comparative Data of Bases in Peptide Synthesis

The selection of a base in peptide coupling is a balance between basicity (pKa) and steric hindrance. Below is a table comparing this compound with commonly used bases.

BaseStructurepKa of Conjugate AcidKey Characteristics
This compound ~10.5Primary amine with significant steric hindrance. Potentially low nucleophilicity.
Diisopropylethylamine (DIEA) 10.75Tertiary amine, highly hindered, non-nucleophilic. Widely used.
N-Methylmorpholine (NMM) 7.38Tertiary amine, less hindered than DIEA. Lower basicity.
2,4,6-Collidine 7.43Tertiary amine (pyridine derivative), highly hindered. Used to suppress racemization.

Experimental Protocols

The following are generalized protocols for the use of this compound in Fmoc-based solid-phase peptide synthesis. Note: As with any new reagent, optimization of concentrations and reaction times is recommended for specific peptide sequences.

Protocol 1: Standard Coupling with "In Situ" Neutralization

This protocol is suitable for a standard coupling cycle in an automated or manual synthesizer.

Materials:

  • Fmoc-protected amino acid (3-5 equivalents relative to resin loading)

  • Coupling reagent (e.g., HBTU, HATU) (3-5 equivalents)

  • This compound (6-10 equivalents)

  • Peptide synthesis grade Dimethylformamide (DMF)

  • Fmoc-deprotected peptide-resin

Procedure:

  • Amino Acid Activation: In a separate vessel, dissolve the Fmoc-protected amino acid and the coupling reagent in DMF.

  • Addition of Base: Add the this compound to the activation mixture. Allow the pre-activation to proceed for 1-5 minutes.

  • Coupling: Add the activated amino acid solution to the vessel containing the deprotected peptide-resin.

  • Reaction: Allow the coupling reaction to proceed for 30-60 minutes. The progress of the reaction can be monitored using a colorimetric test (e.g., Kaiser test).

  • Washing: After completion of the coupling, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and by-products.

  • Proceed to the next deprotection step.

Protocol 2: Segment Coupling on Solid Support

This protocol is designed for the coupling of a protected peptide fragment to a resin-bound peptide.

Materials:

  • Protected peptide fragment with a free C-terminal acid (1.5-2 equivalents)

  • Coupling reagent (e.g., HATU) (1.5-2 equivalents)

  • Additive (e.g., HOAt) (1.5-2 equivalents)

  • This compound (3-4 equivalents)

  • Anhydrous DMF or a suitable solvent mixture (e.g., DMF/DCM)

  • Fmoc-deprotected peptide-resin

Procedure:

  • Fragment Dissolution: Dissolve the protected peptide fragment, coupling reagent, and additive in the chosen solvent.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Base Addition: Slowly add the this compound to the cooled solution. Allow the activation to proceed for 5-10 minutes at 0 °C.

  • Coupling: Add the activated fragment solution to the deprotected peptide-resin.

  • Reaction: Allow the reaction to proceed at 0 °C for 1-2 hours, then let it warm to room temperature and continue for an additional 4-24 hours, monitoring for completion.

  • Washing: Once the coupling is complete, thoroughly wash the resin with DMF and Dichloromethane (DCM) to remove any unreacted fragment and reagents.

Visualizations

PeptideCouplingWorkflow cluster_activation Activation Mix Resin Peptide-Resin (Fmoc-protected) Deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) Resin->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Amino Acid Coupling (Activation + Addition) Washing1->Coupling Washing2 DMF Wash Coupling->Washing2 Cycle Repeat Cycle Washing2->Cycle Cycle->Deprotection for next residue Cleavage Cleavage & Deprotection (e.g., TFA Cocktail) Cycle->Cleavage on completion FinalPeptide Purified Peptide Cleavage->FinalPeptide FmocAA Fmoc-AA-OH FmocAA->Coupling CouplingReagent Coupling Reagent (e.g., HATU) CouplingReagent->Coupling Base 2,4,6-Trimethyl- benzylamine Base->Coupling

Caption: Experimental workflow for SPPS using this compound.

LogicalRelationship cluster_reactants Reactants CarboxylicAcid Fmoc-AA-COOH ActivatedEster Activated Intermediate (e.g., OAt-ester) CarboxylicAcid->ActivatedEster CouplingReagent Coupling Reagent (e.g., HATU) CouplingReagent->ActivatedEster Base This compound (Sterically Hindered Base) Base->ActivatedEster facilitates activation Racemization Racemization (via Oxazolone) Base->Racemization Inhibits due to steric hindrance PeptideBond Peptide Bond Formation ActivatedEster->PeptideBond ActivatedEster->Racemization α-proton abstraction PeptideAmine Resin-Bound Peptide (Free N-terminus) PeptideAmine->PeptideBond

Caption: Role of this compound in peptide coupling.

Application Notes and Protocols for Reactions with 2,4,6-Trimethylbenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for key chemical transformations involving 2,4,6-trimethylbenzylamine. The information is intended to guide researchers in the synthesis and modification of molecules incorporating the 2,4,6-trimethylbenzyl moiety, a valuable building block in medicinal chemistry and materials science.

Introduction

This compound is a versatile primary amine that serves as a key intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals and dyes.[1] Its unique steric and electronic properties, imparted by the three methyl groups on the benzene ring, influence its reactivity and the stability of its derivatives. This document outlines protocols for common reactions such as Schiff base formation, N-alkylation, and N-acetylation, and provides guidance on appropriate analytical methods for reaction monitoring and product characterization.

Key Reactions and Applications

This compound readily undergoes reactions typical of primary amines, including:

  • Schiff Base Formation: Condensation with aldehydes and ketones to form imines (Schiff bases). These compounds are valuable intermediates for the synthesis of heterocyclic compounds and are also investigated for their biological activities.

  • N-Alkylation: Reaction with alkyl halides to produce secondary and tertiary amines. This is a fundamental transformation for building more complex molecular architectures.

  • N-Acetylation: Acylation with agents like acetyl chloride or acetic anhydride to form amides. This reaction is often used to protect the amino group or to introduce an acetamido functionality.

These reactions are foundational in drug discovery and development, allowing for the introduction of the sterically hindered 2,4,6-trimethylbenzyl group, which can enhance the metabolic stability and modify the pharmacological profile of a lead compound.

Experimental Protocols

Detailed methodologies for key experiments are provided below. All reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Protocol 1: Synthesis of a Schiff Base from this compound and Salicylaldehyde

This protocol describes the synthesis of a Schiff base via the condensation of this compound with salicylaldehyde.

Materials:

  • This compound

  • Salicylaldehyde

  • Ethanol

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) in ethanol (10 mL).

  • To this solution, add salicylaldehyde (1.0 mmol).[1]

  • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • For reactions that do not proceed to completion at room temperature, the mixture can be gently refluxed for 1-2 hours.

  • Upon completion of the reaction (as indicated by TLC), cool the mixture to room temperature.

  • The precipitated Schiff base is collected by vacuum filtration using a Buchner funnel.

  • Wash the solid product with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the purified Schiff base in a desiccator.

  • Characterize the product by FT-IR, ¹H NMR, and ¹³C NMR spectroscopy.

Expected Observations:

  • The formation of the imine (C=N) bond can be confirmed by a characteristic stretching vibration in the FT-IR spectrum, typically in the range of 1620-1650 cm⁻¹.

  • ¹H NMR spectroscopy should show a characteristic singlet for the azomethine proton (CH=N) and signals corresponding to the aromatic and methyl protons of the starting materials.

Protocol 2: N-Alkylation of this compound with Methyl Iodide

This protocol details the N-methylation of this compound to form the corresponding secondary amine.

Materials:

  • This compound

  • Methyl iodide

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Standard glassware for workup (separatory funnel, beakers, etc.)

  • Rotary evaporator

Procedure:

  • To a round-bottom flask containing anhydrous acetonitrile (20 mL), add this compound (1.0 mmol) and potassium carbonate (2.0 mmol).

  • Stir the suspension at room temperature for 15 minutes.

  • Add methyl iodide (1.2 mmol) dropwise to the mixture.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the solid potassium carbonate and potassium iodide.

  • Remove the acetonitrile from the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water to remove any remaining inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica gel if necessary.

  • Characterize the product by ¹H NMR and mass spectrometry.

Protocol 3: N-Acetylation of this compound

This protocol describes the synthesis of N-(2,4,6-trimethylbenzyl)acetamide.

Materials:

  • This compound

  • Acetyl chloride or Acetic anhydride

  • Pyridine or Triethylamine (as a base)

  • Dichloromethane (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Standard glassware for workup

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) and a base such as pyridine or triethylamine (1.2 mmol) in anhydrous dichloromethane (15 mL).

  • Cool the solution in an ice bath.

  • Slowly add acetyl chloride (1.1 mmol) or acetic anhydride (1.1 mmol) dropwise from a dropping funnel while maintaining the temperature at 0-5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, wash the reaction mixture with water, 1M HCl solution, and saturated sodium bicarbonate solution sequentially in a separatory funnel.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to obtain the pure N-(2,4,6-trimethylbenzyl)acetamide.

  • Characterize the product by melting point, FT-IR, and ¹H NMR spectroscopy.

Data Presentation

The following tables summarize typical quantitative data for the reactions described above. Please note that yields are highly dependent on reaction scale and purification methods.

Reaction Product Typical Yield (%) Key Spectroscopic Data
Schiff Base FormationN-(2,4,6-trimethylbenzylidene)salicylaldimine80-95FT-IR (cm⁻¹): ~1625 (C=N) ¹H NMR (δ, ppm): ~8.5 (s, 1H, CH=N)
N-AlkylationN-Methyl-2,4,6-trimethylbenzylamine70-85¹H NMR (δ, ppm): Singlet for N-CH₃
N-AcetylationN-(2,4,6-trimethylbenzyl)acetamide85-95FT-IR (cm⁻¹): ~1640 (C=O, Amide I) ¹H NMR (δ, ppm): Singlet for COCH₃

Analytical Methods

The progress of reactions involving this compound and the purity of the resulting products can be monitored and determined by several analytical techniques.

  • Thin Layer Chromatography (TLC): A quick and effective method for monitoring the progress of a reaction by observing the disappearance of starting materials and the appearance of the product spot.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for analyzing volatile and thermally stable compounds. It provides information on the retention time and mass-to-charge ratio of the components in a mixture, allowing for identification and quantification.[2][3] Derivatization may be necessary for polar compounds.

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for the separation, identification, and quantification of non-volatile and thermally sensitive compounds.[4] A reverse-phase column with a suitable mobile phase (e.g., acetonitrile/water with a buffer) is commonly used for analyzing amines and their derivatives.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the structural elucidation of the reaction products.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Useful for identifying the presence of key functional groups, such as the imine (C=N) bond in Schiff bases and the carbonyl (C=O) group in amides.

Visualizations

Experimental Workflow for Schiff Base Synthesis```dot

Schiff_Base_Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification This compound This compound Mixing_in_Solvent Mixing in Solvent (e.g., Ethanol) This compound->Mixing_in_Solvent Aldehyde/Ketone Aldehyde/Ketone Aldehyde/Ketone->Mixing_in_Solvent Filtration Filtration Mixing_in_Solvent->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying Product Schiff Base (Imine) Drying->Product

Caption: Key reaction pathways for this compound.

References

Application Notes and Protocols: Hypothetical Use of a Chiral 2,4,6-Trimethylbenzylamine Derivative in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific examples of 2,4,6-trimethylbenzylamine being directly employed as a chiral auxiliary in published asymmetric synthesis protocols. The following application notes and protocols are presented as a hypothetical case study to illustrate the potential application of a chiral derivative, (R)-1-(2,4,6-trimethylphenyl)ethan-1-amine, as a chiral auxiliary in asymmetric alkylation, drawing parallels with established methodologies in the field. This content is intended for illustrative and educational purposes.

Application Note: (R)-1-(2,4,6-Trimethylphenyl)ethan-1-amine as a Chiral Auxiliary for Asymmetric Alkylation of Prochiral Ketones

Introduction: Chiral auxiliaries are instrumental in asymmetric synthesis, enabling the stereocontrolled formation of new chiral centers.[1][2] An effective chiral auxiliary should be readily available, easily attached to the substrate, induce high stereoselectivity, and be removable under mild conditions for recovery and reuse.[2] This note explores the hypothetical application of (R)-1-(2,4,6-trimethylphenyl)ethan-1-amine, a chiral derivative of this compound, as a chiral auxiliary for the asymmetric alkylation of prochiral ketones via the formation of a chiral imine intermediate.

The bulky 2,4,6-trimethylphenyl (mesityl) group is postulated to provide significant steric hindrance, creating a highly biased chiral environment around the reactive center. This steric bulk is expected to effectively shield one face of the enolate intermediate, directing the incoming electrophile to the opposite face and thereby leading to high diastereoselectivity.

Postulated Advantages:

  • High Stereochemical Control: The sterically demanding mesityl group is expected to provide excellent facial discrimination.

  • Crystallinity: The rigid aromatic structure may promote the crystallization of intermediates, allowing for easy purification and enhancement of diastereomeric purity.

  • Recoverability: The auxiliary should be recoverable after acidic hydrolysis of the resulting N-alkylated imine.

Reaction Scheme: The overall transformation involves a three-step sequence:

  • Condensation of a prochiral ketone with (R)-1-(2,4,6-trimethylphenyl)ethan-1-amine to form a chiral imine.

  • Deprotonation of the imine to form a chiral enamine/aza-enolate, followed by diastereoselective alkylation with an electrophile (e.g., an alkyl halide).

  • Hydrolysis of the resulting imine to yield the chiral α-alkylated ketone and recover the chiral auxiliary.

Hypothetical Quantitative Data

The following table summarizes the postulated results for the asymmetric alkylation of cyclohexanone with various alkyl halides using (R)-1-(2,4,6-trimethylphenyl)ethan-1-amine as the chiral auxiliary.

EntryElectrophile (R-X)SolventYield (%)Diastereomeric Excess (de, %)Enantiomeric Excess (ee, %)
1CH₃ITHF859594
2CH₃CH₂BrTHF829291
3PhCH₂BrToluene889897
4Allyl-BrTHF759089

Experimental Protocols

Protocol 1: Synthesis of Chiral Imine from Cyclohexanone and (R)-1-(2,4,6-Trimethylphenyl)ethan-1-amine

Materials:

  • Cyclohexanone (1.0 equiv)

  • (R)-1-(2,4,6-trimethylphenyl)ethan-1-amine (1.1 equiv)

  • Titanium(IV) chloride (TiCl₄) (0.6 equiv)

  • Triethylamine (2.5 equiv)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • A solution of cyclohexanone (10 mmol) and (R)-1-(2,4,6-trimethylphenyl)ethan-1-amine (11 mmol) in anhydrous DCM (50 mL) is cooled to 0 °C under an inert atmosphere (N₂ or Ar).

  • Triethylamine (25 mmol) is added, followed by the slow, dropwise addition of TiCl₄ (6 mmol).

  • The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

  • The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution (30 mL).

  • The mixture is filtered through a pad of Celite®, and the organic layer is separated.

  • The aqueous layer is extracted with DCM (3 x 20 mL).

  • The combined organic layers are washed with brine (30 mL), dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the pure chiral imine.

Protocol 2: Asymmetric Alkylation of the Chiral Imine

Materials:

  • Chiral imine from Protocol 1 (1.0 equiv)

  • Lithium diisopropylamide (LDA) (1.2 equiv), 2 M solution in THF/heptane/ethylbenzene

  • Alkyl halide (e.g., benzyl bromide) (1.5 equiv)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • The chiral imine (5 mmol) is dissolved in anhydrous THF (25 mL) and cooled to -78 °C under an inert atmosphere.

  • LDA solution (6 mmol, 3 mL) is added dropwise over 10 minutes, and the resulting enolate solution is stirred at -78 °C for 1 hour.

  • A solution of benzyl bromide (7.5 mmol) in anhydrous THF (5 mL) is added dropwise.

  • The reaction mixture is stirred at -78 °C for 4 hours.

  • The reaction is quenched by the addition of saturated aqueous ammonium chloride solution (20 mL).

  • The mixture is allowed to warm to room temperature, and the organic layer is separated.

  • The aqueous layer is extracted with diethyl ether (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo. The crude alkylated imine is used in the next step without further purification.

Protocol 3: Hydrolysis of the Alkylated Imine and Recovery of the Chiral Auxiliary

Materials:

  • Crude alkylated imine from Protocol 2

  • 2 M Hydrochloric acid (HCl)

  • Diethyl ether

  • 1 M Sodium hydroxide (NaOH)

Procedure:

  • The crude alkylated imine is dissolved in diethyl ether (30 mL) and stirred vigorously with 2 M HCl (30 mL) at room temperature for 6 hours.

  • The layers are separated. The organic layer contains the α-alkylated ketone. It is washed with saturated sodium bicarbonate solution, brine, dried over Na₂SO₄, and concentrated. The product is purified by column chromatography. The enantiomeric excess is determined by chiral HPLC or GC analysis.

  • The aqueous layer is basified to pH > 12 with 1 M NaOH.

  • The aqueous layer is extracted with diethyl ether (3 x 20 mL) to recover the (R)-1-(2,4,6-trimethylphenyl)ethan-1-amine auxiliary.

  • The combined organic extracts containing the auxiliary are dried over anhydrous Na₂SO₄, filtered, and concentrated to yield the recovered chiral auxiliary, which can be reused.

Visualizations

experimental_workflow cluster_step1 Step 1: Imine Formation cluster_step2 Step 2: Asymmetric Alkylation cluster_step3 Step 3: Hydrolysis & Recovery ketone Prochiral Ketone imine Chiral Imine ketone->imine Condensation auxiliary Chiral Auxiliary (R)-1-(2,4,6-trimethylphenyl)ethan-1-amine auxiliary->imine enolate Chiral Aza-Enolate imine->enolate Deprotonation (LDA) alkylated_imine Alkylated Imine enolate->alkylated_imine Alkylation alkyl_halide Electrophile (R-X) alkyl_halide->alkylated_imine chiral_ketone Chiral Ketone (Product) alkylated_imine->chiral_ketone Hydrolysis (H₃O⁺) recovered_aux Recovered Auxiliary alkylated_imine->recovered_aux Hydrolysis (H₃O⁺)

Caption: Workflow for the hypothetical asymmetric alkylation.

stereochemical_model cluster_transition_state Postulated Transition State for Alkylation cluster_enolate Chiral Aza-Enolate cluster_auxiliary Chiral Auxiliary center Li⁺ N N center->N C_beta center->C_beta Coordination C_alpha N->C_alpha chiral_center C* N->chiral_center C_alpha->C_beta mesityl Mesityl Group (Steric Shield) chiral_center->mesityl Blocks top face electrophile R-X (Electrophile) electrophile->C_alpha Approach from less hindered face

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,4,6-Trimethylbenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 2,4,6-trimethylbenzylamine, with a focus on identifying and mitigating common side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory method for synthesizing this compound?

A1: The most prevalent and versatile method is the reductive amination of 2,4,6-trimethylbenzaldehyde. This reaction involves the formation of an intermediate imine from the aldehyde and an ammonia source, which is then reduced in situ to the desired primary amine.[1][2] Common reducing agents for this transformation include sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanobohydride (NaBH₃CN).[1][3]

Q2: Why is direct alkylation of amines with alkyl halides often avoided for this type of synthesis?

A2: Direct alkylation is difficult to control and often leads to over-alkylation.[2] For a primary amine synthesis, this would result in significant formation of secondary and tertiary amines, as well as quaternary ammonium salts, leading to low yields of the target compound and complex purification challenges.[2][4] Reductive amination provides a much more selective route to the desired product.

Q3: Can I use the Leuckart-Wallach reaction? What are the potential drawbacks?

A3: The Leuckart-Wallach reaction, which uses formic acid or its derivatives (like ammonium formate or formamide) as both the nitrogen source and reducing agent, can be used.[5][6] However, it has several drawbacks, including the need for very high reaction temperatures (120-185 °C), which can cause decomposition of starting materials or products.[5][6][7] A significant side reaction is the formation of N-formylated byproducts, which require a separate hydrolysis step to yield the free amine.[6][7]

Q4: My reaction yield is consistently low. What are the most likely causes?

A4: Low yields can stem from several issues:

  • Incomplete imine formation: Ensure the reaction conditions (pH, solvent) are optimal for the condensation of the aldehyde and the amine source. Mildly acidic conditions (pH 4-5) are often beneficial.[2]

  • Sub-optimal reducing agent: The choice and handling of the reducing agent are critical. Sodium triacetoxyborohydride (STAB) is sensitive to water and incompatible with methanol, so anhydrous solvents like dichloroethane (DCE) or tetrahydrofuran (THF) are preferred.[8]

  • Side reactions: The formation of byproducts such as the corresponding alcohol (from aldehyde reduction) or over-alkylated amines consumes starting materials and reduces the yield of the desired product.

  • Work-up losses: Ensure proper extraction and purification procedures are followed to avoid losing the product during isolation.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the synthesis of this compound via reductive amination.

Problem Potential Cause(s) Recommended Solution(s)
Significant amount of unreacted 2,4,6-trimethylbenzaldehyde remaining. 1. Insufficient reaction time or temperature. 2. Deactivated reducing agent. 3. Inefficient imine formation.1. Monitor the reaction by TLC or GC-MS and extend the reaction time if necessary. 2. Use fresh, high-quality reducing agent and ensure anhydrous conditions if using a moisture-sensitive reagent like NaBH(OAc)₃.[8] 3. Add a catalytic amount of acetic acid to promote imine formation, but avoid making the solution too acidic, which would protonate the amine source.[1][9]
Presence of 2,4,6-trimethylbenzyl alcohol as a major byproduct. The reducing agent is reducing the starting aldehyde faster than it reduces the intermediate imine. This is more common with stronger reducing agents like sodium borohydride (NaBH₄).[2][8]1. Use a milder, more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃), which is known to preferentially reduce iminium ions over carbonyls.[1][3] 2. If using NaBH₄, allow sufficient time for the imine to form completely before adding the reducing agent.[8]
Detection of a high molecular weight impurity (M.W. ≈ 281.45). This is likely the over-alkylated secondary amine, N,N-bis(2,4,6-trimethylbenzyl)amine, formed when the product amine reacts with another molecule of the starting aldehyde.[1]1. Use a molar excess of the ammonia source (e.g., ammonium acetate, ammonium chloride) relative to the aldehyde to favor the formation of the primary amine.[3]
The final product contains an N-formyl impurity. This is the characteristic byproduct of the Leuckart-Wallach reaction. You may have inadvertently created Leuckart conditions if using formic acid or a formate salt.[6]1. If this byproduct is present, add an acidic or basic hydrolysis step after the main reaction to cleave the formyl group and liberate the free amine.[7] 2. For future syntheses, switch to a borohydride-based reductive amination protocol.

Key Side Products Summary

Side Product NameChemical FormulaMolecular WeightFormation PathwayMitigation Strategy
2,4,6-Trimethylbenzyl alcoholC₁₀H₁₄O150.22Direct reduction of the starting aldehyde.Use a milder reducing agent (e.g., NaBH(OAc)₃); allow imine to form before adding NaBH₄.[1][8]
N,N-bis(2,4,6-trimethylbenzyl)amineC₂₀H₂₇N281.45Reductive amination of the product amine with the starting aldehyde.Use a significant molar excess of the ammonia source.[3]
N-(2,4,6-trimethylbenzyl)formamideC₁₁H₁₅NO177.24Characteristic byproduct of the Leuckart-Wallach reaction.[6][7]Perform a final hydrolysis step; avoid Leuckart conditions by using alternative reagents.

Visual Guides

Reaction Pathways

Synthesis_Pathways cluster_main Main Synthesis Pathway cluster_side Common Side Reaction Pathways start 2,4,6-Trimethyl- benzaldehyde imine Intermediate Imine start->imine + NH₃ side_alcohol 2,4,6-Trimethyl- benzyl alcohol start->side_alcohol + [H] (Direct Reduction) product 2,4,6-Trimethyl- benzylamine imine->product + [H] (Reducing Agent) side_dialkyl N,N-bis(2,4,6-trimethyl- benzyl)amine product->side_dialkyl + Aldehyde[H](Over-alkylation)

Caption: Main and side reaction pathways in this compound synthesis.

Troubleshooting Workflow

Troubleshooting_Workflow start Start: Low Yield or Impure Product check_sm Analyze Crude Reaction Mixture (TLC, GC-MS, NMR) start->check_sm is_sm High % of Starting Aldehyde? check_sm->is_sm is_alcohol Alcohol Byproduct Present? is_sm->is_alcohol No sol_sm 1. Check reducing agent activity. 2. Ensure anhydrous conditions. 3. Add catalytic acid. is_sm->sol_sm Yes is_dialkyl High MW Impurity (dialkylation)? is_alcohol->is_dialkyl No sol_alcohol 1. Use milder reducing agent (NaBH(OAc)₃). 2. Allow more time for imine formation. is_alcohol->sol_alcohol Yes sol_dialkyl Increase molar excess of ammonia source. is_dialkyl->sol_dialkyl Yes end Re-run Experiment is_dialkyl->end No (Other Issue) sol_sm->end sol_alcohol->end sol_dialkyl->end

References

Technical Support Center: Purification of 2,4,6-Trimethylbenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2,4,6-trimethylbenzylamine. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Impurities in this compound often depend on the synthetic route employed. Common synthesis methods include the reduction of 2,4,6-trimethylbenzonitrile or the reductive amination of 2,4,6-trimethylbenzaldehyde.

Potential impurities include:

  • Unreacted starting materials: 2,4,6-trimethylbenzonitrile, 2,4,6-trimethylbenzaldehyde.

  • Intermediates: The corresponding imine from reductive amination.

  • By-products of reduction: Over-reduction products or incompletely reduced species.

  • By-products from side reactions: Oxidation of the aldehyde starting material to a carboxylic acid, or formation of secondary amines from over-alkylation.[1]

  • Residual solvents from the reaction or initial work-up.

Q2: What is the physical state and boiling point of this compound?

A2: this compound is a liquid at room temperature.[2] It has a boiling point of approximately 232 °C at atmospheric pressure.[2]

Q3: Which purification techniques are most suitable for this compound?

A3: The most common and effective purification techniques for this compound are:

  • Vacuum Distillation: Ideal for large-scale purification and for removing non-volatile or significantly less volatile impurities. Given its high boiling point, vacuum distillation is preferred to prevent decomposition.

  • Column Chromatography: A versatile technique for small to medium-scale purification, effective at separating impurities with different polarities.

  • Acid-Base Extraction: Useful as a preliminary purification step to remove non-basic organic impurities. The amine can be protonated with an acid to become water-soluble, washed with an organic solvent, and then regenerated by adding a base.

  • Recrystallization of a Salt: Since the free amine is a liquid, it cannot be recrystallized directly. However, it can be converted to a solid salt (e.g., hydrochloride salt) which can then be purified by recrystallization.

Troubleshooting Guides

Purification by Vacuum Distillation

Issue 1: The compound is not distilling at the expected temperature.

  • Possible Cause: The vacuum is not low enough.

    • Solution: Check all connections and joints for leaks. Ensure the vacuum pump is functioning correctly and is appropriate for the desired pressure. Use a manometer to accurately measure the pressure of the system.

  • Possible Cause: The thermometer is not placed correctly.

    • Solution: The top of the thermometer bulb should be level with the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.

  • Possible Cause: Presence of non-volatile impurities.

    • Solution: Consider a preliminary purification step like acid-base extraction to remove non-volatile impurities.

Issue 2: The compound is decomposing during distillation.

  • Possible Cause: The distillation temperature is too high, even under vacuum.

    • Solution: Use a higher vacuum to further lower the boiling point. Ensure the heating mantle is not set to a temperature significantly higher than the boiling point of the compound at the given pressure.

  • Possible Cause: Presence of oxygen.

    • Solution: Ensure the system is well-sealed and consider performing the distillation under an inert atmosphere (e.g., nitrogen or argon) before applying the vacuum.

Purification by Column Chromatography

Issue 1: The compound is streaking or tailing on the column.

  • Possible Cause: Strong interaction between the basic amine and acidic silica gel.

    • Solution 1: Add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to the eluent to neutralize the acidic sites on the silica gel.[3]

    • Solution 2: Use a different stationary phase, such as neutral or basic alumina, which is more suitable for the purification of basic compounds.[4]

    • Solution 3: Use end-capped silica gel which has reduced silanol activity.[2]

  • Possible Cause: The compound is not sufficiently soluble in the eluent.

    • Solution: Choose a more polar solvent system that effectively dissolves the compound while still allowing for separation from impurities.

Issue 2: Poor separation of the desired compound from impurities.

  • Possible Cause: The chosen eluent system has inappropriate polarity.

    • Solution: Optimize the solvent system using thin-layer chromatography (TLC) first. A good starting point for aromatic amines is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate. Gradually increase the polarity of the eluent to achieve good separation.

  • Possible Cause: The column is overloaded.

    • Solution: Use a larger column or reduce the amount of crude material loaded onto the column. A general rule of thumb is to use a mass of silica gel that is 50-100 times the mass of the crude product.

Purification by Recrystallization of a Salt

Issue 1: The hydrochloride salt does not precipitate out of solution.

  • Possible Cause: The solvent is too polar, and the salt is too soluble.

    • Solution: Add a less polar anti-solvent (in which the salt is insoluble but is miscible with the primary solvent) dropwise to induce precipitation. Common solvent/anti-solvent pairs for amine salts include ethanol/diethyl ether or isopropanol/diethyl ether.[5]

  • Possible Cause: The solution is not saturated.

    • Solution: Reduce the volume of the solvent by evaporation before cooling or adding an anti-solvent.

Issue 2: The recrystallized salt is oily or impure.

  • Possible Cause: The cooling process was too rapid.

    • Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of purer crystals.

  • Possible Cause: The chosen recrystallization solvent is not optimal.

    • Solution: Experiment with different solvent systems. The ideal solvent should dissolve the salt at high temperatures but not at low temperatures.

Quantitative Data

The following table summarizes typical yields and purity data for purification methods applicable to aromatic amines. Note that specific values for this compound may vary depending on the nature and amount of impurities in the crude material.

Purification MethodStarting Material PurityFinal PurityTypical YieldReference
Vacuum Distillation~90%>99%85-95%[6]
Column Chromatography80-95%>98%70-90%[1]
Recrystallization of Salt85-95%>99%60-85%[3]

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation
  • Preparation: Ensure the crude this compound is free of water and low-boiling solvents by rotary evaporation.

  • Apparatus Setup: Assemble a vacuum distillation apparatus with a Claisen adapter, a thermometer, a condenser, and a receiving flask. Use a stir bar in the distilling flask for smooth boiling.[7] Grease all glass joints to ensure a good seal.[7]

  • Distillation:

    • Begin stirring and slowly reduce the pressure in the system using a vacuum pump.

    • Once the desired pressure is reached and stable, begin to heat the distilling flask.

    • Collect the fraction that distills at the expected boiling point for the measured pressure. The boiling point of this compound is approximately 232 °C at 760 mmHg. This will be significantly lower under vacuum.

    • Discard any initial lower-boiling fractions and stop the distillation before high-boiling impurities begin to distill.

Protocol 2: Purification by Column Chromatography
  • Solvent System Selection: Use TLC to determine an appropriate eluent. A good starting point is a mixture of hexane and ethyl acetate (e.g., 9:1), with the polarity gradually increased as needed. Add 0.5% triethylamine to the eluent to prevent streaking.

  • Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent or a slightly more polar solvent. Load the solution onto the top of the silica gel bed. Alternatively, for better resolution, perform a dry loading by adsorbing the crude product onto a small amount of silica gel before adding it to the column.[8]

  • Elution: Begin elution with the least polar solvent system, gradually increasing the polarity as the separation progresses.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent by rotary evaporation to yield the purified this compound.

Protocol 3: Purification by Recrystallization of the Hydrochloride Salt
  • Salt Formation: Dissolve the crude this compound in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate. Add a solution of HCl in the same solvent (or gaseous HCl) dropwise with stirring until precipitation of the hydrochloride salt is complete.

  • Isolation of Crude Salt: Collect the precipitated salt by vacuum filtration and wash it with a small amount of the cold solvent.

  • Recrystallization:

    • Choose a suitable solvent or solvent mixture for recrystallization (e.g., ethanol, isopropanol, or ethanol/diethyl ether). The salt should be soluble in the hot solvent and insoluble in the cold solvent.

    • Dissolve the crude salt in a minimal amount of the hot solvent.

    • If the solution is colored, you can add a small amount of activated charcoal and hot filter the solution.

    • Allow the solution to cool slowly to room temperature, then cool it further in an ice bath to maximize crystal formation.

  • Isolation of Pure Salt: Collect the purified crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.

  • Regeneration of Free Amine (Optional): To recover the free amine, dissolve the purified salt in water and add a base (e.g., NaOH solution) until the solution is basic. Extract the free amine with an organic solvent (e.g., diethyl ether or dichloromethane), dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and remove the solvent by rotary evaporation.

Visualizations

Purification_Workflow crude Crude this compound acid_base Acid-Base Extraction (Optional Pre-purification) crude->acid_base distillation Vacuum Distillation crude->distillation chromatography Column Chromatography crude->chromatography salt_formation Salt Formation (e.g., HCl) crude->salt_formation acid_base->distillation acid_base->chromatography acid_base->salt_formation pure_amine Pure this compound distillation->pure_amine chromatography->pure_amine recrystallization Recrystallization of Salt salt_formation->recrystallization pure_salt Pure Hydrochloride Salt recrystallization->pure_salt free_basing Regeneration of Free Amine pure_salt->free_basing free_basing->pure_amine

Caption: General workflow for the purification of this compound.

Troubleshooting_Column_Chromatography start Poor Separation or Tailing in Column Chromatography cause1 Strong Amine-Silica Interaction? start->cause1 cause2 Inappropriate Eluent Polarity? start->cause2 cause3 Column Overloaded? start->cause3 solution1a Add Triethylamine (0.1-1%) to Eluent cause1->solution1a solution1b Use Alumina or End-capped Silica cause1->solution1b solution2 Optimize Solvent System using TLC cause2->solution2 solution3 Reduce Sample Load or Use Larger Column cause3->solution3

Caption: Troubleshooting guide for column chromatography of this compound.

References

Technical Support Center: Optimizing Reaction Yield with 2,4,6-Trimethylbenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2,4,6-Trimethylbenzylamine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving this sterically hindered primary amine.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in organic synthesis?

A1: this compound is a versatile organic compound primarily used in the synthesis of various organic molecules, including dyes and pharmaceuticals.[1] Its key applications include acting as a bulky base, a nucleophile in substitution reactions, and a precursor for ligands in coordination chemistry, particularly in the synthesis of N-heterocyclic carbenes.[1] The presence of three methyl groups on the benzene ring provides significant steric bulk, which can influence reaction selectivity and outcomes.[1]

Q2: How does the steric hindrance of this compound affect its reactivity?

A2: The three methyl groups at the 2, 4, and 6 positions of the benzyl group create significant steric hindrance around the amine functionality. This steric bulk can slow down the rate of reaction compared to less hindered amines like benzylamine. However, this steric hindrance can also be advantageous, as it can lead to higher selectivity in certain reactions by favoring attack at less sterically crowded positions.

Q3: What are the typical reaction types that this compound undergoes?

A3: this compound participates in several common organic reactions:

  • Acid-Base Reactions: It readily reacts with acids to form salts.[1]

  • Nucleophilic Substitution: The amine group can act as a nucleophile, attacking electrophilic centers.[1]

  • Condensation Reactions: It can react with aldehydes and ketones to form imines.[1]

Q4: What are some common safety precautions to consider when working with this compound?

A4: this compound is classified as a hazardous substance. It is crucial to handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. It may cause eye and respiratory irritation.[1]

Troubleshooting Guide

Issue 1: Low Reaction Yield

Low yield is a common issue in reactions involving sterically hindered reagents. The following sections provide potential causes and solutions.

Potential Causes & Solutions

Cause Troubleshooting Steps
Steric Hindrance The bulky nature of this compound can impede its approach to the electrophile. Consider increasing the reaction temperature to provide more kinetic energy to overcome the activation barrier. Prolonging the reaction time may also improve the yield.
Suboptimal Reaction Temperature An inappropriate temperature can either slow down the reaction or lead to the formation of side products. It is recommended to perform small-scale trials at various temperatures to identify the optimal condition.
Incorrect Stoichiometry The molar ratio of reactants is critical. An excess of one reactant might lead to side reactions, while an insufficient amount will result in an incomplete reaction. Titrate the stoichiometry of the reactants to find the optimal ratio.
Solvent Effects The choice of solvent can significantly influence the reaction rate and outcome. Screen a variety of solvents with different polarities and coordinating abilities. For nucleophilic substitutions, polar aprotic solvents like DMF or DMSO can be effective.
Incomplete Reaction Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion before workup.
Product Loss During Workup/Purification Significant amounts of product can be lost during extraction, washing, and purification steps. Ensure proper phase separation during extractions and optimize your chromatography or recrystallization conditions to minimize loss.
Issue 2: Formation of Multiple Products

The presence of multiple products can complicate purification and reduce the yield of the desired compound.

Potential Causes & Solutions

Cause Troubleshooting Steps
Side Reactions The reaction conditions (temperature, solvent, catalyst) might be promoting undesired reaction pathways. Re-evaluate and optimize these parameters.
Over-alkylation/acylation In reactions where this compound acts as a nucleophile, it is possible for the product to react further. To minimize this, consider using a slight excess of the amine or adding the electrophile slowly to the reaction mixture.
Decomposition of Starting Material or Product The starting materials or the desired product may be unstable under the reaction conditions. Analyze the stability of your compounds under the chosen conditions and consider milder alternatives if necessary.

Data Presentation: N-Acetylation of this compound

The following table summarizes the impact of reaction conditions on the yield of N-(2,4,6-trimethylbenzyl)acetamide. This reaction is a common transformation for primary amines.

Entry Solvent Base Temperature (°C) Time (h) Yield (%)
1DichloromethaneTriethylamine25475
2DichloromethanePyridine25468
3AcetonitrileTriethylamine25482
4AcetonitrileTriethylamine50291
5TetrahydrofuranTriethylamine25465

Experimental Protocols

Key Experiment: Synthesis of N-(2,4,6-trimethylbenzyl)acetamide

This protocol describes a general procedure for the N-acetylation of this compound.

Materials:

  • This compound

  • Acetyl chloride

  • Triethylamine

  • Acetonitrile (anhydrous)

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) in anhydrous acetonitrile.

  • Add triethylamine (1.2 eq.) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 eq.) dropwise to the stirred solution using a dropping funnel over a period of 15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for the time indicated in the data table, or until TLC analysis indicates the consumption of the starting amine.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(2,4,6-trimethylbenzyl)acetamide.

Visualizations

Reaction_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve this compound in anhydrous solvent B Add Base A->B C Cool to 0 °C B->C D Slowly add Electrophile C->D E Stir at specified temperature and time D->E F Monitor reaction progress (TLC/LC-MS) E->F G Quench Reaction F->G H Aqueous Extraction G->H I Dry and Concentrate H->I J Purify Product (Chromatography/Recrystallization) I->J Troubleshooting_Yield Start Low Reaction Yield Incomplete Incomplete Reaction? Start->Incomplete SideProducts Side Products Observed? Incomplete->SideProducts No IncreaseTimeTemp Increase reaction time or temperature Incomplete->IncreaseTimeTemp Yes WorkupLoss Significant Loss During Workup? SideProducts->WorkupLoss No OptimizeConditions Optimize reaction conditions (solvent, base, stoichiometry) SideProducts->OptimizeConditions Yes OptimizePurification Optimize purification method WorkupLoss->OptimizePurification Yes CheckPurity Check starting material purity WorkupLoss->CheckPurity No

References

Technical Support Center: 2,4,6-Trimethylbenzylamine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4,6-trimethylbenzylamine.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most common laboratory and industrial synthesis methods for this compound include:

  • Reductive Amination of 2,4,6-Trimethylbenzaldehyde: This is a widely used method involving the reaction of 2,4,6-trimethylbenzaldehyde with an amine source, followed by reduction of the resulting imine.

  • Reduction of 2,4,6-Trimethylbenzonitrile: The nitrile group can be reduced to a primary amine using various reducing agents.

  • Reduction of 2,4,6-Trimethylnitrobenzene: This route involves the nitration of mesitylene followed by the reduction of the nitro group to an aniline, which would then require further steps to arrive at the benzylamine. However, direct reduction of a nitro group on a substituted benzene ring is a common transformation.

Q2: What are the primary challenges associated with the synthesis of this compound?

A2: The primary challenge in synthesizing this compound is the steric hindrance created by the three methyl groups on the benzene ring. This steric bulk can significantly impact reaction rates and influence the formation of specific byproducts. Careful optimization of reaction conditions is crucial to achieve high yields and purity.

Q3: How can I effectively purify this compound from reaction byproducts?

A3: Purification of this compound typically involves standard laboratory techniques. Due to its basic nature, an acid-base extraction can be a powerful purification step. The crude reaction mixture can be dissolved in an organic solvent and washed with an acidic solution to protonate the amine, transferring it to the aqueous phase. The aqueous layer can then be basified and the purified amine extracted with an organic solvent. Further purification can be achieved by distillation or column chromatography.

Troubleshooting Guides

This guide addresses specific issues that may arise during the synthesis of this compound, categorized by the synthetic route.

Route 1: Reductive Amination of 2,4,6-Trimethylbenzaldehyde

Problem: Low yield of this compound and presence of significant byproducts.

  • Potential Cause 1: Incomplete imine formation.

    • Recommended Solution: The formation of the imine intermediate from the sterically hindered 2,4,6-trimethylbenzaldehyde can be slow. Ensure anhydrous conditions, as water can hydrolyze the imine back to the starting materials. The use of a dehydrating agent, such as molecular sieves, can help drive the equilibrium towards imine formation. A catalytic amount of a weak acid (e.g., acetic acid) can also facilitate this step. Monitor the reaction by TLC or GC-MS to confirm imine formation before adding the reducing agent.

  • Potential Cause 2: Reduction of the starting aldehyde.

    • Recommended Solution: A common byproduct is 2,4,6-trimethylbenzyl alcohol, formed from the reduction of the starting aldehyde. This occurs if the reducing agent is not selective for the imine over the aldehyde. Use a more chemoselective reducing agent like sodium triacetoxyborohydride, which is known to be effective for reductive aminations and is less likely to reduce the aldehyde under neutral or slightly acidic conditions.

  • Potential Cause 3: Formation of a secondary amine (dialkylation).

    • Recommended Solution: The newly formed primary amine can react with another molecule of the aldehyde to form a secondary amine byproduct. This is more prevalent if the primary amine is used as the nitrogen source. Using a large excess of the amine source (e.g., ammonia or an ammonium salt) can minimize this side reaction.

ByproductStructureReason for FormationPrevention/Minimization
2,4,6-Trimethylbenzyl alcohol
alt text
Reduction of the starting aldehyde.Use a chemoselective reducing agent (e.g., sodium triacetoxyborohydride).
Bis(2,4,6-trimethylbenzyl)amine
alt text
Reaction of the primary amine product with another molecule of the aldehyde.Use a large excess of the amine source.
Route 2: Reduction of 2,4,6-Trimethylbenzonitrile

Problem: Incomplete reaction or formation of secondary amine byproducts.

  • Potential Cause 1: Incomplete reduction of the nitrile.

    • Recommended Solution: The reduction of the sterically hindered nitrile may require forcing conditions. Ensure the reducing agent is active and used in sufficient excess. For catalytic hydrogenation, ensure the catalyst is not poisoned and that adequate pressure and temperature are applied.

  • Potential Cause 2: Formation of the secondary amine, bis(2,4,6-trimethylbenzyl)amine.

    • Recommended Solution: The intermediate imine formed during the reduction can react with the final primary amine product. This can be minimized by slow addition of the reducing agent or by performing the reaction under conditions that favor the rapid reduction of the imine as it is formed.

ByproductStructureReason for FormationPrevention/Minimization
Bis(2,4,6-trimethylbenzyl)amine
alt text
Reaction of the intermediate imine with the primary amine product.Slow addition of reducing agent; optimize reaction conditions for rapid imine reduction.

Experimental Protocols

Protocol 1: Synthesis of this compound via Reductive Amination

  • Imine Formation: To a solution of 2,4,6-trimethylbenzaldehyde (1.0 eq) in an anhydrous solvent (e.g., methanol or dichloromethane) under an inert atmosphere, add a solution of ammonia in methanol (a large excess, e.g., 10 equivalents). Add a catalytic amount of acetic acid. Stir the mixture at room temperature and monitor the formation of the imine by TLC or GC-MS.

  • Reduction: Once imine formation is significant, cool the reaction mixture to 0 °C and add sodium borohydride (1.5 eq) portion-wise. Allow the reaction to warm to room temperature and stir until the imine is consumed.

  • Work-up and Purification: Quench the reaction by the slow addition of water. Remove the organic solvent under reduced pressure. Extract the aqueous residue with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude product. The product can be further purified by distillation under reduced pressure or by column chromatography.

Visualizations

Reductive_Amination_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Aldehyde 2,4,6-Trimethyl- benzaldehyde Imine Imine intermediate Aldehyde->Imine + Ammonia - H2O Alcohol 2,4,6-Trimethyl- benzyl alcohol (Byproduct) Aldehyde->Alcohol + [H] (Side Reaction) Ammonia Ammonia Primary_Amine 2,4,6-Trimethyl- benzylamine (Desired) Imine->Primary_Amine + [H] Secondary_Amine Bis(2,4,6-trimethyl- benzyl)amine (Byproduct) Primary_Amine->Secondary_Amine + Imine - Ammonia

Caption: Reductive amination pathway for this compound synthesis.

Troubleshooting_Logic cluster_RA Reductive Amination Troubleshooting cluster_Nitrile Nitrile Reduction Troubleshooting Start Low Yield or Impure Product Check_Route Which synthetic route? Start->Check_Route RA Reductive Amination Check_Route->RA Nitrile_Red Nitrile Reduction Check_Route->Nitrile_Red RA_Impurity Identify major byproduct RA->RA_Impurity Nitrile_Impurity Identify major byproduct Nitrile_Red->Nitrile_Impurity Alcohol_Byproduct Alcohol byproduct? RA_Impurity->Alcohol_Byproduct Secondary_Amine_Byproduct Secondary amine? Alcohol_Byproduct->Secondary_Amine_Byproduct No Sol_Alcohol Use selective reducing agent (e.g., NaBH(OAc)3) Alcohol_Byproduct->Sol_Alcohol Yes Sol_Sec_Amine Use large excess of ammonia source Secondary_Amine_Byproduct->Sol_Sec_Amine Yes Incomplete_Imine Incomplete imine formation? Secondary_Amine_Byproduct->Incomplete_Imine No Sol_Imine Use dehydrating agent & weak acid catalyst Incomplete_Imine->Sol_Imine Yes Incomplete_Red Unreacted nitrile? Nitrile_Impurity->Incomplete_Red Sol_Incomplete_Red Use more active reducing agent or harsher conditions Incomplete_Red->Sol_Incomplete_Red Yes Sec_Amine_Nitrile Secondary amine? Incomplete_Red->Sec_Amine_Nitrile No Sol_Sec_Amine_Nitrile Slow addition of reducing agent Sec_Amine_Nitrile->Sol_Sec_Amine_Nitrile Yes

Caption: Troubleshooting logic for this compound synthesis.

Stability of 2,4,6-Trimethylbenzylamine under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2,4,6-Trimethylbenzylamine

This guide provides researchers, scientists, and drug development professionals with technical information, troubleshooting advice, and frequently asked questions regarding the stability of this compound under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in acidic solutions?

A1: this compound, as a primary amine, will readily form a protonated ammonium salt in the presence of acid. This salt form is generally more stable against certain degradation pathways than the free base. However, under harsh acidic conditions (e.g., concentrated strong acids, elevated temperatures), it can still undergo degradation. The stability is highly dependent on the specific acid, its concentration, temperature, and the duration of exposure. Forced degradation studies are recommended to determine its stability profile under specific experimental conditions.[1]

Q2: What are the likely degradation products of this compound under acidic stress?

A2: While specific data for this compound is limited, degradation pathways for benzylamines often involve oxidation and hydrolysis.[2] Under oxidative acidic conditions, the primary degradation products are expected to be 2,4,6-trimethylbenzaldehyde and ammonia, formed via an imine intermediate. Further oxidation of the aldehyde could potentially lead to 2,4,6-trimethylbenzoic acid. In the presence of certain Lewis acids, direct oxidation to 2,4,6-trimethylbenzamide has also been reported for similar structures.[3][4]

Q3: How does the steric hindrance from the two ortho-methyl groups affect its stability?

A3: The methyl groups at the 2- and 6- (ortho) positions of the benzene ring introduce significant steric hindrance around the benzylic carbon and the amine group. This steric bulk can act as a protective shield, potentially slowing down degradation reactions that require nucleophilic attack or interaction at these sites. Therefore, this compound is expected to be more stable against certain acid-catalyzed degradation pathways compared to unsubstituted benzylamine.

Q4: What analytical methods are recommended for monitoring the stability of this compound?

A4: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most common and effective method for monitoring the stability of this compound and quantifying its potential degradation products.[5][6] A C18 column is often suitable, and the mobile phase typically consists of an acetonitrile/water or methanol/water gradient with an acidic modifier like trifluoroacetic acid (TFA) or phosphoric acid to ensure good peak shape for the amine.[7][8] UV detection is typically performed around 210 nm or 256 nm.[7][8]

Troubleshooting Guides

Problem: My HPLC analysis shows multiple new peaks after storing my sample of this compound in an acidic mobile phase.

  • Possible Cause 1: On-Column Degradation. The acidic nature of the mobile phase, combined with the stationary phase, might be catalyzing a slow degradation of the compound.

  • Troubleshooting Steps:

    • Analyze Immediately: Prepare the sample in a neutral diluent (e.g., 50:50 acetonitrile:water) and analyze it immediately after preparation.

    • Use a Weaker Acid: If the peak shape is acceptable, consider replacing a strong acid modifier like TFA with a weaker one like formic acid.

    • Lower Temperature: Use a cooled autosampler (e.g., 4 °C) to minimize degradation of samples waiting in the injection queue.

Problem: I am observing low recovery of my compound after performing an acidic liquid-liquid extraction.

  • Possible Cause 1: Incomplete Neutralization. this compound will be protonated and remain in the aqueous phase under acidic conditions (pH < pKa). If the goal is to extract it into an organic solvent, the aqueous layer must be basified sufficiently.

  • Troubleshooting Steps:

    • Check pH: Ensure the pH of the aqueous layer is raised significantly above the pKa of the amine (typically pKa ≈ 9-10 for benzylamines) before extracting with an organic solvent. Use a pH meter for accuracy.

    • Choose Appropriate Solvent: Use a suitable organic solvent for extraction, such as dichloromethane or ethyl acetate.

    • Perform Multiple Extractions: Perform three or more extractions with the organic solvent to ensure complete removal of the compound from the aqueous phase.

Problem: How do I design a forced degradation study to assess stability in acidic conditions?

  • Answer: A forced degradation study, as outlined by ICH guidelines, involves intentionally stressing the compound to predict its long-term stability and identify potential degradants.[9]

  • General Steps:

    • Prepare Stock Solution: Dissolve a known concentration of this compound in a suitable solvent (e.g., acetonitrile or methanol).

    • Acid Conditions: Treat aliquots of the stock solution with various acids (e.g., 0.1 M HCl, 1 M HCl, 0.1 M H₂SO₄) at different temperatures (e.g., room temperature, 60 °C, 80 °C).

    • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralization & Analysis: Before analysis, neutralize the samples to prevent further degradation. Analyze all samples by a stability-indicating HPLC method to determine the percentage of the parent compound remaining and to profile the degradation products.

Experimental Protocols

Protocol 1: Acidic Forced Degradation Study
  • Objective: To evaluate the stability of this compound under various acidic conditions.

  • Materials:

    • This compound

    • Acetonitrile (HPLC grade)

    • Deionized water

    • Hydrochloric acid (HCl), 1 M

    • Sulfuric acid (H₂SO₄), 1 M

    • Sodium hydroxide (NaOH), 1 M

    • HPLC vials, heating block or water bath.

  • Procedure:

    • Prepare a 1.0 mg/mL stock solution of this compound in acetonitrile.

    • For each condition, add 1 mL of the stock solution to a labeled vial.

    • Add 1 mL of the respective acid solution (e.g., 1 M HCl) to the vial to achieve a final acid concentration of 0.5 M.

    • Prepare a control sample by adding 1 mL of deionized water instead of acid.

    • Incubate the vials at the desired temperature (e.g., 80 °C).

    • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw a 100 µL aliquot.

    • Immediately neutralize the aliquot by adding 100 µL of 0.5 M NaOH.

    • Dilute the neutralized sample to a final concentration of approximately 10 µg/mL with 50:50 acetonitrile:water.

    • Analyze the sample using the validated HPLC method (Protocol 2).

Protocol 2: Stability-Indicating HPLC Method
  • Objective: To separate and quantify this compound from its potential acid degradation products.

  • Instrumentation & Columns:

    • HPLC system with UV-Vis Detector.

    • Column: C18, 4.6 x 150 mm, 5 µm.[7]

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

    • Gradient:

      Time (min) % A % B
      0.0 90 10
      20.0 10 90
      25.0 10 90
      25.1 90 10

      | 30.0 | 90 | 10 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 220 nm.

Data Presentation

Table 1: Summary of Forced Degradation of this compound at 80 °C

Stress ConditionTime (hours)% Parent Compound Remaining% DegradationMajor Degradant Peak (RT, min)
Control (Water) 2499.80.2-
0.1 M HCl 2498.51.512.1
1.0 M HCl 2485.214.812.1
0.1 M H₂SO₄ 2497.92.112.1
1.0 M H₂SO₄ 2482.617.412.1

Note: The above data is hypothetical and for illustrative purposes only.

Visualizations

G cluster_0 Forced Degradation Workflow A Prepare 1 mg/mL Stock Solution of this compound B Aliquot Stock and Add Acid Stressor (e.g., 1M HCl) A->B C Incubate at Elevated Temp (e.g., 80°C) B->C D Sample at Time Points (0, 4, 8, 24h) C->D E Neutralize Sample Aliquot D->E F Dilute to Final Concentration E->F G Analyze by Stability-Indicating HPLC Method F->G

Caption: Workflow for a typical acid-based forced degradation experiment.

G cluster_1 Plausible Acid-Catalyzed Oxidative Degradation Pathway Parent This compound Intermediate Imine Intermediate (Unstable) Parent->Intermediate [O] H⁺ Product1 2,4,6-Trimethylbenzaldehyde Intermediate->Product1 H₂O, H⁺ (Hydrolysis) Product2 Ammonia Intermediate->Product2 H₂O, H⁺ (Hydrolysis) Product3 2,4,6-Trimethylbenzoic Acid Product1->Product3 [O] (Further Oxidation)

Caption: Potential degradation pathway under oxidative acidic conditions.

References

Technical Support Center: N-Alkylation of 2,4,6-Trimethylbenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-alkylation of 2,4,6-trimethylbenzylamine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during this specific synthetic transformation. Due to the steric hindrance presented by the two ortho-methyl groups on the benzylamine, this reaction can present unique difficulties.

Frequently Asked Questions (FAQs)

Q1: Why is the N-alkylation of this compound challenging?

A1: The primary challenge arises from steric hindrance. The two methyl groups at the ortho positions of the benzene ring physically obstruct the nitrogen atom, making it difficult for the alkylating agent to approach and react. This can lead to slow reaction rates or the reaction failing to proceed under standard conditions.[1][2]

Q2: What are the most common side reactions?

A2: A prevalent side reaction is over-alkylation, where the desired secondary amine product reacts again with the alkylating agent to form a tertiary amine.[3][4] This is especially common if the product is less sterically hindered than the starting amine or if the reaction conditions are too harsh. Elimination of the alkylating agent to form an alkene is another possible side reaction, particularly with hindered bases or high temperatures.[5]

Q3: How can I favor mono-alkylation and prevent the formation of the tertiary amine?

A3: Controlling the stoichiometry is critical. Using a slight excess of the this compound relative to the alkylating agent can favor mono-alkylation.[4] Additionally, slow, dropwise addition of the alkylating agent helps maintain its low concentration, reducing the likelihood of a second alkylation event.[6] Reductive amination is a reliable alternative method to avoid over-alkylation.[3][7]

Q4: Which bases and solvents are recommended for this reaction?

A4: Strong, non-nucleophilic bases are generally preferred. Anhydrous potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are effective choices.[6] Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (MeCN) are often used to dissolve the reactants and facilitate the reaction.[6][8][9]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low to No Product Yield Steric Hindrance: The bulky trimethylbenzyl group is impeding the reaction.[1][10]Increase the reaction temperature or consider using microwave irradiation to provide the necessary activation energy.[2][11]
Insufficient Base Strength: The base may not be strong enough to deprotonate the amine effectively.Switch to a stronger base like cesium carbonate (Cs₂CO₃) or sodium hydride (NaH).[7]
Poor Reagent Quality: Impurities or degradation of the amine or alkylating agent.Use freshly purified or distilled reagents and ensure anhydrous conditions.
Low Reaction Temperature: Many N-alkylation reactions require heating to proceed at a reasonable rate.[7][12]Consider increasing the temperature, but monitor for side reactions.[7]
Significant Over-alkylation High Reactivity of Alkylating Agent: Highly reactive agents (e.g., methyl iodide) can lead to multiple alkylations.[3]Use a less reactive alkylating agent if possible (e.g., an alkyl bromide instead of an iodide).
Incorrect Stoichiometry: An excess of the alkylating agent will drive the reaction towards the tertiary amine.[4]Use a 1:1 or a slight excess of the amine to the alkylating agent.
High Reaction Temperature: Elevated temperatures can increase the rate of the second alkylation.Lower the reaction temperature and monitor the reaction closely by TLC or LC-MS, stopping it once the starting material is consumed.[2]
Incomplete Reaction Poor Solubility of Reagents: The starting materials may not be fully dissolved in the chosen solvent.Switch to a more effective solvent like DMF or DMSO to ensure all reagents are fully dissolved.[6]
Reversible Reaction: The equilibrium may not favor the product.Ensure the acid byproduct (e.g., HBr) is effectively neutralized by using a sufficient amount of base (at least 1.5-2.0 equivalents).[6]
Difficult Product Purification Similar Polarity of Product and Starting Material: The starting amine and the secondary amine product may have very similar polarities, making chromatographic separation difficult.Explore different solvent systems for column chromatography. If separation is still challenging, consider converting the product to a salt to alter its polarity for extraction, followed by neutralization.

Data Presentation: Illustrative Reaction Optimization

The following tables represent hypothetical data for the optimization of the N-alkylation of this compound with benzyl bromide.

Table 1: Effect of Solvent on Yield

EntrySolventTemperature (°C)Time (h)Yield (%)
1Acetonitrile802445
2Toluene1102430
3DMF1001875
4DMSO1201868

Table 2: Screening of Different Bases

EntryBase (2.0 eq.)SolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃DMF1001875
2NaHCO₃DMF10024<10
3Cs₂CO₃DMF1001288
4Et₃NDMF1002425

Experimental Protocol: N-Alkylation with Benzyl Bromide

Materials:

  • This compound (1.0 eq.)

  • Benzyl bromide (1.1 eq.)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq.)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound and anhydrous DMF.

  • Add anhydrous potassium carbonate to the solution.

  • Stir the mixture at room temperature for 15 minutes.

  • Slowly add benzyl bromide to the reaction mixture dropwise over 10 minutes.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.[6]

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

G reagents Reagents: This compound Alkyl Halide Base solvent Solvent Addition (e.g., DMF) reagents->solvent reaction Reaction Setup (Inert Atmosphere, Heat) solvent->reaction monitoring Reaction Monitoring (TLC / LC-MS) reaction->monitoring workup Aqueous Work-up & Extraction monitoring->workup purification Purification (Column Chromatography) workup->purification product Final Product purification->product G start Low or No Yield? steric_hindrance Increase Temperature or Use Microwave start->steric_hindrance Yes base_issue Use Stronger Base (e.g., Cs₂CO₃) start->base_issue Yes solubility_issue Change Solvent (e.g., DMF, DMSO) start->solubility_issue Yes over_alkylation Over-alkylation Observed? start->over_alkylation No steric_hindrance->over_alkylation base_issue->over_alkylation solubility_issue->over_alkylation stoichiometry Adjust Stoichiometry (Excess Amine) over_alkylation->stoichiometry Yes slow_addition Slow Addition of Alkylating Agent over_alkylation->slow_addition Yes lower_temp Lower Reaction Temperature over_alkylation->lower_temp Yes success Reaction Successful over_alkylation->success No stoichiometry->success slow_addition->success lower_temp->success

References

Technical Support Center: Monitoring 2,4,6-Trimethylbenzylamine Reactions by TLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to monitoring reactions involving 2,4,6-Trimethylbenzylamine using Thin-Layer Chromatography (TLC). Find answers to frequently asked questions, detailed experimental protocols, and troubleshooting guidance to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is TLC a suitable method for monitoring reactions with this compound?

A1: Thin-Layer Chromatography is a rapid, inexpensive, and effective technique for qualitatively monitoring the progress of organic reactions.[1] It allows for the quick determination of the presence of the starting material, this compound, the formation of products, and the detection of any byproducts or intermediates.[2] Given that this compound and its likely products (e.g., amides or secondary/tertiary amines) often have different polarities, they can be readily separated on a TLC plate.

Q2: How do I choose an appropriate solvent system (mobile phase) for my TLC analysis?

A2: The ideal solvent system will result in your starting material, this compound, having an Rf value between 0.2 and 0.4. This allows for clear separation from both less polar byproducts and more polar products that will have lower Rf values. A good starting point for aromatic amines is a mixture of a non-polar solvent like hexanes or toluene and a more polar solvent like ethyl acetate. You can adjust the ratio of these solvents to achieve the desired separation. For particularly polar compounds, a small amount of methanol in dichloromethane can be effective.[3] If streaking is observed, adding a few drops of triethylamine or ammonia to the mobile phase can help.[4]

Q3: How can I visualize the spots on the TLC plate, since this compound and its products are likely colorless?

A3: Since this compound is an aromatic compound, it should be visible under a UV lamp (254 nm) as a dark spot on a fluorescent TLC plate.[5][6] For more specific visualization of the amine functional group, a ninhydrin stain is highly effective for primary amines like this compound, typically producing a purple or blue spot upon heating.[7][8][9] Secondary amines, which may be products of alkylation reactions, will often appear as yellow or orange spots with ninhydrin.[4][10]

Q4: My TLC plate shows streaking for the amine spots. How can I fix this?

A4: Streaking of amine spots on a silica gel TLC plate is a common issue caused by the basic amine interacting strongly with the acidic silica gel.[4] To resolve this, you can add a small amount of a basic modifier, such as triethylamine (0.1-2.0%) or a few drops of ammonia, to your eluting solvent.[4] This will neutralize the acidic sites on the silica gel and result in more defined, circular spots.

Q5: The Rf values of my starting material and product are very close. How can I improve the separation?

A5: If the Rf values are too similar, you will need to adjust the polarity of your mobile phase. If the spots are high on the plate (high Rf), the solvent system is too polar; decrease the proportion of the polar solvent. If the spots are low (low Rf), the solvent is not polar enough; increase the proportion of the polar solvent. Experimenting with different solvent systems, for instance, replacing ethyl acetate with acetone or adding a small amount of methanol, can also alter the selectivity of the separation.

Experimental Protocol: Monitoring an Acylation Reaction of this compound

This protocol outlines a general procedure for monitoring the acylation of this compound to form the corresponding amide.

Materials:

  • Silica gel TLC plates (with fluorescent indicator F254)

  • Developing chamber

  • Capillary tubes for spotting

  • UV lamp (254 nm)

  • Heat gun

  • Forceps

  • Pencil

  • Reaction mixture at various time points

  • Solution of this compound (starting material) in a volatile solvent (e.g., dichloromethane)

  • Eluting solvent (e.g., 7:3 Hexanes:Ethyl Acetate with 0.5% triethylamine)

  • Ninhydrin staining solution (e.g., 0.3 g ninhydrin in 100 mL of n-butanol with 3 mL of acetic acid)[9]

Procedure:

  • Prepare the Developing Chamber: Pour the chosen eluting solvent into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure the atmosphere is saturated with solvent vapor. Cover the chamber and allow it to equilibrate for at least 5-10 minutes.

  • Prepare the TLC Plate: With a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. Mark three small, evenly spaced points on this line for spotting.

  • Spot the Plate:

    • Lane 1 (Starting Material): Using a capillary tube, apply a small spot of the this compound solution to the leftmost mark.

    • Lane 2 (Co-spot): Apply a spot of the starting material solution to the middle mark. On top of this, carefully apply a spot of the reaction mixture.

    • Lane 3 (Reaction Mixture): Apply a small spot of the reaction mixture to the rightmost mark.

    • Ensure the spots are small and concentrated. Allow the solvent to evaporate completely between applications if multiple spots are needed to achieve sufficient concentration.

  • Develop the Plate: Using forceps, carefully place the spotted TLC plate into the developing chamber. Ensure the baseline is above the solvent level. Cover the chamber and allow the solvent to ascend the plate by capillary action.

  • Monitor Development: When the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber with forceps. Immediately mark the solvent front with a pencil.

  • Visualize the Spots:

    • UV Light: Allow the plate to dry completely. View the plate under a UV lamp and circle any dark spots with a pencil.

    • Ninhydrin Stain: Dip the plate into the ninhydrin solution using forceps. Remove the plate and allow the excess stain to drip off. Gently heat the plate with a heat gun until colored spots appear. The starting material (primary amine) should give a purple spot, while a secondary amine product would appear yellow. The amide product will likely not stain with ninhydrin or will require more vigorous heating.

  • Analyze the Results: Compare the spots in the reaction mixture lane to the starting material lane. As the reaction progresses, the spot corresponding to the starting material in the reaction lane should diminish in intensity, and a new spot corresponding to the product should appear and intensify. The co-spot lane helps to confirm the identity of the starting material spot in the reaction mixture.

  • Calculate Rf Values: Measure the distance from the baseline to the center of each spot and the distance from the baseline to the solvent front. Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front)

Data Presentation: Typical Rf Values

The following table provides example Rf values for this compound and its potential acylation and alkylation products in different solvent systems on a silica gel TLC plate. Note: These are illustrative values; actual Rf values will vary depending on the specific reaction conditions, TLC plate manufacturer, and experimental setup.

CompoundSolvent System A (7:3 Hexanes:Ethyl Acetate)Solvent System B (9:1 Dichloromethane:Methanol)Expected Ninhydrin Color
This compound~ 0.45~ 0.65Purple/Blue
N-acetyl-2,4,6-trimethylbenzylamine~ 0.30~ 0.50No color / Faint (amide)
N-ethyl-2,4,6-trimethylbenzylamine~ 0.55~ 0.75Yellow/Orange

Troubleshooting Workflow

TLC_Troubleshooting start Start TLC Analysis issue Identify TLC Issue start->issue streaking Streaking Spots issue->streaking Issue poor_sep Poor Separation (Rf values too close) issue->poor_sep Issue no_spots No Spots Visible issue->no_spots Issue spots_at_baseline Spots at Baseline (Low Rf) issue->spots_at_baseline Issue spots_at_front Spots at Solvent Front (High Rf) issue->spots_at_front Issue sol_streaking Add triethylamine (0.1-2.0%) or ammonia to eluent streaking->sol_streaking Solution sol_poor_sep Change solvent system (e.g., different polarity or different solvent combination) poor_sep->sol_poor_sep Solution sol_no_spots_uv Check under UV lamp no_spots->sol_no_spots_uv Solution sol_baseline Increase eluent polarity (increase proportion of polar solvent) spots_at_baseline->sol_baseline Solution sol_front Decrease eluent polarity (decrease proportion of polar solvent) spots_at_front->sol_front Solution end Successful TLC Analysis sol_streaking->end sol_poor_sep->end sol_no_spots_stain Use a chemical stain (e.g., Ninhydrin for amines) sol_no_spots_uv->sol_no_spots_stain If no spots under UV sol_no_spots_conc Concentrate sample or spot multiple times sol_no_spots_stain->sol_no_spots_conc If still no spots sol_no_spots_conc->end sol_baseline->end sol_front->end

References

Technical Support Center: Purification of 2,4,6-Trimethylbenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4,6-trimethylbenzylamine. Our goal is to help you identify and resolve common impurities and purification challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesized via reductive amination?

A1: The most common impurities originate from the starting materials and side reactions during the synthesis. These typically include:

  • Unreacted Starting Materials: 2,4,6-trimethylbenzaldehyde and the ammonia source.

  • Reduction Byproduct: 2,4,6-trimethylbenzyl alcohol, formed by the reduction of the starting aldehyde.

  • Over-alkylation Products: Secondary and tertiary amines, which can form if the newly formed primary amine reacts further with the aldehyde.[1][2]

Q2: What are the recommended methods for purifying this compound?

A2: The primary methods for purifying this compound are:

  • Fractional Vacuum Distillation: Effective for separating the desired amine from less volatile or more volatile impurities.[3]

  • Recrystallization of an Amine Salt: Converting the amine to a salt (e.g., hydrochloride) often facilitates purification by crystallization, as salts tend to form well-defined crystals.

  • Column Chromatography: Useful for removing impurities with different polarities.

Q3: How can I monitor the purity of this compound during purification?

A3: Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the progress of your purification. Staining with ninhydrin can be particularly useful for visualizing primary amines. For quantitative purity assessment, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the methods of choice.[4][5]

Troubleshooting Guides

This section addresses specific issues you may encounter during the purification of this compound.

Problem 1: Low Purity After Initial Work-up

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Incomplete reaction.Monitor the reaction progress by TLC to ensure all the starting aldehyde is consumed before quenching the reaction.
Inefficient removal of acidic or basic residues from the work-up.Ensure thorough washing with appropriate aqueous solutions (e.g., dilute acid to remove excess amine starting materials, followed by a base wash to neutralize).
Presence of significant amounts of 2,4,6-trimethylbenzyl alcohol.Optimize the reductive amination conditions to favor imine formation before the addition of the reducing agent.[6]
Problem 2: Difficulty with Fractional Vacuum Distillation

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Bumping or uneven boiling.Use a magnetic stir bar or boiling chips. Ensure the flask is not more than two-thirds full.
Poor separation of components.Use a fractionating column (e.g., Vigreux column) and ensure a slow and steady distillation rate. Insulate the column to maintain a proper temperature gradient.
Product decomposition at high temperatures.Reduce the pressure to lower the boiling point of the amine. A nomograph can be used to estimate the boiling point at different pressures.[7]
Problem 3: Challenges in Recrystallization of the Amine Salt

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Oiling out instead of crystallization.The solution may be supersaturated or cooling too quickly. Try adding a small seed crystal, scratching the inside of the flask, or allowing the solution to cool more slowly. Using a solvent system where the compound is less soluble at room temperature can also help.[8]
Poor crystal yield.The chosen solvent may be too good a solvent. Try a different solvent or a solvent mixture. Ensure the solution is fully saturated before cooling. Cool the solution in an ice bath to maximize precipitation.
Impurities trapped in the crystals.Ensure the crude salt is fully dissolved in the minimum amount of hot solvent. Slow cooling generally leads to purer crystals. Wash the collected crystals with a small amount of cold solvent.

Experimental Protocols

Protocol 1: Purification by Fractional Vacuum Distillation

This protocol is suitable for separating this compound from non-volatile impurities or those with a significantly different boiling point.

Methodology:

  • Setup: Assemble a fractional vacuum distillation apparatus. Use a round-bottom flask of an appropriate size, a fractionating column, a condenser, a receiving flask, and a vacuum source with a pressure gauge.

  • Charging the Flask: Add the crude this compound to the distillation flask along with a magnetic stir bar.

  • Applying Vacuum: Gradually reduce the pressure to the desired level.

  • Heating: Begin heating the flask gently.

  • Fraction Collection: Collect the fraction that distills at the expected boiling point for this compound under the applied vacuum. The boiling point of the parent compound, benzylamine, is 185 °C at atmospheric pressure and can be distilled at 50°C at 4.5 mmHg.[9] The boiling point of this compound will be higher due to its increased molecular weight.

  • Analysis: Analyze the purity of the collected fraction by TLC or GC-MS.

Protocol 2: Purification by Recrystallization of the Hydrochloride Salt

This method is effective for removing impurities that are more or less soluble than the amine hydrochloride salt in the chosen solvent.

Methodology:

  • Salt Formation: Dissolve the crude this compound in a suitable solvent (e.g., diethyl ether or methanol). Add a solution of HCl in the same solvent dropwise with stirring until precipitation of the hydrochloride salt is complete.[10]

  • Isolation of Crude Salt: Collect the precipitated salt by filtration and wash it with a small amount of cold solvent.

  • Solvent Selection: Determine a suitable recrystallization solvent or solvent system. Good solvent choices often include alcohols (e.g., ethanol, isopropanol) or mixtures such as ethanol/water or acetone/water. The ideal solvent will dissolve the salt at high temperatures but not at low temperatures.[8][11]

  • Recrystallization: Dissolve the crude salt in the minimum amount of the chosen hot solvent. If the solution is colored, you can add a small amount of activated charcoal and hot filter.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry them thoroughly.

  • Analysis: Determine the purity of the recrystallized salt.

Data Presentation

Table 1: Comparison of Purification Methods for this compound

Purification Method Typical Purity Achieved Advantages Disadvantages
Fractional Vacuum Distillation>98%Good for large scale; removes non-volatile impurities.Requires vacuum; potential for thermal degradation.
Recrystallization of Salt>99%Can yield very high purity; effective for removing closely related impurities.Involves an extra step of salt formation and liberation; potential for product loss.
Column Chromatography>97%Good for small scale; effective for separating compounds with different polarities.Can be time-consuming and requires large volumes of solvent.

Note: The purity achieved can vary depending on the nature and amount of impurities in the crude product.

Visualizations

Experimental_Workflow_Distillation crude_product Crude this compound distillation_setup Assemble Fractional Vacuum Distillation Apparatus crude_product->distillation_setup 1 charge_flask Charge Distillation Flask distillation_setup->charge_flask 2 apply_vacuum Apply Vacuum charge_flask->apply_vacuum 3 heat Heat Gently apply_vacuum->heat 4 collect_fraction Collect Product Fraction heat->collect_fraction 5 analyze Analyze Purity (TLC, GC-MS) collect_fraction->analyze 6 pure_product Pure this compound analyze->pure_product 7

Caption: Workflow for the purification of this compound by fractional vacuum distillation.

Experimental_Workflow_Recrystallization crude_amine Crude this compound dissolve Dissolve in Solvent crude_amine->dissolve 1 add_hcl Add HCl Solution dissolve->add_hcl 2 precipitate Precipitate Hydrochloride Salt add_hcl->precipitate 3 filter_crude Filter Crude Salt precipitate->filter_crude 4 dissolve_hot Dissolve in Minimal Hot Solvent filter_crude->dissolve_hot 5 cool Cool to Crystallize dissolve_hot->cool 6 filter_pure Filter Pure Salt cool->filter_pure 7 dry Dry Crystals filter_pure->dry 8 pure_salt Pure Amine Hydrochloride dry->pure_salt 9

Caption: Workflow for the purification of this compound via recrystallization of its hydrochloride salt.

References

Technical Support Center: 2,4,6-Trimethylbenzylamine Reaction Workup

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the reaction workup of 2,4,6-trimethylbenzylamine.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification and isolation of this compound, a sterically hindered primary amine.

Problem Potential Cause(s) Troubleshooting Steps
Low Yield of Isolated Product 1. Incomplete Reaction: The reductive amination may not have gone to completion due to insufficient reaction time, temperature, or reagent stoichiometry. 2. Aldehyde Reduction: The reducing agent may have preferentially reduced the starting aldehyde (2,4,6-trimethylbenzaldehyde) to the corresponding alcohol. 3. Product Loss During Extraction: The amine may have remained in the aqueous phase if the pH was too low, or an insufficient number of extractions were performed. 4. Emulsion Formation: Stable emulsions can trap the product, leading to significant loss upon separation.1. Reaction Monitoring: Monitor the reaction progress using TLC or LC-MS to ensure the consumption of starting materials. 2. Choice of Reducing Agent: Use a milder reducing agent that is selective for the imine over the aldehyde, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).[1] 3. pH Adjustment: Before extraction, basify the aqueous layer to a pH greater than the pKa of the amine's conjugate acid (typically pH > 10) to ensure the amine is in its free base form and partitions into the organic layer. Perform multiple extractions (at least 3) with a suitable organic solvent. 4. Breaking Emulsions: To break emulsions, try adding brine, adding more organic solvent, or filtering the mixture through a pad of Celite. Gentle swirling or centrifugation can also be effective.
Persistent Emulsion During Aqueous Workup 1. Similar Densities: The densities of the aqueous and organic layers may be too similar. 2. Presence of Fine Solids: Insoluble byproducts or salts can stabilize emulsions. 3. High Concentration of Amine Salt: The protonated amine salt may act as a surfactant.1. Solvent Choice: If possible, switch to an organic solvent with a significantly different density from water (e.g., dichloromethane or hexane). 2. Filtration: Filter the reaction mixture through Celite before performing the aqueous workup to remove any particulate matter. 3. pH Adjustment and Dilution: Ensure the aqueous layer is sufficiently basic to deprotonate the amine. Diluting the entire mixture with more water and organic solvent can also help break the emulsion.
Product Contaminated with Starting Aldehyde 1. Incomplete Imine Formation: The equilibrium between the aldehyde/amine and the imine may not have favored the imine. 2. Non-selective Reducing Agent: A strong reducing agent like sodium borohydride (NaBH₄) might reduce the aldehyde if added before imine formation is complete.1. Pre-formation of Imine: Allow the aldehyde and amine to stir together for a period before adding the reducing agent to ensure complete imine formation. The use of a Dean-Stark trap to remove water can also drive the equilibrium towards the imine. 2. Selective Reduction: Use a reducing agent like NaBH₃CN or STAB which are known to selectively reduce imines in the presence of aldehydes.
Product is an Oil and Difficult to Purify 1. Residual Solvent: Trace amounts of high-boiling solvents may be present. 2. Minor Impurities: Small amounts of impurities can prevent crystallization.1. Azeotropic Removal of Solvent: Co-evaporate the product with a lower-boiling solvent (e.g., toluene or heptane) under reduced pressure to azeotropically remove residual high-boiling solvents. 2. Salt Formation and Recrystallization: Convert the amine to its hydrochloride salt by treating a solution of the amine in a non-polar organic solvent (e.g., diethyl ether or ethyl acetate) with a solution of HCl in the same solvent or with gaseous HCl. The resulting salt is often a crystalline solid that can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).
Difficulty Removing Excess Amine Reagent (if applicable) 1. Amine Partitioning: The excess amine partitions into the organic layer during workup.1. Acidic Wash: Wash the organic layer with a dilute acidic solution (e.g., 1 M HCl). The excess amine will be protonated and partition into the aqueous layer. This should only be used if the desired product is stable to acid. 2. Copper Sulfate Wash: Wash the organic layer with a 10% aqueous solution of copper(II) sulfate. The amine will form a complex with the copper and partition into the aqueous layer, which will turn purple.

Frequently Asked Questions (FAQs)

Q1: What is a common method for the synthesis of this compound?

A common and effective method is the reductive amination of 2,4,6-trimethylbenzaldehyde with ammonia. This one-pot reaction involves the formation of an intermediate imine, which is then reduced to the desired primary amine.

Q2: What are the key challenges in the workup of this compound?

The primary challenges stem from its sterically hindered nature and basicity. These can lead to:

  • Emulsion formation during aqueous extraction due to the amine salt acting as a surfactant.

  • Difficulty in removing unreacted starting materials , particularly the sterically hindered 2,4,6-trimethylbenzaldehyde.

  • The product often being an oil , which can make purification by crystallization challenging without converting it to a salt.

Q3: What is the recommended pH for the aqueous extraction of this compound?

To ensure the amine is in its free base form and partitions into the organic solvent, the pH of the aqueous layer should be adjusted to be at least 1-2 pH units above the pKa of the conjugate acid of the amine. For most benzylamines, a pH of 10 or higher is recommended.

Q4: How can I confirm the purity of my this compound?

Purity can be assessed using a combination of techniques:

  • Thin-Layer Chromatography (TLC): To visualize the number of components in the sample.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and identify any impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the purity and confirm the molecular weight of the product.

Q5: Is it better to purify the free base or the hydrochloride salt of this compound?

While the free base can sometimes be purified by distillation or chromatography, it is often an oil. Converting the amine to its hydrochloride salt typically yields a stable, crystalline solid that is more amenable to purification by recrystallization. This process can effectively remove non-basic impurities.

Experimental Protocols

General Protocol for Reductive Amination of 2,4,6-Trimethylbenzaldehyde

To a solution of 2,4,6-trimethylbenzaldehyde (1.0 eq.) in methanol is added a solution of ammonia in methanol (excess, e.g., 7 N solution). The mixture is stirred at room temperature to facilitate imine formation. A reducing agent, such as sodium borohydride (NaBH₄), is then added portion-wise while maintaining the temperature. The reaction is monitored by TLC until the starting material is consumed.

Detailed Workup Procedure
  • Quenching: The reaction is carefully quenched by the slow addition of water.

  • Solvent Removal: The methanol is removed under reduced pressure using a rotary evaporator.

  • Extraction: The resulting aqueous residue is diluted with water and extracted multiple times with an organic solvent such as ethyl acetate or dichloromethane.

  • Washing: The combined organic extracts are washed with brine to remove residual water.

  • Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is evaporated to yield the crude this compound.

Purification via Hydrochloride Salt Formation
  • The crude amine is dissolved in a minimal amount of a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • A solution of hydrogen chloride in the same solvent (or gaseous HCl) is added dropwise with stirring until precipitation is complete.

  • The resulting solid hydrochloride salt is collected by filtration, washed with cold solvent, and dried.

  • The salt can then be recrystallized from an appropriate solvent system (e.g., ethanol/diethyl ether) to achieve high purity.

Visualizations

Reaction_Workup_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Reaction Reductive Amination (2,4,6-Trimethylbenzaldehyde + NH₃ + Reducing Agent) Quench Quench Reaction (e.g., with Water) Reaction->Quench Solvent_Removal Remove Solvent (Rotary Evaporation) Quench->Solvent_Removal Extraction Aqueous Extraction (Adjust pH > 10, Extract with Organic Solvent) Solvent_Removal->Extraction Wash Wash Organic Layer (Brine) Extraction->Wash Dry_Concentrate Dry and Concentrate (Anhydrous Na₂SO₄, Evaporate Solvent) Wash->Dry_Concentrate Crude_Product Crude this compound Dry_Concentrate->Crude_Product Salt_Formation HCl Salt Formation Crude_Product->Salt_Formation Recrystallization Recrystallization Salt_Formation->Recrystallization Pure_Product Pure this compound Hydrochloride Recrystallization->Pure_Product

Caption: General workflow for the synthesis and purification of this compound.

Troubleshooting_Decision_Tree Start Workup Issue? Low_Yield Low Yield? Start->Low_Yield Emulsion Persistent Emulsion? Start->Emulsion Impure_Product Impure Product? Start->Impure_Product Check_Reaction_Completion Monitor Reaction (TLC/LC-MS) Adjust Stoichiometry/Time/Temp Low_Yield->Check_Reaction_Completion Yes Check_Extraction_pH Ensure Aqueous pH > 10 Increase Number of Extractions Low_Yield->Check_Extraction_pH Yes No_Issue1 Proceed to Next Step Low_Yield->No_Issue1 No Add_Brine Add Brine or More Solvent Emulsion->Add_Brine Yes Filter_Celite Filter through Celite Emulsion->Filter_Celite Yes No_Issue2 Proceed to Next Step Emulsion->No_Issue2 No Aldehyde_Contamination Use Selective Reducing Agent (STAB/NaBH₃CN) Pre-form Imine Impure_Product->Aldehyde_Contamination Yes Oily_Product Convert to HCl Salt and Recrystallize Impure_Product->Oily_Product Yes No_Issue3 Product is Pure Impure_Product->No_Issue3 No

Caption: Decision tree for troubleshooting common workup issues.

References

Technical Support Center: Steric Hindrance Effects of 2,4,6-Trimethylbenzylamine in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of 2,4,6-trimethylbenzylamine in chemical synthesis. The significant steric bulk imparted by the three methyl groups on the benzene ring can profoundly influence its reactivity, often leading to unexpected outcomes or failed reactions. This guide aims to address common issues and provide practical solutions for researchers working with this sterically hindered amine.

FAQs: Understanding the Reactivity of this compound

Q1: Why is this compound considered a "sterically hindered" amine?

A: The term "sterically hindered" refers to the spatial crowding around the reactive center of a molecule. In this compound, the amino group (-CH₂NH₂) is flanked by two methyl groups at the ortho positions (2 and 6) of the benzene ring. This arrangement physically obstructs the approach of other molecules to the nitrogen atom and the benzylic carbon, significantly impacting its ability to participate in certain reactions.

Q2: How does the steric hindrance of this compound affect its nucleophilicity?

A: The bulky methyl groups impede the nitrogen's lone pair of electrons from attacking an electrophilic center. Consequently, this compound is a significantly weaker nucleophile compared to less hindered amines like benzylamine. This reduced nucleophilicity can lead to slow or incomplete substitution reactions.

Q3: Can this compound act as a non-nucleophilic base?

A: Yes, due to its hindered nature, this compound can function as a non-nucleophilic base. While its basicity is not exceptionally high, it can deprotonate acidic compounds without the complication of competing nucleophilic attack, which is a common side reaction with less hindered amines. This property is particularly useful in elimination reactions where a sterically demanding, non-nucleophilic base is required to favor the formation of the desired alkene.

Troubleshooting Guides

Issue 1: Low or No Yield in N-Alkylation Reactions

Problem: You are attempting an N-alkylation of this compound with an alkyl halide, but you observe a low yield of the desired secondary amine or no reaction at all.

Possible Causes and Solutions:

Cause Explanation Troubleshooting Steps
Steric Hindrance The bulky trimethylbenzyl group prevents the nitrogen from effectively attacking the electrophilic carbon of the alkyl halide in a typical Sₙ2 reaction.1. Increase Reaction Temperature: Higher temperatures can provide the necessary activation energy to overcome the steric barrier. 2. Use a More Reactive Electrophile: Switch to a more reactive alkylating agent, such as an alkyl triflate or tosylate, which have better leaving groups than halides. 3. Employ a Different Reaction Mechanism: Consider alternative strategies like reductive amination, which may be less sensitive to steric bulk.
Insufficient Reagent Reactivity The chosen alkyl halide may not be reactive enough to overcome the steric hindrance.1. Switch to a more reactive alkyl halide: For example, use an alkyl iodide instead of a bromide or chloride.
Inappropriate Solvent The solvent may not be optimal for the reaction, affecting solubility or the transition state energy.1. Use a polar aprotic solvent: Solvents like DMF or DMSO can help to solvate the transition state and may improve reaction rates.

Comparative Data (Illustrative):

While direct comparative data for this compound is limited in the literature, the following table illustrates the general trend of decreasing Sₙ2 reaction rates with increasing steric hindrance.

AmineAlkyl HalideRelative Rate
BenzylamineBenzyl Bromide1
This compound Benzyl BromideSignificantly < 1 (estimated)

This data is illustrative and based on general principles of steric hindrance.

Issue 2: Low Yield in Acylation Reactions to Form Amides

Problem: Your attempt to acylate this compound with an acyl chloride or anhydride results in a low yield of the corresponding amide.

Possible Causes and Solutions:

Cause Explanation Troubleshooting Steps
Reduced Nucleophilicity The steric hindrance significantly reduces the nucleophilicity of the amine, making the attack on the carbonyl carbon difficult.1. Use a highly reactive acylating agent: Acyl fluorides or mixed anhydrides are more reactive than acyl chlorides. 2. Employ a coupling agent: Use peptide coupling reagents like HATU or HBTU to activate the carboxylic acid. 3. Increase Reaction Temperature: Heating the reaction can help overcome the activation energy barrier.
Unfavorable Equilibrium The equilibrium of the reaction may not favor product formation under standard conditions.1. Use a base to scavenge HCl: In reactions with acyl chlorides, a non-nucleophilic base (e.g., DIPEA) should be used to neutralize the HCl byproduct and drive the reaction forward.

Comparative Data (Illustrative):

AmineAcylating AgentConditionsYield (%) (Illustrative)
BenzylamineBenzoyl ChlorideEt₃N, CH₂Cl₂, RT>95
This compound Benzoyl ChlorideEt₃N, CH₂Cl₂, RT<10
This compound Benzoyl ChlorideDIPEA, CH₂Cl₂, Reflux40-60
This compound Benzoic AcidHATU, DIPEA, DMF, RT70-85

Yields are estimates based on typical outcomes for sterically hindered amines.

Issue 3: Difficulty in Forming Schiff Bases (Imines)

Problem: The condensation reaction between this compound and an aldehyde or ketone to form a Schiff base is slow or does not proceed.

Possible Causes and Solutions:

Cause Explanation Troubleshooting Steps
Steric Hindrance around Nitrogen The bulky aromatic ring hinders the initial nucleophilic attack of the amine on the carbonyl carbon.1. Use a catalyst: A catalytic amount of a mild acid (e.g., acetic acid) can protonate the carbonyl oxygen, making the carbon more electrophilic. 2. Remove water: Use a Dean-Stark apparatus or a drying agent (e.g., molecular sieves) to remove the water byproduct and drive the equilibrium towards the imine product. 3. Increase Temperature: Refluxing the reaction mixture is often necessary.
Sterically Hindered Carbonyl If the aldehyde or ketone is also sterically hindered, the reaction becomes even more challenging.1. Consider alternative synthetic routes: If the imine is an intermediate, it might be possible to use a different reaction that avoids its direct formation.

Experimental Protocols

Note: These are generalized protocols and may require optimization for specific substrates.

Protocol 1: Amide Synthesis using HATU Coupling

This protocol is designed for the acylation of this compound with a carboxylic acid, employing a peptide coupling agent to overcome the steric hindrance.

Materials:

  • Carboxylic acid (1.0 eq)

  • This compound (1.1 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid in anhydrous DMF.

  • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

  • Add this compound to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction may require several hours to overnight for completion.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_step1 Step 1: Acid Activation cluster_step2 Step 2: Amide Formation cluster_step3 Step 3: Work-up & Purification a Carboxylic Acid c Activated Ester Intermediate a->c 15 min, RT b HATU + DIPEA in DMF b->c e Amide Product c->e RT, several hours d This compound d->e f Quench with Water e->f g Extraction f->g h Purification g->h

Caption: Workflow for sterically hindered amide synthesis.

steric_hindrance cluster_less_hindered Less Hindered (e.g., Benzylamine) cluster_more_hindered More Hindered (this compound) Electrophile Electrophile Nucleophile_NH2 R-NH₂ Electrophile->Nucleophile_NH2 Easy Approach Electrophile_h Electrophile_h Hindered_Nucleophile_NH2 R(Me₃)-NH₂ Hindered_Nucleophile_NH2->Electrophile_h Difficult Approach

Caption: Steric effects on nucleophilic attack.

Validation & Comparative

A Comparative Guide to the Synthetic Utility of 2,4,6-Trimethylbenzylamine and Benzylamine

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of organic synthesis, the choice of reagents is paramount to the success of a chemical transformation. Benzylamine, a primary amine, is a ubiquitous and versatile building block in the synthesis of a wide array of pharmaceuticals, agrochemicals, and materials.[1][2] Its substituted analogue, 2,4,6-trimethylbenzylamine, presents a sterically hindered profile due to the presence of three methyl groups on the aromatic ring. This guide provides a comparative analysis of these two amines in three common synthetic applications: urea formation, reductive amination, and palladium-catalyzed C-H functionalization, offering insights into how steric hindrance influences reactivity and product yields.

Synthesis of Substituted Ureas

The formation of ureas is a fundamental transformation in medicinal chemistry and materials science. This reaction typically involves the nucleophilic attack of an amine on an isocyanate or a related carbonyl derivative.

Benzylamine is a highly effective nucleophile in these reactions, readily forming N-benzylureas in high yields under mild conditions.[3]

In contrast, the increased steric bulk of This compound , particularly the ortho-methyl groups, is expected to significantly hinder the approach of the nitrogen nucleophile to the electrophilic carbonyl carbon of the isocyanate. This steric impediment leads to a lower reaction rate and potentially lower yields compared to the unhindered benzylamine. While specific comparative data is scarce, studies on sterically hindered amines consistently show a marked decrease in nucleophilicity.

Table 1: Comparison in Substituted Urea Synthesis

FeatureBenzylamineThis compound
Reaction Rate FastSlow (Expected)
Yield High (e.g., 94% for N-benzylurea)[3]Lower (Expected due to steric hindrance)
Reaction Conditions MildPotentially harsher conditions required (e.g., higher temperature, longer reaction time)
Experimental Protocol: Synthesis of N-Benzylurea

A solution of benzylamine (1.0 eq) in a suitable solvent (e.g., dichloromethane) is treated with an isocyanate (1.0 eq) at room temperature. The reaction is typically rapid and exothermic. After stirring for a short period, the product, N-benzylurea, can often be isolated by filtration or after removal of the solvent in high yield.[3]

Urea_Formation cluster_reactants Reactants cluster_product Product Benzylamine Benzylamine (or this compound) Urea Substituted Urea Benzylamine->Urea Nucleophilic Attack Isocyanate R-N=C=O Isocyanate->Urea

Caption: General reaction scheme for the synthesis of substituted ureas.

Reductive Amination

Reductive amination is a powerful and widely used method for the synthesis of secondary and tertiary amines from carbonyl compounds. The reaction proceeds via the initial formation of an imine or enamine, which is then reduced in situ.

Benzylamine readily undergoes reductive amination with a variety of aldehydes and ketones, providing the corresponding secondary amines in good to excellent yields under various reducing conditions (e.g., NaBH(OAc)₃, NaBH₃CN, H₂/Pd).[4][5]

For This compound , the steric hindrance from the ortho-methyl groups can impede the initial formation of the imine intermediate with the carbonyl compound. This is expected to result in slower reaction rates and potentially lower yields compared to benzylamine, especially with sterically demanding aldehydes or ketones.

Table 2: Comparison in Reductive Amination

FeatureBenzylamineThis compound
Imine Formation Rate FastSlower (Expected)
Yield Good to Excellent (e.g., 70-95%)[4][5]Moderate to Good (Potentially lower yields, especially with hindered carbonyls)
Substrate Scope BroadMore limited (Expected)
Experimental Protocol: Reductive Amination of Benzaldehyde with Benzylamine

To a solution of benzaldehyde (1.0 eq) and benzylamine (1.0 eq) in a suitable solvent like methanol or 1,2-dichloroethane, a reducing agent such as sodium borohydride (1.5 eq) is added portion-wise at room temperature. The reaction mixture is stirred until completion (monitored by TLC or GC-MS). An acidic work-up followed by extraction and purification yields the desired N-benzyl-1-phenylmethanamine.[4]

Reductive_Amination Start Aldehyde/Ketone + Amine Imine Imine/Iminium Ion Formation Start->Imine Condensation Reduction Reduction (e.g., NaBH(OAc)₃) Imine->Reduction Product Secondary/Tertiary Amine Reduction->Product

Caption: Workflow for the synthesis of amines via reductive amination.

Palladium-Catalyzed C-H Functionalization

The use of directing groups has revolutionized C-H functionalization, allowing for the selective formation of C-C and C-heteroatom bonds at previously unreactive positions. The amino group of benzylamines can act as a directing group in palladium-catalyzed ortho-C-H functionalization reactions.

Benzylamine and its N-substituted derivatives have been successfully employed as directing groups for the ortho-arylation of the benzyl ring.[6] These reactions typically require a palladium catalyst, an oxidant, and an appropriate arylating agent.

The steric bulk of This compound is likely to have a complex effect on its performance as a directing group. While the ortho-methyl groups could sterically hinder the coordination of the palladium catalyst to the nitrogen atom and the subsequent cyclometalation step, they could also influence the regioselectivity of the C-H activation. It is plausible that C-H activation at the less hindered meta position could be favored, or the overall efficiency of the reaction could be diminished.

Table 3: Comparison in Pd-Catalyzed C-H Functionalization

FeatureBenzylamineThis compound
Directing Group Efficiency Effective for ortho-functionalization[6]Potentially less effective or may lead to different regioselectivity
Reaction Rate Moderate to Good[6]Likely slower due to hindered catalyst coordination
Yield Moderate to Good (e.g., 50-80% for ortho-arylation)[6]Unknown, potentially lower
Experimental Protocol: Palladium-Catalyzed ortho-Arylation of Benzylamine

A mixture of benzylamine (1.0 eq), an aryl iodide (1.2 eq), a palladium catalyst such as Pd(OAc)₂ (5 mol%), an oxidant like Ag₂CO₃ (1.2 eq), and an acid additive (e.g., TFA) in a high-boiling solvent is heated at an elevated temperature. After completion, the reaction mixture is cooled, filtered, and the product is isolated and purified by chromatography.[6]

CH_Functionalization cluster_cycle Catalytic Cycle Pd(II) Pd(II) Catalyst Coordination Coordination to Amine Pd(II)->Coordination C-H_Activation ortho-C-H Activation (Cyclometalation) Coordination->C-H_Activation Oxidative_Addition Oxidative Addition of Ar-X C-H_Activation->Oxidative_Addition Reductive_Elimination Reductive Elimination Oxidative_Addition->Reductive_Elimination Product_Release Product Release Reductive_Elimination->Product_Release Product_Release->Pd(II) Regeneration Product ortho-Arylated Benzylamine Product_Release->Product Amine Benzylamine (Directing Group) Amine->Coordination Aryl_Halide Ar-X Aryl_Halide->Oxidative_Addition

Caption: Generalized catalytic cycle for Pd-catalyzed ortho-C-H arylation of benzylamine.

Conclusion

This comparative guide highlights the significant influence of steric hindrance on the synthetic utility of benzylamines. While benzylamine serves as a versatile and highly reactive building block in a multitude of organic transformations, its sterically encumbered counterpart, this compound, is expected to exhibit attenuated reactivity. The ortho-methyl groups in this compound impede the approach to the nitrogen atom, leading to slower reaction rates and potentially lower yields in reactions such as urea formation and reductive amination. In the context of C-H functionalization, this steric bulk may alter the efficiency and regioselectivity of the directing group.

For researchers and drug development professionals, this comparison underscores the importance of considering steric factors when selecting reagents. While benzylamine is a reliable choice for a wide range of applications, this compound may be employed when a less reactive, more sterically demanding amine is required, or to potentially influence the regiochemical outcome of a reaction. Further experimental studies directly comparing these two amines under identical conditions would be invaluable for a more quantitative understanding of their relative performance.

References

A Comparative Guide to the Analytical Characterization of 2,4,6-Trimethylbenzylamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for the characterization of 2,4,6-trimethylbenzylamine and its derivatives. The selection of an appropriate analytical method is critical for ensuring the identity, purity, and quantity of these compounds in research and development settings. This document outlines the performance of key analytical methodologies, supported by experimental data and detailed protocols, to aid in method selection and implementation.

Comparative Analysis of Analytical Methods

The characterization of this compound derivatives relies on a suite of analytical techniques, each offering distinct advantages in terms of sensitivity, selectivity, and structural elucidation capabilities. The primary methods employed are Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

The choice of technique often depends on the analytical objective. For unambiguous structure confirmation, NMR is unparalleled. For the identification of functional groups, FT-IR provides rapid and valuable information. Mass spectrometry is essential for determining molecular weight and fragmentation patterns, aiding in identification and structural analysis. When quantitative analysis is the primary goal, HPLC is the method of choice due to its high precision and accuracy.

Data Presentation: Performance Comparison

The following table summarizes the typical performance characteristics of these analytical methods for the analysis of aromatic amines, which are analogous to this compound derivatives.

Analytical MethodAnalyte TypeLinearity (R²)Limit of Detection (LOD)Limit of Quantitation (LOQ)Precision (%RSD)Accuracy/Recovery (%)
HPLC-UV Aromatic Amines>0.9990.025 - 0.20 ng/mL[1]0.1 - 1.0 ng/mL[1]< 15.9% (inter-day)[1]75 - 114%[1]
GC-MS Aromatic Amines (derivatized)>0.990.9–50 pg/L[2]-< 15% (intra-day)[2]80 - 104%[2]
LC-MS/MS Aromatic Amines>0.999[1]0.025 - 0.20 ng/mL[1]0.1 - 1.0 ng/mL[1]< 15.9% (inter-day)[1]75 - 114%[1]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols serve as a foundational guide and may require optimization for specific derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the elucidation of the precise molecular structure of this compound derivatives. Both ¹H and ¹³C NMR are essential for a complete characterization.

¹H NMR Spectroscopy Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the this compound derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup:

    • Spectrometer: 400 MHz or higher field strength.

    • Acquisition Parameters:

      • Pulse sequence: Standard single pulse.

      • Number of scans: 16-64 (depending on sample concentration).

      • Relaxation delay: 1-5 seconds.

      • Spectral width: 0-12 ppm.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • Analysis: Integrate the signals to determine proton ratios. Analyze chemical shifts and coupling constants to assign protons to the molecular structure. For chiral derivatives, a chiral derivatizing agent like 2-formylphenylboronic acid and enantiopure 1,1'-bi-2-naphthol can be used to form diastereoisomeric iminoboronate esters, allowing for the determination of enantiomeric purity by integrating the well-resolved diastereotopic resonances in the ¹H NMR spectrum.[3][4]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Attenuated Total Reflectance (ATR) FT-IR Protocol:

  • Sample Preparation: Place a small amount of the solid or liquid this compound derivative directly onto the ATR crystal.

  • Instrument Setup:

    • Spectrometer: FT-IR spectrometer equipped with an ATR accessory.

    • Acquisition Parameters:

      • Spectral range: 4000-400 cm⁻¹.

      • Resolution: 4 cm⁻¹.

      • Number of scans: 16-32.

  • Data Collection: Record the spectrum of the sample. Collect a background spectrum of the clean ATR crystal prior to sample analysis.

  • Data Processing: The software automatically subtracts the background spectrum from the sample spectrum.

  • Analysis: Identify characteristic absorption bands for functional groups. For primary amines, expect two N-H stretching bands between 3400-3250 cm⁻¹ and an N-H bending vibration around 1650-1580 cm⁻¹.[5] The C-N stretching of aromatic amines is typically observed as a strong band in the 1335-1250 cm⁻¹ region.[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the analyte, which is crucial for confirming its identity.

Electrospray Ionization Mass Spectrometry (ESI-MS) Protocol:

  • Sample Preparation: Prepare a dilute solution of the this compound derivative (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with the addition of a small amount of formic acid to promote protonation.

  • Instrument Setup:

    • Mass Spectrometer: A mass spectrometer equipped with an ESI source (e.g., Q-TOF, Triple Quadrupole).

    • Ionization Mode: Positive ion mode is typically used for amines to form [M+H]⁺ ions.

    • Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire the full scan mass spectrum over a relevant m/z range. For structural elucidation, perform tandem MS (MS/MS) by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID).

  • Analysis: Determine the molecular weight from the m/z of the protonated molecule. Analyze the fragmentation pattern to confirm the structure. Protonated benzylamines often undergo a characteristic loss of ammonia (NH₃).[6][7]

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust technique for the separation, quantification, and purity assessment of this compound derivatives.

Reversed-Phase HPLC-UV Protocol:

  • Sample and Standard Preparation:

    • Prepare a stock solution of the this compound derivative and any relevant standards in the mobile phase or a compatible solvent.

    • Create a series of calibration standards by diluting the stock solution to cover the desired concentration range.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (or a suitable buffer, e.g., phosphate buffer). For example, a starting condition could be 70:30 (v/v) acetonitrile:water.[8]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25-30 °C.

    • Detection: UV detector set at a wavelength of maximum absorbance for the analyte (e.g., determined by UV-Vis spectroscopy).

    • Injection Volume: 10-20 µL.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the standards against their concentration.

    • Determine the concentration of the analyte in unknown samples by interpolating their peak areas from the calibration curve.

Mandatory Visualizations

Analytical Workflow Diagram

The following diagram illustrates a typical workflow for the comprehensive analytical characterization of a novel this compound derivative.

cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_data Data Analysis & Reporting synthesis Synthesis of Derivative purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Structure Elucidation ftir FT-IR Spectroscopy purification->ftir Functional Group ID ms Mass Spectrometry purification->ms Molecular Weight Confirmation hplc Purity & Quantification (HPLC) purification->hplc Purity Assessment analysis Spectral Interpretation & Data Analysis nmr->analysis ftir->analysis ms->analysis hplc->analysis report Comprehensive Report analysis->report

Caption: Workflow for the synthesis and analytical characterization of this compound derivatives.

Mass Spectrometry Fragmentation Pathway

This diagram illustrates a common fragmentation pathway for protonated benzylamine derivatives under collision-induced dissociation (CID) in a mass spectrometer.

M [M+H]⁺ (Protonated Derivative) M_NH3 [M+H-NH₃]⁺ (Loss of Ammonia) M->M_NH3 CID Tropylium Tropylium Ion Fragment (e.g., m/z 91 for benzylamine) M_NH3->Tropylium Rearrangement

Caption: A simplified fragmentation pathway for protonated benzylamine derivatives in mass spectrometry.

References

Spectroscopic Identification of 2,4,6-Trimethylbenzylamine Reaction Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data for common reaction products of 2,4,6-trimethylbenzylamine. Due to the unique steric hindrance provided by the three methyl groups on the aromatic ring, the reactivity and spectroscopic characteristics of its derivatives are of significant interest in synthetic and medicinal chemistry. This document outlines the expected spectroscopic signatures for key reaction products, primarily focusing on N-acylation and Schiff base formation, to aid in their unambiguous identification. While specific experimental data for all possible derivatives of this compound is not extensively available in the literature, this guide utilizes data from closely related analogs to provide a robust comparative framework.

Comparison of Spectroscopic Data

The following tables summarize the expected and reported spectroscopic data for this compound and its primary reaction products. This data is crucial for researchers to confirm the successful synthesis of their target compounds.

Table 1: Spectroscopic Data for this compound and its N-Acylation Product

Compound1H NMR (δ, ppm)13C NMR (δ, ppm)IR (cm-1)Mass Spec. (m/z)
This compound Aromatic-H: ~6.8 (s, 2H), CH2: ~3.7 (s, 2H), Ar-CH3: ~2.2-2.4 (s, 9H), NH2: broad sAromatic-C: ~128-137, CH2: ~40, Ar-CH3: ~19-21N-H stretch: ~3300-3400, C-H stretch (sp3): ~2850-2960, C-H stretch (sp2): ~3010, Aromatic C=C: ~1610, 1470[M]+: 149.12
N-(2,4,6-trimethylbenzyl)acetamide (Analog Data) Aromatic-H: ~6.8 (s, 2H), CH2: ~4.2 (d, 2H), Ar-CH3: ~2.2 (s, 9H), C(O)CH3: ~2.0 (s, 3H), N-H: broad sAromatic-C: ~129-137, C=O: ~170, CH2: ~40, Ar-CH3: ~19-21, C(O)CH3: ~23N-H stretch: ~3280, C=O stretch: ~1640, C-H stretch (sp3): ~2860-2930, Aromatic C=C: ~1610, 1550 (Amide II)[M]+: 191.13

Table 2: Spectroscopic Data for a Representative Schiff Base Product of this compound

Compound1H NMR (δ, ppm)13C NMR (δ, ppm)IR (cm-1)Mass Spec. (m/z)
N-(2,4,6-trimethylbenzyl)benzaldimine (Hypothetical) Imine-H: ~8.3 (s, 1H), Aromatic-H (benzyl): ~6.8 (s, 2H), Aromatic-H (benzaldehyde): ~7.2-7.8 (m, 5H), CH2: ~4.7 (s, 2H), Ar-CH3: ~2.2-2.4 (s, 9H)C=N: ~162, Aromatic-C: ~128-138, CH2: ~60, Ar-CH3: ~19-21C=N stretch: ~1645, C-H stretch (sp3): ~2850-2960, C-H stretch (sp2): ~3020, Aromatic C=C: ~1600, 1480[M]+: 237.15

Experimental Protocols

Detailed methodologies are provided below for the synthesis of the discussed reaction products. These protocols are based on established procedures and can be adapted by researchers for their specific needs.

Protocol 1: N-Acylation of this compound to form N-(2,4,6-trimethylbenzyl)acetamide

This procedure is adapted from standard acylation methods for primary amines.

Materials:

  • This compound

  • Acetyl chloride or Acetic anhydride

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine or Pyridine

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or recrystallization to yield N-(2,4,6-trimethylbenzyl)acetamide.

Protocol 2: Synthesis of a Schiff Base from this compound and Benzaldehyde

This protocol describes a general method for the formation of an imine (Schiff base).[1]

Materials:

  • This compound

  • Benzaldehyde

  • Ethanol or Methanol

  • Glacial acetic acid (catalytic amount)

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

  • Add benzaldehyde (1.0 eq) to the solution.

  • Add a catalytic amount (1-2 drops) of glacial acetic acid to the mixture.

  • Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and then in an ice bath to induce precipitation of the product.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Dry the product to obtain the purified Schiff base, N-(2,4,6-trimethylbenzyl)benzaldimine.

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the signaling pathways and experimental workflows described in this guide.

acylation_reaction amine This compound intermediate N-acylation Intermediate amine->intermediate acyl_chloride Acetyl Chloride acyl_chloride->intermediate base Base (e.g., Triethylamine) base->intermediate product N-(2,4,6-trimethylbenzyl)acetamide intermediate->product hcl_salt Triethylammonium Chloride intermediate->hcl_salt

N-Acylation Reaction Pathway

schiff_base_formation amine This compound hemiaminal Hemiaminal Intermediate amine->hemiaminal aldehyde Benzaldehyde aldehyde->hemiaminal catalyst Acid Catalyst (H+) catalyst->hemiaminal product Schiff Base (Imine) hemiaminal->product water Water hemiaminal->water

Schiff Base Formation Pathway

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Spectroscopic Analysis reaction_setup Reaction Setup (Reactants + Solvent + Catalyst) reaction Reaction (Stirring/Refluxing) reaction_setup->reaction workup Aqueous Workup (Quenching & Extraction) reaction->workup drying Drying of Organic Phase workup->drying concentration Solvent Removal drying->concentration purification Column Chromatography or Recrystallization concentration->purification nmr NMR (1H, 13C) purification->nmr ir FT-IR purification->ir ms Mass Spectrometry purification->ms

General Experimental Workflow

References

2,4,6-Trimethylbenzylamine: A Sterically Hindered Alternative for Non-Nucleophilic Basicity in Modern Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of organic synthesis, the strategic selection of a non-nucleophilic base is paramount to achieving high yields and selectivities, particularly in reactions susceptible to undesired side reactions. While traditional bulky amines have long served this purpose, 2,4,6-trimethylbenzylamine is emerging as a compelling alternative, offering a unique combination of steric hindrance and basicity. This guide provides a comprehensive comparison of this compound with other commonly employed non-nucleophilic bases, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic endeavors.

The Role of Steric Hindrance in Non-Nucleophilic Bases

Non-nucleophilic bases are characterized by their ability to deprotonate acidic protons without acting as nucleophiles, a property conferred by sterically bulky substituents surrounding the basic nitrogen atom.[1] This steric shielding prevents the nitrogen's lone pair of electrons from participating in nucleophilic attack on electrophilic centers, thereby minimizing the formation of unwanted byproducts. The choice of a non-nucleophilic base is often a delicate balance between sufficient basicity to effect the desired transformation and enough steric hindrance to suppress nucleophilicity.

Comparative Analysis of this compound and Other Non-Nucleophilic Bases

To provide a clear comparison, the following table summarizes the physicochemical properties and performance of this compound alongside other widely used non-nucleophilic bases.

BaseStructurepKa of Conjugate AcidKey Features & Applications
This compound this compound structure~9.9 (estimated)Offers significant steric hindrance due to the ortho-methyl groups on the benzene ring. Its benzylic nature may influence its solubility and reactivity profile. Potentially useful in dehydrohalogenation and condensation reactions.
N,N-Diisopropylethylamine (DIPEA, Hünig's Base) DIPEA structure10.75A widely used, commercially available non-nucleophilic base. Its tertiary amine structure provides good steric hindrance.[2]
Triethylamine (TEA) Triethylamine structure10.75A common and cost-effective tertiary amine base, though less sterically hindered than DIPEA, which can sometimes lead to nucleophilic side reactions.[3]
1,8-Diazabicycloundec-7-ene (DBU) DBU structure13.5A strong, non-nucleophilic amidine base, particularly effective in promoting E2 elimination reactions.[2]
2,2,6,6-Tetramethylpiperidine (TMP) TMP structure11.2A highly hindered secondary amine, making it an excellent non-nucleophilic base with very low nucleophilicity.[1]

Experimental Performance Data

While direct comparative studies exhaustively detailing the performance of this compound against a wide array of bases in various reactions are limited, existing data for related sterically hindered amines in key transformations can provide valuable insights.

Dehydrohalogenation Reactions

Dehydrohalogenation, an elimination reaction for the synthesis of alkenes from alkyl halides, is a classic application for non-nucleophilic bases. The steric bulk of the base can significantly influence the regioselectivity of the reaction, often favoring the formation of the less substituted (Hofmann) product.

A study on the hydrodehalogenation of benzyl halides catalyzed by a frustrated Lewis pair utilized 2,2,6,6-tetramethylpiperidine (TMP) as the base. The reaction of 4-chlorobenzyl bromide with TMP under a hydrogen atmosphere yielded 4-chlorotoluene in 86-90% yield after 23 hours at 60 °C.[4] While not a direct comparison, this provides a benchmark for the efficacy of a highly hindered amine in a related transformation. The steric profile of this compound suggests it would also be an effective base for promoting such elimination reactions, potentially influencing the Zaitsev/Hofmann product ratio depending on the substrate.

Condensation Reactions

Condensation reactions, such as the Knoevenagel condensation, often employ amine bases as catalysts. The basicity and steric properties of the amine can affect the reaction rate and, in some cases, the product distribution.

A study on the Knoevenagel condensation between 1,4-phenylenediacetonitrile and terephthalaldehyde investigated the catalytic activity of various amines. While this compound was not included, the study demonstrated that tertiary amines like N,N-diisopropylethylamine (DIPEA) were effective catalysts.[5] This suggests that this compound, with its tertiary amine-like steric hindrance around the nitrogen due to the ortho-methyl groups, could also serve as an effective catalyst in similar condensation reactions.

Experimental Protocols

The following protocols provide examples of how sterically hindered non-nucleophilic bases are employed in common organic transformations.

Protocol 1: Dehydrobromination of an Alkyl Bromide using a Sterically Hindered Amine

Objective: To synthesize an alkene via an E2 elimination reaction using a non-nucleophilic base.

Materials:

  • Alkyl bromide (1.0 equiv)

  • This compound (1.5 equiv)

  • Anhydrous solvent (e.g., Toluene, Acetonitrile)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the alkyl bromide and the anhydrous solvent.

  • Add this compound to the solution via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., diethyl ether, ethyl acetate) and wash with a dilute aqueous acid solution (e.g., 1 M HCl) to remove the amine base.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude alkene product.

  • Purify the product by column chromatography or distillation as required.

Protocol 2: Knoevenagel Condensation Catalyzed by a Hindered Amine

Objective: To synthesize an α,β-unsaturated dinitrile via a Knoevenagel condensation.

Materials:

  • Aromatic aldehyde (1.0 equiv)

  • Malononitrile (1.1 equiv)

  • This compound (0.1 equiv, as catalyst)

  • Solvent (e.g., Ethanol, Toluene)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve the aromatic aldehyde and malononitrile in the chosen solvent.

  • Add a catalytic amount of this compound to the mixture.

  • Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC.

  • Upon completion, the product may precipitate from the reaction mixture. If so, collect the solid by filtration and wash with a small amount of cold solvent.

  • If the product does not precipitate, remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with dilute aqueous acid to remove the catalyst, followed by water and brine.

  • Dry the organic layer, filter, and concentrate to yield the crude product.

  • Recrystallize or purify by column chromatography to obtain the pure α,β-unsaturated dinitrile.

Visualizing Reaction Mechanisms

The following diagrams, generated using Graphviz, illustrate the proposed mechanisms for the dehydrohalogenation and Knoevenagel condensation reactions.

Dehydrohalogenation Reactants Alkyl Halide + this compound TS Transition State Reactants->TS Proton Abstraction & Halide Departure Products Alkene + Amine Hydrohalide TS->Products

Caption: E2 Dehydrohalogenation Mechanism.

Knoevenagel_Condensation cluster_1 Step 1: Enolate Formation cluster_2 Step 2: Nucleophilic Attack cluster_3 Step 3: Dehydration Malononitrile Malononitrile Enolate Enolate Intermediate Malononitrile->Enolate Deprotonation by Amine Aldehyde_Adduct Aldol Adduct Enolate->Aldehyde_Adduct Attack on Aldehyde Final_Product α,β-Unsaturated Product Aldehyde_Adduct->Final_Product - H2O

References

A Comparative Guide to the Performance of 2,4,6-Trimethylbenzylamine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 2,4,6-trimethylbenzylamine and its performance in common organic reactions, particularly in contrast to less sterically hindered primary amines such as benzylamine. Due to a lack of direct comparative studies in publicly available literature, this guide leverages established principles of organic chemistry to predict and explain performance differences, supported by general experimental protocols.

Introduction to this compound

This compound is a primary amine characterized by the presence of three methyl groups on the benzene ring at the ortho and para positions. This substitution pattern imparts significant steric bulk around the aminomethyl group, which distinctly influences its reactivity compared to simpler amines like benzylamine.[1] This steric hindrance is a key determinant of its performance in various chemical transformations.

Performance in Reductive Amination

Reductive amination is a widely used method for the synthesis of secondary and tertiary amines from carbonyl compounds. The reaction proceeds via the formation of an imine intermediate, which is subsequently reduced.

Expected Performance Comparison:

The steric hindrance of this compound is expected to play a crucial role in its reactivity during reductive amination. The bulky 2,4,6-trimethylphenyl group can impede the approach of the amine to the carbonyl carbon of the aldehyde or ketone, potentially leading to slower reaction rates compared to the less hindered benzylamine. This steric clash can also affect the equilibrium of the imine formation step.

Below is a hypothetical comparison of the performance of this compound and benzylamine in the reductive amination of cyclohexanone. This data is illustrative and based on general principles of steric effects in organic reactions.

Table 1: Hypothetical Performance Comparison in the Reductive Amination of Cyclohexanone

AmineSubstrateReducing AgentSolventTemperature (°C)Reaction Time (h)Yield (%)
This compoundCyclohexanoneSodium TriacetoxyborohydrideDCM252465-75
BenzylamineCyclohexanoneSodium TriacetoxyborohydrideDCM25890-98

Experimental Protocol: General Procedure for Reductive Amination

This protocol provides a general method for the reductive amination of a ketone with a primary amine.

Materials:

  • Ketone (e.g., cyclohexanone, 1.0 mmol)

  • Amine (e.g., this compound or benzylamine, 1.1 mmol)

  • Sodium Triacetoxyborohydride (1.5 mmol)

  • Dichloromethane (DCM), anhydrous (10 mL)

  • Acetic acid (optional, 1-2 drops)

Procedure:

  • To a stirred solution of the ketone in anhydrous DCM, add the primary amine.

  • If the reaction is slow, a catalytic amount of acetic acid can be added to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

  • Add sodium triacetoxyborohydride portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired secondary amine.

Visualizing Reaction Concepts

Diagram 1: Reductive Amination Workflow

G cluster_start Starting Materials Ketone Ketone/Aldehyde Imine_Formation Imine Formation Ketone->Imine_Formation Amine Primary Amine (e.g., this compound) Amine->Imine_Formation Reduction Reduction Imine_Formation->Reduction Imine Intermediate Product Secondary Amine Reduction->Product

Caption: General workflow for the synthesis of secondary amines via reductive amination.

Diagram 2: Steric Hindrance Comparison

G Benzylamine Benzylamine Fast_Reaction Faster Reaction Rate Higher Yield TMBA This compound Slow_Reaction Slower Reaction Rate Lower Yield

Caption: Impact of steric hindrance on the outcome of reactions involving benzylamines.

Performance in Other Reaction Types

The steric bulk of this compound is anticipated to influence its performance in other reaction types as well:

  • Multicomponent Reactions (e.g., Ugi and Passerini Reactions): These reactions involve the concerted interaction of three or more reactants. The steric hindrance of this compound could significantly lower the reaction rate and yield by impeding the formation of the crowded transition states.

  • Nucleophilic Substitution: In SN2 reactions, the bulky nature of this compound would likely decrease its nucleophilicity, leading to slower reaction rates compared to benzylamine.[2]

Conclusion

While direct comparative experimental data is limited, the chemical principles of steric hindrance strongly suggest that this compound will exhibit lower reactivity and potentially lower yields in many common organic reactions compared to its less hindered counterpart, benzylamine. The bulky 2,4,6-trimethylphenyl group presents a significant steric shield around the nitrogen atom, which can hinder its ability to participate in reactions requiring nucleophilic attack or the formation of sterically demanding intermediates and transition states.

For researchers and drug development professionals, the choice between this compound and a less hindered amine will depend on the specific synthetic goals. The steric bulk of this compound can be advantageous in certain contexts, for example, in directing the stereochemical outcome of a reaction or in preventing undesired side reactions. However, for general applications requiring high reactivity and yields, less sterically hindered amines are often preferable. Further experimental studies are warranted to provide quantitative data to support these well-established chemical principles.

References

Navigating the Separation of Enantiomers: A Guide to the Chiral Resolution of 2,4,6-Trimethylbenzylamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the isolation of single enantiomers from a racemic mixture is a critical step in the synthesis of stereochemically pure active pharmaceutical ingredients and fine chemicals. This guide provides a comprehensive comparison of methods for the chiral resolution of 2,4,6-trimethylbenzylamine and its derivatives, a class of sterically hindered primary amines. We will delve into the prevalent method of diastereomeric salt formation, explore alternative chromatographic and enzymatic techniques, and present available experimental data to inform the selection of the most effective resolution strategy.

The spatial arrangement of atoms in a molecule can have a profound impact on its biological activity. For chiral molecules, which exist as non-superimposable mirror images called enantiomers, one enantiomer may exhibit the desired therapeutic effect while the other could be inactive or even cause adverse effects. Consequently, the ability to efficiently separate these enantiomers is of paramount importance.

Diastereomeric Salt Formation: The Workhorse of Chiral Resolution

The most common and industrially scalable method for the chiral resolution of amines is the formation of diastereomeric salts.[1][2] This technique leverages the reaction of a racemic amine with an enantiomerically pure chiral resolving agent, typically a chiral acid. The resulting products are diastereomers, which, unlike enantiomers, possess different physical properties such as solubility. This difference allows for their separation through fractional crystallization.

Key Considerations for Diastereomeric Salt Resolution:
  • Choice of Resolving Agent: The selection of an appropriate chiral resolving agent is crucial and often requires empirical screening. Common choices for resolving primary amines include tartaric acid and its derivatives, mandelic acid, and camphorsulfonic acid.[3][4] The rigid structure of some resolving agents, like (-)-camphoric acid, can lead to well-defined crystal packing, potentially offering high diastereoselectivity.[3]

  • Solvent System: The solvent plays a critical role in the crystallization process. The ideal solvent will maximize the solubility difference between the two diastereomeric salts.

  • Temperature and Stoichiometry: Careful control of temperature and the molar ratio of the amine to the resolving agent is necessary to optimize the yield and enantiomeric excess of the desired enantiomer.

Common Chiral Resolving Agents for Primary Amines:
Resolving AgentChemical ClassKey Advantages
Tartaric Acid & DerivativesDicarboxylic AcidReadily available, versatile, and well-documented. Derivatives like dibenzoyltartaric acid offer tunable properties.[4]
Mandelic Acid & Derivativesα-Hydroxy Carboxylic AcidEffective for a range of amines and can provide good enantioselectivity.
(-)-Camphoric AcidBicyclic Dicarboxylic AcidIts rigid structure can promote the formation of highly crystalline salts, leading to efficient separation.[3]
(1S)-(+)-10-Camphorsulfonic AcidSulfonic AcidA strong acid that often forms stable, crystalline salts with amines.

While specific quantitative data for the resolution of this compound derivatives is not extensively available in publicly accessible literature, the general principles and protocols for resolving sterically hindered primary amines can be applied. The presence of the ortho-methyl groups on the benzylamine ring increases steric hindrance, which may influence the choice of resolving agent and crystallization conditions.

Alternative Resolution Strategies

Beyond diastereomeric salt formation, other techniques can be employed for the chiral resolution of amines.

Chiral Chromatography

High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using chiral stationary phases (CSPs) are powerful analytical and preparative tools for separating enantiomers.[5] Polysaccharide-based and cyclofructan-derivatized CSPs have shown high success rates in separating primary amines.[5]

  • Advantages: High resolution, applicable to a wide range of compounds, and can be used for both analytical and preparative scale separations.

  • Disadvantages: Higher cost of chiral columns and solvents, and scalability can be a challenge compared to crystallization methods.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution utilizes the stereoselectivity of enzymes to preferentially catalyze a reaction with one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. Lipases are commonly used for the kinetic resolution of amines through acylation.[6]

  • Advantages: High enantioselectivity under mild reaction conditions.

  • Disadvantages: The theoretical maximum yield for the unreacted enantiomer is 50%, and the enzyme and cofactors can be expensive.

Experimental Protocols

Below are generalized protocols for the key resolution methods discussed. It is crucial to note that these are starting points, and optimization of specific parameters is essential for any new substrate.

Protocol 1: Diastereomeric Salt Resolution of a Racemic Amine

This protocol provides a general procedure for the chiral resolution of a primary amine using a chiral acid like a tartaric acid derivative.

1. Salt Formation:

  • Dissolve the racemic this compound derivative in a suitable solvent (e.g., methanol, ethanol, or a mixture).
  • In a separate flask, dissolve an equimolar or sub-equimolar amount of the chosen chiral resolving agent (e.g., (+)-dibenzoyl-D-tartaric acid) in the same solvent, gently heating if necessary to achieve full dissolution.
  • Slowly add the resolving agent solution to the amine solution with stirring.

2. Crystallization:

  • Allow the mixture to cool slowly to room temperature to induce the crystallization of the less soluble diastereomeric salt.
  • For further precipitation, the flask can be placed in a refrigerator or an ice bath. Seeding with a small crystal of the desired diastereomer can aid crystallization.

3. Isolation of the Diastereomeric Salt:

  • Collect the crystals by vacuum filtration.
  • Wash the crystals with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.

4. Liberation of the Enantiomerically Pure Amine:

  • Suspend the purified diastereomeric salt in water.
  • Add a base (e.g., 2M NaOH) dropwise with stirring until the salt dissolves and the solution is basic.
  • Extract the liberated free amine with an organic solvent (e.g., diethyl ether or dichloromethane).
  • Dry the combined organic extracts over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure to obtain the resolved amine.

5. Determination of Enantiomeric Excess:

  • The enantiomeric excess (e.e.) of the resolved amine should be determined using an appropriate analytical technique, such as chiral HPLC or NMR spectroscopy with a chiral shift reagent.

Visualizing the Workflow

To better illustrate the process of diastereomeric salt resolution, the following workflow diagram is provided.

G Workflow for Diastereomeric Salt Resolution cluster_0 Step 1: Salt Formation cluster_1 Step 2: Crystallization cluster_2 Step 3: Separation cluster_3 Step 4: Liberation of Enantiomer racemic_amine Racemic Amine (e.g., this compound derivative) mix Mixing & Dissolution racemic_amine->mix resolving_agent Chiral Resolving Agent (e.g., Tartaric Acid Derivative) resolving_agent->mix solvent Solvent solvent->mix cool Cooling & Crystallization mix->cool filtration Filtration cool->filtration less_soluble Less Soluble Diastereomeric Salt (Solid) filtration->less_soluble more_soluble More Soluble Diastereomeric Salt (in Mother Liquor) filtration->more_soluble basification Basification (e.g., NaOH) less_soluble->basification extraction Solvent Extraction basification->extraction pure_enantiomer Enantiomerically Pure Amine extraction->pure_enantiomer recovered_agent Recovered Resolving Agent extraction->recovered_agent

Caption: General workflow for chiral resolution via diastereomeric salt formation.

Conclusion

The chiral resolution of this compound derivatives, while potentially challenging due to steric hindrance, is achievable through established methods. Diastereomeric salt formation remains a practical and scalable approach, with the careful selection of a chiral resolving agent and optimization of crystallization conditions being key to success. For analytical purposes or when crystallization proves difficult, chiral chromatography offers a powerful alternative. Enzymatic kinetic resolution presents a highly selective but lower-yielding option. Ultimately, the choice of method will depend on the specific derivative, the desired scale of the resolution, and the available resources. Further research focusing on the systematic screening of resolving agents for this particular class of sterically hindered amines would be invaluable to the scientific community.

References

Computational Insights into the Reactivity of 2,4,6-Trimethylbenzylamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of 2,4,6-trimethylbenzylamine, a sterically hindered primary amine, against less sterically encumbered benzylamine derivatives. Through an examination of existing computational and experimental data, this document aims to elucidate the impact of ortho-methylation on key reaction pathways, offering valuable insights for reaction design and optimization in medicinal chemistry and organic synthesis.

Introduction

This compound presents a unique reactivity profile due to the presence of two ortho-methyl groups flanking the aminomethyl moiety. This steric hindrance significantly influences the accessibility of the nitrogen lone pair and the benzylic protons, thereby affecting the kinetics and thermodynamics of its reactions compared to unsubstituted benzylamine. Understanding these steric effects is crucial for predicting reaction outcomes and designing efficient synthetic routes. This guide summarizes key computational and experimental findings to provide a clear comparison of their reactivity, with a focus on oxidation reactions, a common transformation for benzylamines.

Data Presentation: A Comparative Overview

The following tables summarize key quantitative data from computational and experimental studies on the reactivity of benzylamine and its substituted analogues. While direct comparative data for this compound is limited, data for other ortho-substituted benzylamines provide a strong basis for inference.

Table 1: Experimental Data on the Oxidation of Substituted Benzylamines

SubstrateOxidantSolventTemperature (°C)Product Yield (%)Reference
BenzylamineCetyltrimethylammonium PermanganateDichloromethane2082 (as DNP derivative)[1]
4-MethylbenzylamineCetyltrimethylammonium PermanganateDichloromethane2085 (as DNP derivative)[1]
2-MethylbenzylamineCopper(0)/1,10-phenanthroline/O₂Toluene100Lower than para-substituted[2]
BenzylamineAu/C–CuO/O₂Toluene9099
BenzylamineSalicylic Acid/O₂Toluene10080

Note: The yield for benzylamine oxidation by permanganate is reported for the 2,4-dinitrophenylhydrazone (DNP) derivative of the resulting benzaldehyde. The study on copper-catalyzed oxidation noted a lower yield for ortho-substituted substrates compared to para-substituted ones, highlighting the impact of steric hindrance.

Table 2: Computational Data on C-H Activation of Dimethylbenzylamine

Reactant ComplexBaseActivation Barrier (kcal/mol)Reference
[Ir(DMBA-H)(η²-OAc)Cp]⁺Acetate14.2[3]
[Ir(DMBA-H)(η¹-CF₃SO₃)Cp]⁺Triflate3.8[3]

This data from a study on cyclometallation highlights the feasibility of using DFT to calculate activation barriers for C-H bond activation in benzylamine derivatives, a key step in many oxidation reactions.

Experimental Protocols

Oxidation of Benzylamines by Cetyltrimethylammonium Permanganate (CTAP) [1]

A solution of the substituted benzylamine (0.1 mol) and CTAP (0.01 mol) in dichloromethane (50 mL) was kept in the dark for approximately 12 hours to ensure the completion of the reaction. The resulting aldimine was hydrolyzed to the corresponding aldehyde, which was then derivatized with 2,4-dinitrophenylhydrazine. The 2,4-dinitrophenylhydrazone (DNP) derivative was isolated, dried, and weighed to determine the product yield. The identity of the DNP derivative was confirmed by melting point and mixed melting point analysis with an authentic sample.

Computational Details for C-H Activation in Dimethylbenzylamine [3]

Density functional theory (DFT) calculations were performed to investigate the mechanism of C-H activation. The geometries of all stationary points were optimized, and the nature of the transition states was confirmed by the presence of a single imaginary frequency. The reported activation barriers represent the energy difference between the reactant complex and the transition state for the C-H bond cleavage step.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the generalized reaction pathways for benzylamine oxidation and the logical workflow for a combined computational and experimental study on amine reactivity.

G Oxidation Pathway of Benzylamine cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products A Benzylamine C Iminium Cation / Radical A->C Initial Oxidation B Oxidant B->C D Aldimine C->D Deprotonation E Benzaldehyde D->E Hydrolysis G N-Benzylidenebenzylamine (from self-condensation) D->G Reaction with Benzylamine F Benzoic Acid E->F Further Oxidation

Caption: Generalized reaction pathways for the oxidation of benzylamine.

G Workflow for Reactivity Study cluster_computational Computational Analysis cluster_experimental Experimental Validation A DFT Calculations (Geometry Optimization, Transition States) B Calculate Activation Barriers and Reaction Energies A->B C Predict Reaction Mechanism and Steric Effects B->C F Product Analysis (Yield, Selectivity) C->F Compare & Refine Model D Synthesize Substrates (e.g., this compound) E Conduct Kinetic Studies (Reaction Rates, Order) D->E E->F F->C Inform Computational Model

References

A Comparative Guide to Validated Analytical Methods for 2,4,6-Trimethylbenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the principal analytical methodologies for the quantification of 2,4,6-trimethylbenzylamine. Given the limited availability of specific validated methods for this compound, this document draws upon established techniques for analogous primary aromatic amines and benzylamine derivatives. The focus is on the two most prevalent and powerful analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The objective is to offer a comprehensive overview of their performance, enabling an informed selection of the most suitable method for specific research and development needs.

Overview of Analytical Techniques

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, renowned for its versatility in separating a wide array of compounds. For primary amines like this compound, which lack a strong native chromophore, derivatization is a critical step to enable sensitive detection by UV or fluorescence detectors. Reversed-phase HPLC is the most common mode employed for such analyses.

Gas Chromatography-Mass Spectrometry (GC-MS) offers exceptional sensitivity and specificity, making it a powerful tool for the identification and quantification of volatile and semi-volatile compounds. Similar to HPLC, primary amines often require derivatization to enhance their volatility and improve their chromatographic behavior. The mass spectrometer provides definitive structural information, significantly increasing the confidence in analyte identification.

Comparative Performance Data

The following tables summarize typical performance characteristics for HPLC and GC-MS methods based on data from the analysis of analogous primary aromatic amines. These values should be considered representative benchmarks for the development and validation of a method for this compound.

Table 1: HPLC Method Performance for Aromatic Amine Analysis (with Derivatization)

Validation ParameterTypical PerformanceReference Analytes
Linearity (R²) > 0.999Aniline, 2-Methylaniline, 4-Chloroaniline
Limit of Detection (LOD) 0.12 - 0.21 nmol/LAniline and substituted anilines
Limit of Quantitation (LOQ) 0.01% (w/w) for impuritiesAniline, N-methylaniline
Accuracy (% Recovery) 89 - 100%Primary aromatic amines
Precision (%RSD) < 5%Primary aromatic amines

Data compiled from studies on analogous primary aromatic amines with pre-column derivatization.[1][2]

Table 2: GC-MS Method Performance for Aromatic Amine Analysis (with Derivatization)

Validation ParameterTypical PerformanceReference Analytes
Linearity (R²) > 0.99Iodinated aromatic amine derivatives
Limit of Detection (LOD) 0.9 - 50 pg/LIodinated aromatic amine derivatives
Limit of Quantitation (LOQ) 0.1 mg/LAniline in serum
Accuracy (% Recovery) 80 - 104%Iodinated aromatic amine derivatives
Precision (%RSD) < 15% (intra-day)Iodinated aromatic amine derivatives

Data compiled from studies on analogous aromatic amines with derivatization.[2][3]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are intended to serve as a foundation for the development of a specific and validated method for this compound.

High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization

This method is suitable for the quantification of this compound in various matrices. A derivatization step is necessary to introduce a chromophore or fluorophore for sensitive detection.

1. Sample Preparation and Derivatization:

  • Sample Solution: Accurately weigh and dissolve the sample containing this compound in a suitable solvent (e.g., acetonitrile/water mixture).

  • Derivatization Reagent: A common derivatizing agent for primary amines is Dansyl Chloride. Prepare a solution of Dansyl Chloride in acetone.

  • Reaction: To an aliquot of the sample solution, add a sodium bicarbonate buffer (to maintain alkaline pH) followed by the Dansyl Chloride solution. Vortex the mixture and heat at a controlled temperature (e.g., 60°C) for a specific duration (e.g., 1 hour). After cooling, the derivatized sample is ready for injection.

2. HPLC-UV/Fluorescence Conditions:

  • Instrument: HPLC system with a UV or Fluorescence detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution is typically used with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection:

    • UV: Wavelength set based on the absorbance maximum of the dansyl derivative.

    • Fluorescence: Excitation and emission wavelengths specific to the dansyl derivative (e.g., Ex: 340 nm, Em: 525 nm).

  • Injection Volume: 10 µL.

3. Validation Parameters (as per ICH Guidelines):

  • Specificity: Analyze blank matrix, and matrix spiked with this compound and potential impurities to ensure no interference.

  • Linearity: Prepare a series of at least five concentrations of derivatized this compound and construct a calibration curve. The correlation coefficient (R²) should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of the analyte (e.g., at 80%, 100%, and 120% of the expected concentration).

  • Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability) by analyzing multiple preparations of a homogeneous sample.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

This method provides high sensitivity and specificity for the analysis of this compound, particularly at trace levels. Derivatization is employed to improve volatility and chromatographic peak shape.

1. Sample Preparation and Derivatization:

  • Sample Extraction: For solid samples, perform a solvent extraction. For liquid samples, a liquid-liquid extraction may be necessary to isolate the analyte.

  • Derivatization Reagent: A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Reaction: Evaporate the extracted sample to dryness under a stream of nitrogen. Add the derivatizing reagent and a suitable solvent (e.g., pyridine or acetonitrile). Cap the vial tightly and heat at a controlled temperature (e.g., 70°C) for a specific duration (e.g., 30 minutes) to form the trimethylsilyl (TMS) derivative.

2. GC-MS Conditions:

  • Instrument: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is commonly used.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Oven Temperature Program: Start at a low temperature (e.g., 80°C), hold for a few minutes, then ramp up to a final temperature (e.g., 280°C) at a controlled rate (e.g., 10°C/min).

  • Injector: Splitless injection at a temperature of 250°C.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

    • Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

3. Validation Parameters (as per ICH Guidelines):

  • Specificity: Analyze a blank matrix and spiked samples to ensure no interfering peaks at the retention time of the derivatized analyte. Mass spectral data provides an additional layer of specificity.

  • Linearity: Prepare a calibration curve with at least five concentration levels of the derivatized analyte. A correlation coefficient (R²) of ≥ 0.99 is typically achieved.

  • Accuracy: Assessed by recovery studies in a representative matrix.

  • Precision: Evaluated for both repeatability and intermediate precision.

  • LOD and LOQ: Determined based on the signal-to-noise ratio in SIM mode.

Visualizing the Workflow

The following diagrams illustrate the typical experimental workflows for the HPLC and GC-MS analytical methods.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample containing This compound Solubilization Dissolution in Acetonitrile/Water Sample->Solubilization Derivatization Derivatization with Dansyl Chloride Solubilization->Derivatization Injection Injection into HPLC System Derivatization->Injection Separation C18 Reversed-Phase Separation Injection->Separation Detection UV or Fluorescence Detection Separation->Detection Quantification Quantification based on Calibration Curve Detection->Quantification

Caption: HPLC with Pre-column Derivatization Workflow.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample containing This compound Extraction Solvent or L-L Extraction Sample->Extraction Derivatization Derivatization with BSTFA Extraction->Derivatization Injection Injection into GC-MS System Derivatization->Injection Separation Capillary Column Separation Injection->Separation Detection Mass Spectrometric Detection (EI) Separation->Detection Identification Identification by Mass Spectrum Detection->Identification Quantification Quantification (SIM) Detection->Quantification

Caption: GC-MS with Derivatization Workflow.

Conclusion

Both HPLC and GC-MS are powerful and reliable techniques for the quantitative analysis of this compound, provided that an appropriate derivatization strategy is employed.

  • HPLC is a versatile and widely accessible technique. When coupled with fluorescence detection after derivatization, it can achieve excellent sensitivity. It is particularly well-suited for routine quality control applications.

  • GC-MS offers unparalleled specificity due to the structural information provided by the mass spectrometer. This makes it the method of choice for impurity identification and for analyses requiring the highest level of confidence in compound identity, especially in complex matrices. With modern instrumentation, GC-MS can also achieve extremely low detection limits.

The choice between these two methods will ultimately depend on the specific requirements of the analysis, including the required sensitivity, the complexity of the sample matrix, the availability of instrumentation, and the need for definitive structural confirmation. For most applications in drug development and research, either method, when properly validated, will provide accurate and reliable quantitative data.

References

A Comparative Study of 2,4,6-Trimethylbenzylamine and Its Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of 2,4,6-trimethylbenzylamine and its structural isomers: 2,3,4-trimethylbenzylamine, 2,4,5-trimethylbenzylamine, and 3,4,5-trimethylbenzylamine. Due to the limited availability of direct comparative experimental data, this document synthesizes known information for the individual compounds and their precursors, providing a framework for further investigation.

Physicochemical Properties

The physicochemical properties of amines, such as boiling point, melting point, and pKa, are crucial for predicting their behavior in biological systems and for designing synthetic routes. The substitution pattern of the methyl groups on the aromatic ring is expected to influence these properties due to steric and electronic effects.[1]

PropertyThis compound2,3,4-Trimethylbenzylamine2,4,5-Trimethylbenzylamine3,4,5-Trimethylbenzylamine
Molecular Formula C₁₀H₁₅NC₁₀H₁₅NC₁₀H₁₅NC₁₀H₁₅N
Molecular Weight 149.23 g/mol [2]149.23 g/mol 149.23 g/mol 149.23 g/mol
Boiling Point ~232 °C[1]Data not availableData not availableData not available
Melting Point Data not availableData not availableData not availableData not available
Density Data not availableData not availableData not availableData not available
pKa Data not availableData not availableData not availableData not available
CAS Number 40393-99-5[2]Data not availableData not availableData not available

Note: Data for the isomers of this compound is largely unavailable in public databases. The provided data for this compound is from commercial supplier information and may not be from peer-reviewed sources.

Synthesis of Trimethylbenzylamine Isomers

The synthesis of trimethylbenzylamine isomers can be approached through several established synthetic routes, primarily involving the reduction of corresponding nitriles or the reductive amination of corresponding aldehydes. The precursors, trimethylbenzaldehydes or trimethylbenzonitriles, can be synthesized from the respective trimethylbenzene isomers.

A general workflow for the synthesis of these isomers is presented below:

Synthesis_Workflow Trimethylbenzene Trimethylbenzene Isomer Trimethylbenzonitrile Trimethylbenzonitrile Isomer Trimethylbenzene->Trimethylbenzonitrile Various Methods Trimethylbenzaldehyde Trimethylbenzaldehyde Isomer Trimethylbenzene->Trimethylbenzaldehyde Formylation Trimethylbenzylamine Trimethylbenzylamine Isomer Trimethylbenzonitrile->Trimethylbenzylamine Reduction Trimethylbenzaldehyde->Trimethylbenzylamine Reductive Amination

Caption: General synthetic pathways to Trimethylbenzylamine isomers.

Experimental Protocols

1. Synthesis via Reduction of Trimethylbenzonitriles

This method involves the chemical reduction of the nitrile group to a primary amine.

  • Materials:

    • Appropriate trimethylbenzonitrile isomer

    • Reducing agent (e.g., Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄) with a catalyst)

    • Anhydrous solvent (e.g., diethyl ether or tetrahydrofuran (THF))

    • Hydrochloric acid (HCl)

    • Sodium hydroxide (NaOH)

    • Drying agent (e.g., anhydrous sodium sulfate)

  • Protocol:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the reducing agent (e.g., 1.5 equivalents of LiAlH₄) in the anhydrous solvent.

    • Cool the suspension to 0 °C in an ice bath.

    • Dissolve the trimethylbenzonitrile isomer (1 equivalent) in the anhydrous solvent and add it dropwise to the cooled suspension of the reducing agent.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction by thin-layer chromatography (TLC).

    • Upon completion, carefully quench the reaction by the sequential dropwise addition of water, followed by a 15% aqueous solution of NaOH, and then more water.

    • Filter the resulting precipitate and wash it with the solvent.

    • Combine the filtrate and washes, and dry the organic layer over an anhydrous drying agent.

    • Remove the solvent under reduced pressure to yield the crude trimethylbenzylamine.

    • The product can be further purified by distillation or chromatography if necessary.

2. Synthesis via Reductive Amination of Trimethylbenzaldehydes

This one-pot reaction combines an aldehyde with an amine source in the presence of a reducing agent.[3][4][5]

  • Materials:

    • Appropriate trimethylbenzaldehyde isomer

    • Ammonia source (e.g., ammonium acetate or ammonia in methanol)

    • Reducing agent (e.g., Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃))[5]

    • Solvent (e.g., methanol or dichloroethane)

    • Acetic acid (optional, as a catalyst)

  • Protocol:

    • Dissolve the trimethylbenzaldehyde isomer (1 equivalent) and the ammonia source (e.g., 1.5 equivalents of ammonium acetate) in the chosen solvent in a round-bottom flask.

    • If necessary, add a catalytic amount of acetic acid to facilitate imine formation.

    • Stir the mixture at room temperature for 30-60 minutes.

    • Add the reducing agent (e.g., 1.2 equivalents of NaBH₃CN) portion-wise to the reaction mixture.

    • Continue stirring at room temperature for several hours to overnight, monitoring the reaction by TLC.

    • Once the reaction is complete, quench it by adding water.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or distillation.

Biological Activity

While specific biological activity data for this compound and its isomers is not extensively reported, substituted benzylamines are known to exhibit a range of biological activities, including antimicrobial and cytotoxic effects. The presence and position of the methyl groups can significantly influence this activity by altering the compound's lipophilicity, electronic properties, and steric interactions with biological targets.

Potential Signaling Pathways

The biological activity of such compounds can be mediated through various signaling pathways. For instance, cytotoxic effects could be initiated through the induction of apoptosis. A simplified representation of a potential apoptotic pathway is shown below.

Apoptosis_Pathway Compound Trimethylbenzylamine Isomer Cell Cancer Cell Compound->Cell Mitochondria Mitochondria Cell->Mitochondria Induces stress Caspase9 Caspase-9 Mitochondria->Caspase9 Cytochrome c release Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: A simplified diagram of a potential apoptosis induction pathway.

Experimental Protocols for Biological Evaluation

To facilitate a direct comparison of the biological activities of these isomers, the following standard experimental protocols are provided.

1. Antimicrobial Activity: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.[6][7][8][9]

  • Materials:

    • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

    • Mueller-Hinton Broth (MHB)

    • 96-well microtiter plates

    • Test compounds dissolved in a suitable solvent (e.g., DMSO)

    • Positive control antibiotic (e.g., ciprofloxacin)

    • Spectrophotometer

  • Protocol:

    • Prepare a stock solution of each test compound and the positive control.

    • Perform serial two-fold dilutions of the compounds in MHB directly in the 96-well plates to achieve a range of concentrations.

    • Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard. Dilute the inoculum to the final required concentration in MHB.

    • Inoculate each well (except for sterility controls) with the bacterial suspension.

    • Include a growth control (no compound) and a sterility control (no bacteria).

    • Incubate the plates at 37 °C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

2. Cytotoxicity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[10][11][12][13]

  • Materials:

    • Human cancer cell line (e.g., HeLa or MCF-7)

    • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

    • 96-well cell culture plates

    • Test compounds dissolved in DMSO

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

    • Microplate reader

  • Protocol:

    • Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

    • Incubate the plates for 24-72 hours.

    • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

The general workflow for these biological assays is depicted below.

Biological_Assay_Workflow cluster_antimicrobial Antimicrobial Assay cluster_cytotoxicity Cytotoxicity Assay A1 Prepare bacterial culture A3 Inoculate plates A1->A3 A2 Serial dilution of compounds A2->A3 A4 Incubate A3->A4 A5 Determine MIC A4->A5 C1 Seed cells C2 Treat with compounds C1->C2 C3 Incubate C2->C3 C4 Add MTT and solubilize C3->C4 C5 Measure absorbance C4->C5 C6 Calculate IC50 C5->C6

Caption: General workflows for antimicrobial and cytotoxicity assays.

Conclusion

This guide provides a foundational comparison of this compound and its isomers. While a comprehensive, direct comparison is hampered by the lack of available data for the isomers, this document offers a starting point for researchers by summarizing existing knowledge and providing detailed experimental protocols. The synthesis and biological evaluation of these compounds, following the methodologies outlined herein, will be crucial in elucidating their structure-activity relationships and potential applications in drug discovery and development. Further research is warranted to fill the existing data gaps and enable a thorough comparative analysis.

References

Safety Operating Guide

Proper Disposal of 2,4,6-Trimethylbenzylamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 2,4,6-Trimethylbenzylamine is critical for ensuring the safety of laboratory personnel and protecting the environment. This compound is classified as hazardous, and its disposal is regulated by agencies such as the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1][2] Adherence to institutional, local, state, and federal regulations is mandatory.[3] All chemical wastes should be treated as hazardous unless explicitly determined otherwise by a qualified professional.[2][4]

Hazard Profile and Safety Precautions

This compound and structurally similar compounds present several hazards. It is crucial to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area or fume hood.

Hazard Classification Summary

Hazard ClassificationDescriptionGHS PictogramSignal Word
Acute Toxicity, Oral (Category 3)Toxic if swallowed.[5][6]Skull and crossbonesDanger
Skin Corrosion (Category 1B)Causes severe skin burns and eye damage.[5]CorrosionDanger
Skin Irritation (Category 2)Causes skin irritation.[5][7]Exclamation markWarning
Serious Eye Damage (Category 1)Causes serious eye damage.[5]CorrosionDanger
Serious Eye Irritation (Category 2)Causes serious eye irritation.[5][7]Exclamation markWarning
Target Organ Toxicity (Single Exposure)May cause respiratory irritation.[6][7]Exclamation markWarning

Required Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles and a face shield.[8]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).[8]

  • Body Protection: Flame-retardant lab coat and closed-toe shoes.[8]

  • Respiratory Protection: Use in a well-ventilated area or with a fume hood. If ventilation is inadequate, a NIOSH-approved respirator is necessary.[8]

Step-by-Step Disposal Protocol

This protocol outlines the standard procedure for the safe disposal of this compound waste. This material and its container must be disposed of as hazardous waste.[3][9]

Waste Collection and Segregation
  • Designated Waste Container: Use a dedicated, chemically compatible, and leak-proof container for collecting waste this compound.[1][10] Plastic containers are often preferred over glass when compatibility is not an issue.[1]

  • Incompatible Materials: Do not mix this compound waste with incompatible materials. Store it segregated from other chemical waste types like acids and oxidizers.[10][11]

  • Container Integrity: Ensure the waste container is in good condition, free from rust or leaks, and is always kept closed except when adding waste.[4][10]

Labeling Hazardous Waste

Properly labeling the waste container is a critical regulatory requirement. The label must be clearly legible and include the following information:

  • The words "Hazardous Waste" .[1][10]

  • Full Chemical Name: "this compound". Do not use abbreviations or chemical formulas.[1] For mixtures, list each component and its approximate percentage.

  • Hazard Pictograms: Check the appropriate hazard pictograms (e.g., corrosive, toxic).[1]

  • Generator Information: Include the Principal Investigator's name, department, and room number.[1]

Storage of Hazardous Waste
  • Location: Store the waste container in a designated satellite accumulation area within the laboratory.

  • Secondary Containment: All liquid hazardous waste must be stored in secondary containment to prevent spills from spreading.[11]

  • Quantity Limits: Do not accumulate more than 55 gallons of hazardous waste in the laboratory.[4] For acutely toxic wastes, the limit is one quart.[4]

Disposal of Empty Containers

Containers that held this compound must be managed carefully.

  • An empty container that held a toxic chemical must be triple-rinsed with a suitable solvent (e.g., methanol or ethanol) that can dissolve the residue.[4][10]

  • The first rinsate (and for highly toxic chemicals, the first three rinses) must be collected and disposed of as hazardous waste.[10][11]

  • After triple-rinsing and air-drying, deface the original chemical label, and the container may then be disposed of in the regular trash or recycled, depending on institutional policies.[4][10]

Arranging for Waste Pickup
  • Contact EHS: Do not dispose of this compound down the sink or in the regular trash.[1][12]

  • Submit a Request: When the container is full or you are ready for disposal, submit a hazardous waste pickup request to your institution's Environmental Health and Safety (EHS) department.[1][4] This typically involves completing a hazardous waste information form.[1]

  • Professional Disposal: The EHS department will arrange for the collection and transport of the waste to a licensed hazardous waste treatment, storage, and disposal facility. Incineration is a common and preferred method for amine waste.[13]

Spill Management

In the event of a spill, immediately alert personnel in the area.

  • Minor Spills: For small spills, use an appropriate absorbent material (e.g., vermiculite, sand, or a commercial absorbent).[14] Collect the contaminated absorbent material into a designated hazardous waste container.

  • Major Spills: For large spills, evacuate the area and contact your institution's emergency response team or EHS immediately.[3][11]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation & Collection cluster_handling Handling & Storage cluster_disposal Final Disposal cluster_spill Contingency A Identify this compound as Waste B Select Appropriate, Compatible Waste Container A->B C Label Container: 'Hazardous Waste' & Full Chemical Name B->C D Add Waste to Container C->D E Keep Container Securely Closed D->E F Store in Secondary Containment in Designated Area E->F G Is Container Full or No Longer in Use? F->G G->E No H Submit Waste Pickup Request to EHS/Waste Management G->H Yes I EHS Collects for Licensed Disposal H->I Spill Spill Occurs Spill_Action Collect Residue & Absorbent as Hazardous Waste Spill->Spill_Action Spill_Action->C Use Labeled Container

Caption: Workflow for the safe disposal of this compound.

References

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Retrosynthesis Analysis

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.